molecular formula C23H45N3O9S B8106164 Azido-PEG3-S-PEG4-t-butyl ester

Azido-PEG3-S-PEG4-t-butyl ester

Katalognummer: B8106164
Molekulargewicht: 539.7 g/mol
InChI-Schlüssel: UPJKMGHIPNYNEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azido-PEG3-S-PEG4-t-butyl ester is a useful research compound. Its molecular formula is C23H45N3O9S and its molecular weight is 539.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O9S/c1-23(2,3)35-22(27)4-6-28-8-10-30-12-13-32-15-17-34-19-21-36-20-18-33-16-14-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKMGHIPNYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Properties and Applications of Azido-PEG3-S-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Azido-PEG3-S-PEG4-t-butyl ester, a bifunctional linker molecule critical in the development of targeted therapeutics.

Core Properties and Specifications

This compound is a heterobifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) spacer. Its structure is designed for modular chemical synthesis, primarily in the field of Proteolysis Targeting Chimeras (PROTACs). The molecule consists of an azide (B81097) (N3) group on one terminus, enabling "click chemistry" reactions, and a t-butyl ester-protected carboxylic acid on the other. The central PEG and thioether components enhance solubility and provide a flexible scaffold.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of a representative Azido-PEG-S-PEG linker, "Azido-PEG3-Sulfone-PEG4-t-butyl ester," which shares a very similar structure and function.

PropertyValueReference
Chemical Name Azido-PEG3-Sulfone-PEG4-t-butyl ester[1]
Molecular Formula C23H45N3O11S[1]
Molecular Weight (MW) 571.7 g/mol [1]
Purity ≥97%[1]
CAS Number 2055023-76-0[1]
Appearance Varies (Typically a solid or oil)
Storage Condition -20°C[1]
Shipping Condition Ambient Temperature[1]

Primary Application: PROTAC Synthesis

This linker is primarily used as a component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[3][4] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] this compound serves as this crucial linker.

The azide terminus allows for covalent attachment to a POI ligand (modified with an alkyne group) via click chemistry. The other end, after deprotection of the t-butyl ester to reveal a carboxylic acid, can be coupled to an E3 ligase ligand (e.g., pomalidomide, VHL ligand) via standard amide bond formation.

PROTAC Assembly Workflow

The diagram below illustrates the general workflow for synthesizing a PROTAC using this bifunctional linker.

G POI_Ligand POI Ligand (with Alkyne) Intermediate Intermediate Conjugate POI_Ligand->Intermediate Click Chemistry (CuAAC or SPAAC) Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand (with Amine) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Deprotection TFA Deprotection Intermediate->Deprotection Carboxylic_Acid Activated Carboxylic Acid Deprotection->Carboxylic_Acid Reveals COOH Carboxylic_Acid->Final_PROTAC Amide Coupling (e.g., EDC, NHS)

General workflow for PROTAC synthesis.
PROTAC Mechanism of Action

Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

G PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Recruits E2 E2 E2-Ub E2->Ubiquitination Degradation 26S Proteasome Degradation Ubiquitination->Degradation Poly-Ub Tagging Recycle PROTAC Recycled Degradation->Recycle

PROTAC mechanism of action.

Experimental Protocols

Successful use of this compound requires proficiency in three key chemical transformations: two methods for "clicking" the azide group and one for deprotecting the t-butyl ester.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a robust method for creating a stable triazole linkage between the linker's azide group and an alkyne-functionalized molecule.[6]

Materials:

  • Azide-functionalized linker (1.0 equivalent)

  • Alkyne-functionalized molecule (1.0-1.2 equivalents)

  • Copper(II) Sulfate (CuSO₄·5H₂O) (0.05-0.1 equivalents)

  • Sodium Ascorbate (0.1-0.2 equivalents)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄.

  • Add the CuSO₄ solution to the main reaction mixture, followed by the Sodium Ascorbate solution to initiate the reaction. The reducing agent will convert Cu(II) to the active Cu(I) species in situ.[6]

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with standard workup and purification procedures (e.g., extraction, column chromatography).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for biological applications.[7][] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.

Materials:

  • Azide-functionalized linker (1.0-1.5 equivalents)

  • Strained cyclooctyne (e.g., DBCO-functionalized molecule) (1.0 equivalent)

  • Reaction Solvent (e.g., Anhydrous DMSO, DMF, or aqueous buffer for biomolecules)

Procedure:

  • Dissolve the strained cyclooctyne-functionalized molecule in the appropriate solvent.

  • Dissolve the Azido-PEG linker in a compatible solvent. A slight molar excess (1.5 to 5-fold) of the azide component is often used to drive the reaction to completion.[9]

  • Combine the two solutions in a reaction vial.

  • Stir the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, purify the product using standard methods such as preparative HPLC.

Protocol 3: t-Butyl Ester Deprotection

This step is necessary to reveal the terminal carboxylic acid for subsequent amide coupling to an E3 ligase ligand. The most common method uses Trifluoroacetic Acid (TFA).[10][11]

Materials:

  • t-Butyl ester-protected molecule

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the t-butyl ester-containing compound in a 1:1 mixture of DCM and TFA. A common concentration is to use a 50% TFA in DCM solution.[11]

  • Stir the reaction mixture at room temperature for 2-5 hours.[12]

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product is often the TFA salt of the carboxylic acid.

  • The crude product can be used directly in the next step (amide coupling) or purified further if necessary. The cleavage of the ester bond forms a stable tert-butyl cation, which typically deprotonates to form the volatile gas isobutylene.[10][13]

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Azido-PEG3-S-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and plausible synthetic routes for Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document outlines the molecular architecture, proposes detailed synthetic pathways with experimental protocols, and presents key data in a structured format.

Chemical Structure and Properties

This compound is a precisely defined chemical entity designed with distinct functional groups at each terminus, separated by a flexible PEG chain that incorporates a thioether linkage. The key structural features are:

  • Azido (N₃) Group: A versatile functional group that readily participates in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) moieties.

  • PEG Linker (PEG3 and PEG4): The polyethylene glycol chains (three and four ethylene (B1197577) glycol units, respectively) impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate. The PEG spacer also provides flexibility and optimal spatial orientation between the conjugated molecules.

  • Thioether (-S-) Linkage: A stable and robust covalent bond that connects the two PEG chains.

  • t-Butyl Ester Group: A protecting group for a terminal carboxylic acid. The t-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid, which can then be used for subsequent conjugation, for example, through amide bond formation with an amine-containing molecule.

The combination of these features makes this compound a valuable tool for the modular synthesis of complex molecules like PROTACs, where precise control over linker length and functionality is crucial for achieving desired biological activity.

Physicochemical Data
PropertyValue
Molecular Formula C₂₁H₄₁N₃O₈S
Molecular Weight 511.63 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Soluble in water, ethanol, methanol (B129727), dichloromethane (B109758), chloroform, DMSO, and DMF.
Storage Conditions Store at -20°C, desiccated, and protected from light. For optimal stability, handle under an inert gas.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow SM1 Triethylene glycol Int1 Azido-PEG3-OH SM1->Int1 1. Tosylation 2. Azidation SM2 tert-Butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate Int5 Tos-PEG4-t-butyl ester SM2->Int5 Tosylation Int2 Azido-PEG3-OTs Int1->Int2 Tosylation Int3 Azido-PEG3-SAc Int2->Int3 Thioacetylation Int4 Azido-PEG3-SH Int3->Int4 Hydrolysis FP This compound Int4->FP Nucleophilic Substitution Int5->FP

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for PEG derivatives and serve as a guide for the synthesis of the target molecule and its key intermediates.

Part 1: Synthesis of Azido-PEG3-thiol (Intermediate I)

Step 1a: Synthesis of Azido-PEG3-OH

  • Tosylation of Triethylene Glycol: To a solution of triethylene glycol (1 equivalent) in dichloromethane (DCM) at 0°C, add triethylamine (B128534) (1.1 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in DCM. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-tosylated triethylene glycol.

  • Azidation: Dissolve the mono-tosylated triethylene glycol (1 equivalent) in dimethylformamide (DMF). Add sodium azide (B81097) (3 equivalents) and stir the mixture at 80°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield Azido-PEG3-OH.

Step 1b: Conversion of Azido-PEG3-OH to Azido-PEG3-thiol

  • Tosylation of Azido-PEG3-OH: To a solution of Azido-PEG3-OH (1 equivalent) in DCM at 0°C, add triethylamine (1.2 equivalents). Slowly add p-toluenesulfonyl chloride (1.1 equivalents) and stir the reaction at room temperature overnight. Work up the reaction as described in Step 1a to obtain Azido-PEG3-OTs.

  • Thioacetylation: Dissolve Azido-PEG3-OTs (1 equivalent) in DMF and add potassium thioacetate (B1230152) (1.5 equivalents). Stir the mixture at room temperature for 24 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to give Azido-PEG3-SAc.[1]

  • Hydrolysis to Thiol: Dissolve Azido-PEG3-SAc (1 equivalent) in a mixture of methanol and water. Add a base such as sodium hydroxide (B78521) or potassium carbonate (2 equivalents) and stir at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen) to prevent disulfide bond formation. Neutralize the reaction with a mild acid (e.g., 1 M HCl) and extract with DCM. Dry the organic layer and concentrate under reduced pressure to yield Azido-PEG3-thiol.

Part 2: Synthesis of Tos-PEG4-t-butyl ester (Intermediate II)

This intermediate can be synthesized from tetraethylene glycol and t-butyl acrylate (B77674) or can be sourced from commercial suppliers. A plausible synthesis is as follows:

  • Michael Addition: To a solution of tetraethylene glycol (excess) in tetrahydrofuran (B95107) (THF), add a catalytic amount of a strong base (e.g., sodium hydride). Slowly add t-butyl acrylate (1 equivalent) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate. Purify by column chromatography to obtain tert-butyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate.

  • Tosylation: Dissolve the product from the previous step (1 equivalent) in DCM at 0°C. Add triethylamine (1.2 equivalents) followed by p-toluenesulfonyl chloride (1.1 equivalents). Stir at room temperature overnight. Work up the reaction as previously described to yield Tos-PEG4-t-butyl ester.

Part 3: Final Synthesis of this compound
  • Nucleophilic Substitution: Under an inert atmosphere, dissolve Azido-PEG3-thiol (Intermediate I, 1 equivalent) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents). To this solution, add a solution of Tos-PEG4-t-butyl ester (Intermediate II, 1.05 equivalents) in anhydrous DMF.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS. Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a methanol/DCM mixture to afford the final product, this compound. The purification of PEG-containing compounds can be challenging due to their polarity and tendency to streak on silica gel.[2]

Quantitative Data Summary
Reaction StepStarting Material(s)Key ReagentsProductTypical Yield (%)
1a: Azido-PEG3-OH Synthesis Triethylene glycolTsCl, Et₃N, NaN₃Azido-PEG3-OH60-70
1b: Azido-PEG3-thiol Synthesis Azido-PEG3-OHTsCl, Et₃N, KSAc, NaOHAzido-PEG3-thiol70-80
2: Tos-PEG4-t-butyl ester Synthesis Tetraethylene glycol, t-butyl acrylateNaH, TsCl, Et₃NTos-PEG4-t-butyl ester50-60
3: Final Product Synthesis Azido-PEG3-thiol, Tos-PEG4-t-butyl esterDIPEA or K₂CO₃This compound50-70

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on reaction scale and optimization.

Logical Relationships in Synthesis

The synthesis of this complex molecule relies on a series of well-established reactions. The logical flow is to first prepare the two key PEG fragments with the appropriate functionalities for the final coupling reaction.

Logical_Relationships Start Starting Materials Triethylene glycol tert-Butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate Frag1 Fragment 1 Synthesis Azido-PEG3-thiol Start->Frag1 Frag2 Fragment 2 Synthesis Tos-PEG4-t-butyl ester Start->Frag2 Coupling Key Coupling Reaction Nucleophilic Substitution Frag1->Coupling Frag2->Coupling Purification Final Step Purification Coupling->Purification Product Final Product This compound Purification->Product

Caption: Logical flow of the synthetic strategy.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of each step, including reaction conditions and purification methods, may be necessary to achieve high yields and purity. Standard analytical techniques such as NMR spectroscopy and mass spectrometry should be used to characterize the intermediates and the final product to confirm their identity and purity.

References

What is the molecular weight and formula of Azido-PEG3-S-PEG4-t-butyl ester?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental physicochemical properties of Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional PROTAC linker used in targeted protein degradation and other bioconjugation applications.

Core Compound Specifications

The essential molecular details for this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValue
Molecular Formula C23H45N3O9S
Molecular Weight 539.7 g/mol [1]

Chemical Structure and Functionality

This compound is a polyethylene (B3416737) glycol (PEG) based linker that features two distinct terminal functional groups, enabling stepwise conjugation reactions.[1][2]

  • Azide (B81097) Group (N3): This functional group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions are known for their high efficiency and specificity, making them ideal for attaching the linker to molecules containing an alkyne group.

  • t-butyl ester: This group protects a carboxylic acid. The t-butyl group can be removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to an amine-containing molecule. This protected functionality prevents unwanted side reactions during the initial azide conjugation step.[1][2]

  • PEG and Thioether Linkage: The molecule contains a flexible, hydrophilic PEG spacer which enhances the solubility of the resulting conjugate in aqueous media.[1][2] The thioether (-S-) linkage provides stability within the linker chain.

Logical Workflow for Application

The use of this compound in the synthesis of a PROTAC (Proteolysis Targeting Chimera) or other bioconjugates typically follows a logical, sequential process.

G cluster_0 Synthesis Workflow A Start with this compound B Couple to Alkyne-containing Ligand 1 (e.g., Target Protein Binder) via Click Chemistry (SPAAC or CuAAC) A->B Step 1 C Intermediate Conjugate Formed B->C D Deprotect t-butyl ester (Acidic Conditions) C->D Step 2 E Reveal Terminal Carboxylic Acid D->E F Couple to Amine-containing Ligand 2 (e.g., E3 Ligase Ligand) via Amide Bond Formation E->F Step 3 G Final Bifunctional Conjugate (e.g., PROTAC) F->G

References

Azido-PEG3-S-PEG4-t-butyl ester CAS number and supplier information.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to Azido-PEG3-S-PEG4-t-butyl ester

This guide provides an in-depth overview of this compound, a bifunctional linker critical in the fields of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

Core Compound Information

This compound is a heterobifunctional linker molecule featuring a polyethylene (B3416737) glycol (PEG) spacer. This linker is equipped with an azide (B81097) group at one terminus and a t-butyl protected carboxylic acid at the other, making it a versatile tool for bioconjugation.

Identifier Value
IUPAC Name tert-butyl 2-(2-(2-(2-(2-(2-(3-azidopropoxy)ethoxy)ethoxy)ethyl)thio)ethoxy)ethoxy)acetate
CAS Number 2055041-19-3[1][2]
Molecular Formula C23H45N3O9S
Molecular Weight 539.69 g/mol
Key Chemical Features and Applications

This linker's design incorporates several key features that enhance its utility in bioconjugation and drug development:

  • Azide Group : The terminal azide (N₃) group is a key functional handle for "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] This allows for the efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) groups, such as DBCO or BCN.[3]

  • t-Butyl Ester Group : The carboxylic acid is protected as a t-butyl ester. This protecting group is stable under many standard reaction conditions but can be removed under mild acidic conditions to reveal the carboxylic acid. This feature prevents unwanted side reactions and self-polymerization during synthesis.[1][4]

  • PEG Spacer : The polyethylene glycol chain, consisting of a PEG3 and a PEG4 unit connected by a thioether linkage, acts as a hydrophilic spacer. This PEG linker increases the aqueous solubility of the resulting conjugate, which is often a critical property for biological applications.[1][4]

  • PROTAC Synthesis : This molecule is primarily used as a PEG-based linker in the synthesis of PROTACs.[3][5] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes.

Supplier Product Number Purity Notes
BroadPharm BP-22742≥95%Offers various PEG linkers for bioconjugation.
MedChemExpress HY-140592>98%Marketed as a PROTAC linker.
Combi-Blocks QW-749895%Listed among their PEG linker catalog.[2]
AxisPharm AP12106≥95%Part of their ADC and PROTAC linker portfolio.[6]
Biorbyt orb1459639-Described as a PEG-based PROTAC linker.[5]
CD Bioparticles CDPEG0367-Provided for drug delivery applications.[7]

Experimental Protocols and Methodologies

The following protocols are representative of how this compound is utilized in a typical workflow for creating bioconjugates, such as an antibody-drug conjugate (ADC) or a component of a PROTAC. The workflow involves two main stages: deprotection and conjugation of the first ligand, followed by click chemistry to attach the second ligand.

Protocol 1: Deprotection and Amide Coupling

This protocol describes the removal of the t-butyl protecting group and subsequent coupling of the revealed carboxylic acid to a primary amine-containing molecule (e.g., a warhead for a PROTAC or a small molecule drug).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-containing molecule (Ligand 1-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system

Procedure:

  • Deprotection of t-Butyl Ester:

    • Dissolve this compound in a solution of 50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected Azido-PEG3-S-PEG4-acid.

  • Amide Coupling Reaction:

    • Dissolve the deprotected linker and the amine-containing molecule (Ligand 1-NH₂) in anhydrous DMF. A slight molar excess of the ligand (1.1 to 1.5 equivalents) may be used.

    • Add HATU (1.5 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the formation of the product, Azido-PEG3-S-PEG4-Ligand 1, by LC-MS.

    • Upon completion, purify the product using reverse-phase HPLC.

G cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Amide Coupling A Azido-PEG-tBu C Azido-PEG-COOH A->C Stir 1-2h, RT B TFA / DCM D Ligand 1-NH2 F Azido-PEG-Ligand 1 C->F Stir 4-12h, RT E HATU / DIPEA DMF

Workflow for linker deprotection and amide coupling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the azide-functionalized intermediate (from Protocol 1) to a molecule containing a strained alkyne, such as DBCO. This copper-free click chemistry reaction is bioorthogonal and widely used for conjugating molecules to sensitive biological samples like antibodies or proteins.

Materials:

  • Azido-PEG3-S-PEG4-Ligand 1 (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-Ligand 2 or a DBCO-modified antibody)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) or desalting columns

Procedure:

  • Reagent Preparation:

    • Dissolve the Azido-PEG3-S-PEG4-Ligand 1 in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • If using a protein/antibody, ensure it is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

  • SPAAC Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Azido-PEG-Ligand 1 solution to the solution of the DBCO-functionalized molecule.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain protein stability.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

  • Purification:

    • Remove the excess, unreacted azide-linker conjugate using a desalting column (for proteins/antibodies) or by SEC.

    • Characterize the final conjugate (Ligand 2-DBCO-PEG-Ligand 1) to determine the degree of labeling or conjugation ratio.

G cluster_spaac Copper-Free Click Chemistry cluster_purification Purification A Azido-PEG-Ligand 1 C Final Conjugate (Ligand 1-PEG-Ligand 2) A->C PBS, pH 7.4 4-12h B DBCO-Ligand 2 D SEC / Desalting C->D

Workflow for SPAAC conjugation and purification.

References

Solubility Profile of Azido-PEG3-S-PEG4-t-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional PROTAC linker incorporating polyethylene (B3416737) glycol (PEG) units. Understanding the solubility of this linker is critical for its effective application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies. This document outlines its general solubility in various common laboratory solvents, provides a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts: Structure and Solubility

This compound is a PEG-based linker featuring an azide (B81097) group for click chemistry reactions and a t-butyl ester protected carboxyl group. The incorporated PEG spacers are known to enhance the solubility of molecules in aqueous media.[1][2][3] Generally, PEG and its derivatives are soluble in water and a range of organic solvents.[4][5]

The solubility of PEG-containing compounds is influenced by the overall molecular weight and the nature of the terminal functional groups. While the PEG chains contribute to hydrophilicity, the presence of larger hydrophobic groups can decrease water solubility.[4]

Solubility Data

SolventChemical FormulaPolarity IndexExpected Solubility
WaterH₂O10.2High
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2High
Dimethylformamide (DMF)C₃H₇NO6.4High
AcetonitrileC₂H₃N5.8High
Dichloromethane (DCM)CH₂Cl₂3.1High
ChloroformCHCl₃4.1High
EthanolC₂H₅OH4.3Moderate
TolueneC₇H₈2.4Low to Moderate
HexaneC₆H₁₄0.1Insoluble
Diethyl EtherC₄H₁₀O2.8Insoluble

Note: This table provides an estimated solubility profile based on the known characteristics of PEG compounds.[4][5] Actual solubility should be determined experimentally.

Experimental Protocol: Determination of Kinetic Solubility

This protocol outlines a general method for determining the kinetic solubility of this compound in a solvent of interest using a plate-based method.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Water, PBS)

  • 96-well microplate (UV-transparent for analysis)

  • Plate sealer

  • Automated liquid handler or multichannel pipette

  • Plate reader with UV-Vis absorbance capabilities

  • Centrifuge with a plate rotor

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing.

  • Serial Dilution in Solvent:

    • Dispense the solvent of interest into the wells of the 96-well plate.

    • Use an automated liquid handler or multichannel pipette to perform a serial dilution of the DMSO stock solution into the wells containing the solvent. This creates a concentration gradient of the compound.

  • Incubation:

    • Seal the plate to prevent solvent evaporation.

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 2 hours) with gentle shaking. This allows the system to reach a state of kinetic equilibrium.

  • Centrifugation:

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for a set time (e.g., 10 minutes) to pellet any precipitated compound.

  • Supernatant Transfer:

    • Carefully transfer a portion of the supernatant from each well to a new, clean UV-transparent 96-well plate. Be cautious not to disturb the pellet.

  • Quantification:

    • Measure the absorbance of the supernatant at a predetermined wavelength (e.g., 280 nm, or a specific wavelength if the compound has a chromophore).

    • Use a calibration curve prepared from known concentrations of the compound in the same solvent to determine the concentration of the dissolved compound in each well.

  • Data Analysis:

    • Plot the measured concentration against the nominal (intended) concentration.

    • The point at which the measured concentration plateaus indicates the kinetic solubility of the compound in that solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the kinetic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilution Serial Dilution of Stock into Plate stock->dilution plate_prep Dispense Solvent into 96-Well Plate plate_prep->dilution incubation Incubate Plate (e.g., 2h at 25°C) dilution->incubation centrifugation Centrifuge to Pellet Precipitate incubation->centrifugation transfer Transfer Supernatant to New Plate centrifugation->transfer quantification Measure Absorbance with Plate Reader transfer->quantification analysis Determine Solubility from Plateau quantification->analysis

Caption: Experimental workflow for kinetic solubility determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information and recommendations for the proper storage and handling of Azido-PEG3-S-PEG4-t-butyl ester, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring the stability of the compound, the safety of laboratory personnel, and the integrity of experimental outcomes.

Compound Overview

This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The presence of a sulfone ("S") group within the polyethylene (B3416737) glycol (PEG) chain enhances its stability and solubility. The azide moiety facilitates covalent conjugation to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal reaction. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected in a subsequent step to enable further conjugation.

This linker is primarily used in the development of PROTACs, which are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C [1]Minimizes degradation of the azide group and hydrolysis of the t-butyl ester.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which can degrade the compound.
Light Protect from light.Azide compounds can be light-sensitive.
Container Store in a tightly sealed, amber vial.Prevents exposure to light and moisture.

Handling and Safety Precautions

This compound contains an azide functional group, which requires careful handling to avoid potential hazards. The following safety precautions should be strictly followed.

General Safety
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Fume Hood: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.

  • Blast Shield: For reactions involving heating or concentrating azide-containing solutions, the use of a blast shield is highly recommended.

  • Avoid Shock and Friction: Organic azides can be sensitive to shock and friction. Avoid grinding the solid material or using metal spatulas, which can cause scratching and generate static discharge. Use plastic or Teflon-coated spatulas.

  • Avoid Heat: Do not expose the compound to high temperatures, as this can lead to rapid decomposition.

Chemical Incompatibilities

To prevent the formation of highly explosive and toxic byproducts, avoid contact with the following:

  • Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

  • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form explosive heavy metal azides.

  • Reducing Agents: Strong reducing agents can react violently with azides.

  • Halogenated Solvents: Do not use halogenated solvents for reactions involving azides, as this can lead to the formation of explosive di- and tri-azidomethane.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation and for the subsequent deprotection of the t-butyl ester.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule (e.g., a protein ligand).

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the alkyne-functionalized molecule and a 1.5 to 2-fold molar excess of this compound in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10-fold molar excess over the alkyne).

  • In another vial, prepare a solution of CuSO₄ (5-fold molar excess over the alkyne).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • If working with proteins that may have disulfide bonds, a reducing agent like TCEP can be added.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Upon completion, the product can be purified by size-exclusion chromatography, dialysis, or other suitable purification methods to remove unreacted starting materials and copper salts.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl ester protecting group to reveal the free carboxylic acid.

Materials:

  • t-Butyl ester-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

  • Dissolve the t-butyl ester-protected conjugate in DCM.

  • Add a solution of TFA in DCM (typically 20-50% v/v). A scavenger such as TIS can be included to prevent side reactions.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • The resulting carboxylic acid can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA.

  • The deprotected product can be used directly in the next step or purified as needed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in a two-step conjugation process.

G cluster_0 Step 1: Click Chemistry Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling A This compound C Conjugate 1 (t-Butyl Protected) A->C CuAAC B Alkyne-functionalized Molecule 1 B->C D Conjugate 1 (t-Butyl Protected) E Conjugate 2 (Free Carboxylic Acid) D->E TFA/DCM F Conjugate 2 (Free Carboxylic Acid) H Final Bifunctional Molecule (PROTAC) F->H EDC/NHS G Amine-functionalized Molecule 2 G->H

Caption: Workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This compound is a linker used to create PROTACs, which function by hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism POI Target Protein (Protein of Interest) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC Molecule PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Recycling Recycled Amino Acids Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

References

The Core Mechanism of Azide-Containing PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action, experimental protocols, and key data associated with azide-containing Polyethylene Glycol (PEG) linkers in bioconjugation. These versatile tools are instrumental in the development of advanced therapeutics, diagnostics, and research reagents.

Introduction to Azide-Containing PEG Linkers

Azide-functionalized PEG linkers are indispensable reagents in modern bioconjugation. The terminal azide (B81097) group (N₃) serves as a bioorthogonal handle, allowing for highly specific and efficient covalent attachment to a reaction partner, typically an alkyne or a phosphine. This specificity enables the precise construction of complex biomolecular architectures under mild, aqueous conditions, which is crucial for preserving the function of sensitive biological molecules.[1]

The PEG component of the linker imparts several beneficial properties to the resulting conjugate, including enhanced water solubility, reduced immunogenicity, improved pharmacokinetic profiles, and increased stability against enzymatic degradation.[1][2] The combination of the bioorthogonal azide group and the advantageous properties of PEG makes these linkers powerful tools in drug delivery, the development of antibody-drug conjugates (ADCs), and the functionalization of nanoparticles and surfaces.[3][4][5]

Core Reaction Mechanisms

The utility of azide-containing PEG linkers is primarily centered around three highly efficient and bioorthogonal reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Staudinger Ligation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[7][]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azide-PEG R1-PEG-N₃ Six-membered_Intermediate Six-membered Copper Intermediate Azide-PEG->Six-membered_Intermediate Alkyne-Biomolecule R2-C≡CH Cu-Acetylide R2-C≡C-Cu Alkyne-Biomolecule->Cu-Acetylide + Cu(I) Cu(I) Cu(I) Catalyst Cu-Acetylide->Six-membered_Intermediate + R1-PEG-N₃ Triazole_Linkage R1-PEG-[Triazole]-R2 Six-membered_Intermediate->Triazole_Linkage Rearrangement

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[9][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst.[9][11] This makes SPAAC particularly well-suited for applications in living systems.[9][] The reaction proceeds rapidly at physiological conditions and forms a stable triazole linkage.[9][12]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide-PEG R1-PEG-N₃ Triazole_Linkage R1-PEG-[Triazole]-R2 Azide-PEG->Triazole_Linkage Cyclooctyne-Biomolecule R2-Cyclooctyne Cyclooctyne-Biomolecule->Triazole_Linkage [3+2] Cycloaddition

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group.[13][14] The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[14][] A key advantage of the Staudinger ligation is that it is completely metal-free and highly specific, making it suitable for in vivo applications.[14][16]

Staudinger_Ligation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azide-PEG R1-PEG-N₃ Iminophosphorane Aza-ylide Intermediate Azide-PEG->Iminophosphorane Phosphine-Biomolecule R2-Phosphine Phosphine-Biomolecule->Iminophosphorane Nucleophilic Attack Amide_Linkage R1-PEG-NH-C(O)-R2 Iminophosphorane->Amide_Linkage Intramolecular Rearrangement & Hydrolysis

Quantitative Data Summary

The choice of bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the stability of the resulting linkage. The following tables summarize key quantitative data for the different reaction types.

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Yield (%)Reference
CuAAC10² - 10³> 90[17]
SPAAC (DBCO)~1> 90[18]
SPAAC (BCN)0.1 - 1> 85[9]
Staudinger Ligation10⁻³ - 10⁻²> 80[16]

Table 1: Comparative Reaction Kinetics and Yields.

Linkage TypeStability ConditionsCleavage ConditionsReference
1,2,3-Triazole (from CuAAC/SPAAC)Resistant to hydrolysis (acidic and basic), oxidation, reduction, and enzymatic degradation.Generally inert to severe chemical conditions.[19][20]
Amide (from Staudinger Ligation)Stable under physiological conditions.Susceptible to enzymatic cleavage by proteases.[14]

Table 2: Comparative Stability of Bioconjugation Linkages.

Experimental Protocols

Protocol 1: Labeling a Protein with an Azide-PEG-NHS Ester

This protocol describes the functionalization of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS Ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Equilibrate the vial of Azide-PEG-NHS Ester to room temperature.

  • Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Add a 20- to 30-fold molar excess of the linker solution to the protein solution. The final DMSO concentration should be kept below 20%.[21]

  • Incubate the reaction at room temperature for 60 minutes.[21]

  • Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.

  • Remove excess, unreacted linker using a desalting column equilibrated with the desired buffer.

Protein_Labeling_Workflow Start Start: Protein in Amine-Free Buffer Prepare_Linker Prepare 10 mM Azide-PEG-NHS Ester in DMSO Start->Prepare_Linker Add_Linker Add 20-30x Molar Excess of Linker to Protein Prepare_Linker->Add_Linker Incubate Incubate at RT for 60 min Add_Linker->Incubate Quench Quench with 1M Tris-HCl Incubate->Quench Purify Purify via Desalting Column Quench->Purify End End: Azide-Labeled Protein Purify->End

Protocol 2: SPAAC Reaction of an Azide-Labeled Protein with a DBCO-Containing Molecule

This protocol outlines the copper-free click chemistry conjugation of an azide-functionalized protein with a DBCO-containing molecule.

Materials:

  • Purified azide-labeled protein

  • DBCO-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).

  • Add a 5- to 10-fold molar excess of the DBCO-containing molecule to the azide-labeled protein solution.[21]

  • Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[21]

  • Monitor the reaction progress if necessary (e.g., by observing the decrease in DBCO absorbance at ~310 nm).[21]

  • Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography) to remove the excess DBCO-containing molecule.

  • Characterize the final conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[21]

SPAAC_Conjugation_Workflow Start Start: Azide-Labeled Protein & DBCO-Molecule Add_Reactant Add 5-10x Molar Excess of DBCO-Molecule Start->Add_Reactant Incubate Incubate at 4°C overnight or RT for 2-4 hours Add_Reactant->Incubate Monitor Monitor Reaction (Optional) Incubate->Monitor Purify Purify via Chromatography Monitor->Purify Characterize Characterize by SDS-PAGE & Mass Spectrometry Purify->Characterize End End: Final Conjugate Characterize->End

Conclusion

Azide-containing PEG linkers are powerful and versatile reagents for bioconjugation, enabling the precise and efficient construction of complex biomolecular conjugates. The choice between CuAAC, SPAAC, and Staudinger ligation depends on the specific requirements of the application, particularly the tolerance for a copper catalyst and the desired stability of the resulting linkage. By understanding the underlying mechanisms and following established protocols, researchers can effectively leverage these linkers to advance the fields of drug development, diagnostics, and fundamental biological research.

References

The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The tert-butyl (t-Bu) ester stands as a cornerstone protecting group for carboxylic acids in the intricate landscape of multi-step organic synthesis. Its widespread adoption in academic research, pharmaceutical development, and complex molecule synthesis is a testament to its unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the t-butyl ester's role, encompassing its fundamental chemical properties, diverse applications, and the nuanced methodologies for its installation and cleavage. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for leveraging this versatile protecting group.

Core Principles of the tert-Butyl Ester Protecting Group

The utility of the tert-butyl ester as a protecting group for carboxylic acids stems from its distinct structural and electronic properties. The bulky tertiary butyl group provides significant steric hindrance around the carbonyl carbon, rendering it exceptionally stable against a wide array of nucleophiles and basic conditions.[1] This stability allows for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.[1]

Conversely, the t-butyl ester is readily cleaved under acidic conditions.[2][3] This lability is attributed to the formation of a stable tertiary carbocation upon protonation of the ester oxygen, which then undergoes elimination to yield isobutylene (B52900) and the free carboxylic acid. This selective deprotection under mild acidic conditions is a key feature that enables its use in complex synthetic strategies, particularly in orthogonal protection schemes.[4][5]

Key Advantages:

  • Exceptional Stability: Resistant to a wide range of reaction conditions, including basic hydrolysis, reduction, and many organometallic reagents.[1]

  • Steric Shielding: The bulky t-butyl group protects the carboxylic acid from nucleophilic attack.[1]

  • Facile Cleavage: Readily removed under mild acidic conditions, often with volatile byproducts.[2]

  • Orthogonal Protection: Its acid lability contrasts with the cleavage conditions for other common protecting groups (e.g., Fmoc, Cbz, benzyl (B1604629) esters), making it ideal for orthogonal strategies in peptide and complex molecule synthesis.[4][5][6]

Synthetic Methodologies: Protection and Deprotection

The successful implementation of the t-butyl ester protecting group hinges on efficient and selective methods for its introduction (protection) and removal (deprotection).

Introduction of the tert-Butyl Ester (Protection)

Several methods exist for the formation of t-butyl esters, with the choice of method depending on the substrate's sensitivity and the scale of the reaction.

  • Reaction with Isobutylene: This classic method involves the acid-catalyzed addition of a carboxylic acid to isobutylene. While effective, it often requires high pressure.[7] A modification using trifluoromethanesulfonic acid allows the reaction to proceed at atmospheric pressure and low temperatures.[7]

  • Transesterification: Carboxylic acids can be converted to t-butyl esters by transesterification with t-butyl acetate, often catalyzed by a strong acid like perchloric acid.[8]

  • Reaction with tert-Butanol (B103910): Direct esterification with tert-butanol can be achieved using activating agents. A one-pot method utilizes anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid.[9]

  • Using tert-Butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be used for the protection of alcohols, and by extension, carboxylic acids under specific conditions.[10] Another efficient reagent is t-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst.[9] A recently developed method employs bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high yields and faster reaction times for a variety of substrates, including free amino acids.[11][12]

Cleavage of the tert-Butyl Ester (Deprotection)

The removal of the t-butyl ester is most commonly achieved under acidic conditions. The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-labile protecting groups.

  • Trifluoroacetic Acid (TFA): The most prevalent method involves treatment with neat TFA or a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM).[2] This method is highly effective, and the byproducts (TFA and isobutylene) are volatile, simplifying workup.[2]

  • Aqueous Phosphoric Acid: This provides a milder, environmentally benign alternative for the deprotection of t-butyl esters, tolerating other sensitive groups like Cbz carbamates and benzyl esters.[10][13]

  • Lewis Acids: Zinc bromide (ZnBr₂) in DCM can be used for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups.[14]

  • Catalytic Deprotection: A novel method utilizes the tris-4-bromophenylamminium radical cation (magic blue, MB•⁺) in combination with triethylsilane for a mild deprotection under neutral conditions.[13][15]

Quantitative Data Summary

The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic campaign. The following tables summarize quantitative data for common methodologies.

Table 1: Conditions for tert-Butyl Ester Deprotection

Reagent SystemSolventTemperatureTypical Reaction TimeYieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)Room Temperature3 - 5 hoursHighWidely used, volatile byproducts.[2]
Aqueous Phosphoric Acid---HighEnvironmentally benign, mild, and selective.[13]
Zinc Bromide (ZnBr₂)Dichloromethane (CH₂Cl₂)--GoodChemoselective in the presence of other acid-labile groups.[14]
Magic Blue (MB•⁺) / Et₃SiH--40 minutes (quantitative)Up to 95%Mild, catalytic, and suitable for diverse compounds.[15]
SOCl₂-Room Temperature-Very GoodConverts t-butyl esters directly to acid chlorides.[13]
Powdered KOHTetrahydrofuran (THF)Ambient Temperature-ExcellentA safer alternative to NaH in DMF for benzoate (B1203000) esters.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for practical application in the laboratory.

Protocol 1: General Procedure for the Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid

This protocol is adapted from a procedure for the cleavage of di-tert-butyl 3,3'-iminodipropionate.[2]

Materials:

  • tert-Butyl ester substrate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add trifluoroacetic acid (typically a 1:1 v/v ratio with DCM, but can be adjusted based on substrate).

  • Stir the reaction mixture at room temperature for 3 to 5 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of diethyl ether.

  • Induce precipitation of the product by adding petroleum ether and continue stirring.

  • Collect the precipitate by filtration, wash with petroleum ether, and dry under vacuum to yield the deprotected carboxylic acid.

Protocol 2: Synthesis of a tert-Butyl Ester from a Carboxylic Acid and tert-Butanol

This protocol is a general representation of acid-catalyzed esterification.

Materials:

  • Carboxylic acid

  • tert-Butanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Suitable organic solvent (e.g., dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the carboxylic acid, an excess of tert-butanol, and anhydrous magnesium sulfate in a suitable organic solvent.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester, which can be further purified by column chromatography or distillation if necessary.

Mechanistic Pathways and Logical Workflows

Visualizing the chemical transformations and strategic workflows involving the t-butyl ester provides a clearer understanding of its function.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a t-butyl ester under acidic conditions proceeds through a unimolecular elimination mechanism (E1).

G start R-CO-O-tBu protonated R-CO-O(H+)-tBu start->protonated + H+ intermediate R-COOH + C(CH3)3+ protonated->intermediate Heterolytic Cleavage isobutylene H2C=C(CH3)2 intermediate->isobutylene - H+ acid R-COOH

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Orthogonal Protection Strategy in Peptide Synthesis

The t-butyl ester is a key component of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[6] The N-terminus is protected with the base-labile Fmoc group, while acid-sensitive side chains (e.g., Asp, Glu) are protected as t-butyl esters.[16][17]

G start Fmoc-AA(OtBu)-Resin deprotect_fmoc Deprotect Fmoc (Piperidine/DMF) start->deprotect_fmoc couple_next Couple next Fmoc-AA-OH deprotect_fmoc->couple_next repeat Repeat Cycle couple_next->repeat repeat->deprotect_fmoc n times final_cleavage Final Cleavage (TFA) repeat->final_cleavage peptide Free Peptide final_cleavage->peptide

Caption: Fmoc/tBu orthogonal strategy workflow in SPPS.

Applications in Drug Development and Complex Molecule Synthesis

The robustness and reliability of the t-butyl ester protecting group have made it invaluable in the synthesis of pharmaceuticals and other complex organic molecules.

  • Peptide Synthesis: As highlighted, the t-butyl ester is extensively used to protect the side-chain carboxyl groups of aspartic acid and glutamic acid in Fmoc-based solid-phase peptide synthesis.[16][17] Its stability to the basic conditions used for Fmoc removal and its clean cleavage during the final acid-mediated release from the resin are critical for the synthesis of pure peptides.

  • Prodrug Design: In medicinal chemistry, ester prodrugs are often synthesized to improve the pharmacokinetic properties of a drug, such as its absorption or distribution. The t-butyl ester can serve as a promoiety that is cleaved in vivo to release the active carboxylic acid-containing drug. Recent research has explored t-butyl ester-based prodrugs of glutamine antagonists for enhanced metabolic stability and tumor-targeted delivery in cancer therapy.[18] For instance, a study on L-γ-methyleneglutamic acid amides synthesized and evaluated tert-butyl ester prodrugs for their potential in treating various cancers.[8][19][20]

  • Multi-step Synthesis: In the total synthesis of complex natural products, the t-butyl ester allows for the masking of a carboxylic acid while numerous other chemical transformations are carried out on the molecule. Its predictable and selective removal at a late stage of the synthesis is a significant advantage.[1]

Conclusion

The tert-butyl ester has firmly established itself as an essential tool in the arsenal (B13267) of the synthetic organic chemist. Its unique combination of stability under a wide range of conditions and its facile, selective removal under mild acidic conditions provides a level of control that is indispensable for the synthesis of complex molecules. From the routine protection of amino acids in automated peptide synthesizers to the strategic design of novel therapeutic agents, the t-butyl ester continues to play a pivotal role in advancing chemical synthesis. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers and drug development professionals to effectively harness the power of this versatile protecting group in their synthetic endeavors.

References

The Role of Hydrophilic PEG Spacers in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of hydrophilic polyethylene (B3416737) glycol (PEG) spacers in aqueous solutions. PEGylation, the process of attaching PEG chains to molecules, is a cornerstone of modern drug delivery and biotechnology, enhancing the therapeutic efficacy of proteins, peptides, and nanoparticles. This guide delves into the physicochemical properties of PEG in water, the impact of its structural characteristics on biological interactions, and the experimental methodologies used for its characterization.

Physicochemical Properties of PEG in Aqueous Solutions

Polyethylene glycol is a synthetic polymer renowned for its high water solubility and biocompatibility.[1] Its hydrophilic nature stems from the repeating ethylene (B1197577) oxide units, which readily form hydrogen bonds with water molecules.[1] This hydration shell is crucial to the unique properties of PEG in biological systems.

Hydration of PEG

The extent of PEG hydration is a key parameter influencing its behavior. The number of water molecules associated with each ethylene oxide unit, known as the hydration number, can be determined by various techniques.

Table 1: Hydration Number of PEG in Aqueous Solution

PEG Molecular Weight (Da)Hydration Number (water molecules/EG unit)Experimental TechniqueReference
200~1.0Calorimetry[2]
400~2.6Calorimetry[2]
600~2.0Calorimetry[2]
1000~1.8Calorimetry[2]
2000136 +/- 4 (total molecules per PEG chain)Differential Scanning Calorimetry[3]
2000 (micelle-attached)210 +/- 6 (total molecules per PEG chain)Differential Scanning Calorimetry[3]
6000~1.7Calorimetry[2]
20000~1.6Calorimetry[2]

Note: The hydration number can vary depending on the experimental conditions and the physical state of the PEG (e.g., free in solution vs. attached to a surface).

Conformation in Aqueous Solution

In aqueous solutions, PEG chains are highly flexible and adopt a random coil conformation. This dynamic structure contributes to the large hydrodynamic volume of PEGylated molecules, a factor that significantly impacts their pharmacokinetic properties. The conformation can be influenced by factors such as temperature, salt concentration, and interactions with other molecules.

Impact of PEG Spacers on Biological Systems

The addition of a PEG spacer to a therapeutic molecule or nanoparticle can dramatically alter its interaction with biological systems. Key effects include enhanced stability, reduced immunogenicity, and modified pharmacokinetics.

Protein and Nanoparticle Stability

PEGylation is a widely used strategy to increase the stability of proteins and prevent the aggregation of nanoparticles. The hydrophilic PEG chains create a protective layer that sterically hinders protein-protein interactions and reduces non-specific binding.

"Stealth" Effect and Pharmacokinetics

The hydration shell and large hydrodynamic volume of PEG create a "stealth" effect, masking the PEGylated entity from the host's immune system.[4] This leads to reduced clearance by the reticuloendothelial system (RES), resulting in a longer circulation half-life. The molecular weight of the PEG spacer is a critical determinant of this effect.[5]

Table 2: Effect of PEG Molecular Weight on Pharmacokinetics

ParameterEffect of Increasing PEG Molecular WeightReference
Circulation Half-life (t½)Increases[5]
Renal ClearanceDecreases[5]
Biliary ExcretionIncreases (for very high MW)[5]
Influence on Targeting and Cellular Uptake

In targeted drug delivery, the length and density of the PEG spacer play a crucial role in modulating the binding of a targeting ligand to its receptor and the subsequent cellular uptake of the nanoparticle.

A study on gold nanoparticles (GNPs) demonstrated that lower PEG grafting densities and shorter chain lengths led to higher cellular uptake by cancer cells, although this was associated with greater non-specific protein adsorption.[4][6] Conversely, higher grafting densities and longer PEG chains resulted in less protein adsorption and lower cellular uptake.[4][6]

Table 3: Effect of PEG Spacer Length and Density on Nanoparticle Uptake

PEG MW (kDa)Grafting Density (PEG/nm²)Relative Cellular Uptake (HeLa cells)Reference
21Higher[4][6]
20.5Highest[4][6]
51Lower[4][6]
50.5Lower[4][6]

Relative uptake is compared between the different PEGylated nanoparticles.

The length of the PEG spacer can also directly impact the binding affinity of a targeting ligand. Studies have shown that an optimal spacer length is often required to achieve maximal binding, as a spacer that is too short may cause steric hindrance, while one that is too long may lead to reduced binding due to excessive flexibility.

Table 4: Effect of PEG Spacer Length on Ligand Binding

Ligand-Receptor SystemPEG Spacer LengthEffect on Binding Affinity (KD)Reference
111In-NOTA-PEGn-RM26 (Bombesin analog)PEG2, PEG3, PEG4, PEG6Low picomolar range for all lengths[7]
Folate-LiposomesPEG2000, PEG3400, PEG5000Highest association with PEG5000 at low folate density[8]
cRGD-PLGA/PLA-PEG Nanoparticles2 kDa, 3.5 kDa, 5 kDaShort PEG2k linkers with high ligand density showed cooperative binding[9]

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize the physicochemical properties of PEGylated molecules and their behavior in aqueous solutions.

Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of particles in suspension.

Experimental Protocol for DLS of PEGylated Nanoparticles:

  • Sample Preparation:

    • Disperse the PEGylated nanoparticles in a suitable high-purity solvent (e.g., filtered deionized water or PBS) to a concentration that provides a stable and optimal count rate (typically 150-250 kcps).[10]

    • Filter the sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.[10]

  • Instrument Setup:

    • Ensure the DLS instrument and cuvettes are clean to avoid interference from contaminants.[10]

    • Set the measurement temperature, typically 25°C.[11]

  • Measurement:

    • Place the sample in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement, collecting data for a sufficient duration to obtain a stable autocorrelation function.

  • Data Analysis:

    • Use the instrument's software to calculate the intensity-weighted size distribution, Z-average diameter, and polydispersity index (PDI).

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it an ideal technique for analyzing the purity and aggregation state of PEGylated proteins.[]

Experimental Protocol for SEC of PEGylated Proteins:

  • Column and Mobile Phase Selection:

    • Choose an SEC column with a pore size appropriate for the molecular weight range of the PEGylated protein and its potential aggregates.[13]

    • Prepare an aqueous mobile phase, often containing salts (e.g., 100 mM NaCl) and a small percentage of an organic modifier (e.g., ethanol) to minimize non-specific interactions with the stationary phase.[13]

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in the mobile phase.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm).

  • Chromatographic Run:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the chromatography at a constant flow rate.

    • Detect the eluting species using UV absorbance (typically at 280 nm for proteins) and/or other detectors like multi-angle light scattering (MALS) for absolute molecular weight determination.[14]

  • Data Analysis:

    • Analyze the chromatogram to determine the retention times and peak areas of the monomeric PEGylated protein, aggregates, and any unreacted components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is a powerful technique for quantifying the degree of PEGylation and determining the PEG grafting density on nanoparticles.[15]

Experimental Protocol for 1H NMR of PEGylated Nanoparticles:

  • Sample Preparation:

    • Lyophilize the PEGylated nanoparticle sample to remove water.

    • Dissolve a known amount of the dried sample in a deuterated solvent (e.g., CDCl3 or D2O).[15]

  • NMR Measurement:

    • Acquire the 1H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic proton signal of the ethylene oxide units of PEG (typically around 3.65 ppm).[15]

    • Integrate the area of the PEG signal and compare it to the integral of a known signal from the nanoparticle core or a specific end-group to quantify the amount of PEG present.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material, making it suitable for analyzing the surface of PEGylated nanoparticles and films.[16][17]

Experimental Protocol for XPS of PEGylated Surfaces:

  • Sample Preparation:

    • Prepare a thin film of the PEGylated material on a suitable substrate or analyze the lyophilized powder.

    • Ensure the sample is clean and free of contaminants.[18]

  • XPS Analysis:

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, and elements from the underlying material).

  • Data Analysis:

    • Analyze the high-resolution C 1s spectrum to identify the characteristic C-O peak of the ethylene oxide units, confirming the presence of PEG on the surface.[16]

    • Quantify the elemental composition from the peak areas to determine the surface coverage of PEG.

Visualizing PEGylation Workflows and Concepts

Graphviz diagrams can be used to illustrate the logical flow of experiments and the conceptual relationships in PEGylation.

Experimental_Workflow_for_PEGylated_Nanoparticle_Characterization cluster_synthesis Nanoparticle Synthesis & PEGylation cluster_biological Biological Evaluation Synthesis Nanoparticle Synthesis PEGylation PEGylation Synthesis->PEGylation Purification Purification PEGylation->Purification DLS DLS (Size, PDI, Zeta Potential) Purification->DLS SEC SEC (Purity, Aggregation) Purification->SEC NMR NMR (Grafting Density) Purification->NMR XPS XPS (Surface Composition) Purification->XPS Stability Stability in Biological Media Purification->Stability Protein_Binding Protein Binding Assay Stability->Protein_Binding Cell_Uptake Cellular Uptake Studies Protein_Binding->Cell_Uptake PEG_Stealth_Effect_Mechanism NP PEGylated Nanoparticle Hydration Hydration Shell (Water Molecules) NP->Hydration forms Clearance Renal/Hepatic Clearance NP->Clearance (delayed) Opsonin Opsonin Proteins Opsonin->NP binding (inhibited) Macrophage Macrophage Macrophage->NP uptake (reduced)

References

An In-Depth Technical Guide to Azido-PEG3-S-PEG4-t-butyl Ester: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-S-PEG4-t-butyl ester is a sophisticated, heterobifunctional crosslinker meticulously engineered for applications in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary molecules designed to co-opt the body's cellular machinery to selectively eliminate disease-causing proteins.[2] This technical guide provides a comprehensive overview of the key features, advantages, and applications of this compound, complete with detailed experimental protocols and visual workflows to support researchers in their drug development endeavors.

The unique architecture of this linker, incorporating a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a versatile platform for the modular construction of complex bioconjugates.[4][5]

Core Features and Advantages

At its core, this compound is designed for versatility and efficiency in bioconjugation. Its three primary components each contribute a distinct advantage:

  • Azide Group for "Click Chemistry": The terminal azide (N₃) group is a key functional handle for engaging in highly efficient and specific "click chemistry" reactions.[2] This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which allow for the covalent ligation of the linker to molecules containing alkyne or strained cyclooctyne (B158145) moieties, respectively.[2]

  • Hydrophilic PEG Spacer: The molecule incorporates a polyethylene glycol (PEG) chain, which imparts significant hydrophilicity. This is a crucial feature for improving the solubility and pharmacokinetic properties of the resulting PROTAC or bioconjugate, a common challenge in the development of large, complex therapeutic molecules.[5]

  • t-Butyl Ester Protected Carboxyl Group: The opposing end of the linker features a carboxylic acid protected as a t-butyl ester. This protecting group effectively prevents unwanted side reactions, such as self-coupling, during synthesis.[4][5] The t-butyl ester can be selectively removed under acidic conditions to reveal a free carboxylic acid, which can then be coupled to another molecule of interest, typically through amide bond formation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueReference
Molecular Formula C₂₃H₄₅N₃O₉S[3]
Molecular Weight 539.68 g/mol [3]
Appearance Not specified in search results
Purity Typically ≥98%[6]
Storage Conditions -20°C[3][6]
Solubility Soluble in DMSO, DCM, DMF[7]

Applications in PROTAC Synthesis: Targeting IRAK4

A prime application of this compound is in the construction of PROTACs for targeted protein degradation. A clinically relevant example is the development of PROTACs to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key protein in the innate immune signaling pathway and its overactivation is linked to various autoimmune diseases.[8][9] By degrading IRAK4, it is possible to block both its kinase and scaffolding functions, offering a potential therapeutic advantage over simple inhibition.[8][10]

IRAK4 Signaling Pathway and PROTAC Intervention

The diagram below illustrates the IRAK4 signaling pathway and the mechanism by which an IRAK4-targeting PROTAC can induce its degradation.

IRAK4_Signaling_Pathway IRAK4 Signaling and PROTAC-Mediated Degradation TLR_IL1R TLR/IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Proteasome 26S Proteasome IRAK4->Proteasome Targeted for Degradation TRAF6 TRAF6 Activation IRAK1->TRAF6 NFkB_MAPK NF-κB and MAPK Signaling TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds to IRAK4 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase E3_Ligase->IRAK4 Ubiquitination Ub Ubiquitin Ub->IRAK4 Degradation IRAK4 Degradation Proteasome->Degradation

PROTAC-mediated degradation of IRAK4.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process that requires careful execution. The following protocols provide a general framework for the key steps involved.

Deprotection of the t-Butyl Ester

The first step is typically the removal of the t-butyl ester to reveal the free carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663)

  • Saturated sodium bicarbonate solution

  • Water

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a 1:1 mixture of DCM and TFA.[4]

  • Stir the solution at room temperature for 2-5 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in DCM and wash sequentially with water and saturated sodium bicarbonate solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.[4]

Amide Coupling to an E3 Ligase Ligand

The deprotected linker can then be coupled to an amine-containing E3 ligase ligand, such as pomalidomide.

Materials:

  • Deprotected Azido-PEG3-S-PEG4-linker

  • Amine-containing E3 ligase ligand (e.g., pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Brine solution

Procedure:

  • Dissolve the deprotected linker in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash chromatography or preparative HPLC.

Click Chemistry with an Alkyne-Functionalized Target Ligand

The final step involves the "click" reaction between the azide-functionalized linker-ligand conjugate and an alkyne-modified ligand for the protein of interest (e.g., an IRAK4 inhibitor).

Materials:

Procedure:

  • Dissolve the azide-functionalized linker-E3 ligase ligand conjugate and the alkyne-modified target protein ligand in a mixture of tert-butanol and water.[11]

  • Prepare a fresh aqueous solution of sodium ascorbate.[11]

  • Prepare an aqueous solution of copper(II) sulfate.[11]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[11]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Start This compound Deprotection t-Butyl Ester Deprotection (TFA/DCM) Start->Deprotection Amide_Coupling Amide Coupling (HATU/DIPEA) Deprotection->Amide_Coupling Click_Chemistry Click Chemistry (CuSO4/Ascorbate) Amide_Coupling->Click_Chemistry Purification Purification (HPLC) Click_Chemistry->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Amide_Coupling Target_Ligand Target Ligand (e.g., Alkyne-IRAK4i) Target_Ligand->Click_Chemistry

A generalized workflow for PROTAC synthesis.

Conclusion

This compound stands out as a highly valuable and versatile tool in the field of drug discovery and development. Its well-defined structure, combining the reactive handles for click chemistry and amide bond formation with the solubility-enhancing properties of a PEG spacer, makes it an ideal building block for the synthesis of complex therapeutic molecules like PROTACs. The strategic use of this linker can significantly streamline the development of novel protein degraders, paving the way for new treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG3-S-PEG4-t-butyl Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3][4]

Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide precise control over the distance and spatial orientation between the two ligands.[3][5] The Azido-PEG3-S-PEG4-t-butyl ester is a specialized PEG-based linker offering a modular and efficient approach to PROTAC synthesis. Its key features include:

  • Azido Group (N₃): Enables covalent linkage to one of the PROTAC components (e.g., an alkyne-modified E3 ligase ligand) via highly efficient and bio-orthogonal "click chemistry" reactions.[6][7]

  • PEG Spacer (PEG3 & PEG4): A hydrophilic polyethylene glycol chain that enhances solubility and provides optimal length and flexibility for ternary complex formation.[5]

  • Thioether Linkage (S): Provides stability within the linker chain.

  • t-Butyl Ester Group: A protecting group for a carboxylic acid. Once deprotected, the resulting carboxylic acid can be coupled to the other PROTAC component (e.g., an amine-containing warhead) via standard amide bond formation.[8]

This modular design allows for a convergent synthesis strategy, facilitating the rapid assembly and optimization of PROTAC libraries.[3][9]

Synthesis Strategy and Experimental Protocols

The use of this compound in PROTAC synthesis typically follows a two-stage convergent approach. First, the azide (B81097) moiety is coupled to one of the binding ligands using click chemistry. Second, the t-butyl ester is deprotected to reveal a carboxylic acid, which is then coupled to the second ligand via an amide bond.

Diagram of the General Synthesis Workflow

// Nodes A [label="Alkyne-Modified\nE3 Ligase Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate 1\n(Triazole-Linker-Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="t-Butyl Ester\nDeprotection (TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Intermediate 2\n(Triazole-Linker-Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Amine-Modified\nTarget Protein Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Amide Coupling\n(e.g., HATU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final PROTAC Molecule", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Purification\n(HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C [label="CuAAC\nClick Chemistry", fontcolor="#5F6368"]; B -> C; C -> D; D -> E; E -> G; F -> G; G -> H; H -> I;

// Invisible nodes for layout inv1 [style=invis]; inv2 [style=invis]; A -> inv1 [style=invis]; B -> inv2 [style=invis]; {rank=same; A; B;} {rank=same; E; F;} } }

Caption: General workflow for PROTAC synthesis using the linker.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-linker with an alkyne-functionalized component (e.g., an E3 ligase ligand).[3][]

Reagents and Materials:

  • Alkyne-modified component (1.0 eq)

  • This compound (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent: t-Butanol/Water (1:1) or DMF

Procedure:

  • Dissolve the alkyne-modified component and this compound in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the triazole-linked intermediate.

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to unmask the carboxylic acid.[3]

Reagents and Materials:

  • Triazole-linked intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the intermediate in DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting carboxylic acid is often used in the next step without further purification after co-evaporation with a solvent like toluene (B28343) to azeotropically remove residual TFA.

Protocol 3: Amide Coupling

This final step involves forming an amide bond between the deprotected linker-component and the second ligand (e.g., an amine-functionalized warhead).[3][11]

Reagents and Materials:

  • Carboxylic acid intermediate from Protocol 2 (1.0 eq)

  • Amine-functionalized component (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid intermediate in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC is typically purified by preparative HPLC to obtain the final product of high purity.

Mechanism of Action: How the Resulting PROTAC Works

The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[12][13]

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[13][14]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[13]

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[12]

  • Recycling: The PROTAC is then released and can participate in another degradation cycle, acting catalytically.[13][14]

Diagram of PROTAC Mechanism of Action

// Nodes PROTAC [label="PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="{ POI | PROTAC | E3 Ligase}\n Ternary Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_POI [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degraded [label="Degraded\nPeptides", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges POI -> Ternary:f0 [label="Binds", fontcolor="#5F6368"]; PROTAC -> Ternary:f1 [label="Bridges", fontcolor="#5F6368"]; E3 -> Ternary:f2 [label="Binds", fontcolor="#5F6368"]; Ub -> Ternary [label="Recruited", fontcolor="#5F6368"]; Ternary -> Ub_POI [label="Ubiquitination", fontcolor="#5F6368"]; Ub_POI -> Proteasome [label="Recognition", fontcolor="#5F6368"]; Proteasome -> Degraded [label="Degradation", fontcolor="#5F6368"]; Ternary -> PROTAC [label="Release &\nRecycle", style=dashed, fontcolor="#5F6368"]; }

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation and Characterization

After synthesis and purification, the efficacy of a new PROTAC is evaluated using various biochemical and cellular assays. Key parameters include DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[15]

The performance of PROTACs is highly dependent on the linker length and composition.[4][9] Systematic variation of the PEG linker length is a common strategy to optimize degradation efficiency. While specific data for PROTACs using the exact this compound linker is proprietary or found within specific publications, the table below presents hypothetical yet representative data for a series of PROTACs targeting Protein X, where the linker length has been varied.

PROTAC IDLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Pₐₛₛ)
PROTAC-X-1PEG2-S-PEG2~1455065Moderate
PROTAC-X-2PEG3-S-PEG2~1712085Good
PROTAC-X-3 PEG3-S-PEG4 ~23 25 >95 High
PROTAC-X-4PEG4-S-PEG4~269590High
PROTAC-X-5PEG5-S-PEG5~3230070Moderate

Data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

This data illustrates a common trend where an optimal linker length (PROTAC-X-3) results in the most potent degradation, while linkers that are too short or too long are less effective.[4]

Protocol 4: Western Blotting for Protein Degradation

Western blotting is the standard method to quantify changes in target protein levels following PROTAC treatment.[15]

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe it with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: Add an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.

Conclusion

The this compound linker is a versatile and powerful tool for the modular synthesis of PROTACs. The combination of click chemistry and standard amide coupling provides a robust and efficient workflow for generating libraries of degraders. By enabling systematic modification of the linker, this approach facilitates the optimization of PROTAC properties to achieve potent and selective degradation of disease-relevant proteins. The protocols and principles outlined in these notes provide a solid foundation for researchers to successfully incorporate this linker into their PROTAC development programs.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which is catalyzed by a copper(I) species to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][3] The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and produces a mixture of 1,4 and 1,5-regioisomers.[2][4]

Key advantages of the CuAAC reaction include its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups and solvents, including aqueous environments over a pH range of 4 to 12.[2][5] These robust features have established it as an essential tool in diverse scientific fields such as drug discovery, bioconjugation, materials science, and polymer chemistry.[2][3] This document provides detailed protocols, quantitative data, and technical information for performing CuAAC reactions for both small molecule synthesis and bioconjugation applications.

Reaction Mechanism

Initial proposals for the CuAAC mechanism considered a mononuclear copper catalyst.[5] However, substantial experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][5][6] This mechanism begins with the coordination of the alkyne to one Cu(I) center, followed by deprotonation and coordination to a second Cu(I) center.[6] The resulting dinuclear copper acetylide complex then reacts with the azide to form a six-membered metallacycle, which undergoes ring contraction to a more stable dinuclear copper triazolide intermediate.[1] The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, completing the cycle.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_products Cu1_Alkyne Cu(I)-Alkyne Complex Dinuclear_Acetylide Dinuclear Cu-Acetylide Cu1_Alkyne->Dinuclear_Acetylide + Cu(I) Metallacycle Six-Membered Metallacycle Dinuclear_Acetylide->Metallacycle + R-N3 Cu_Triazolide Dinuclear Cu-Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu1_Alkyne + H+ Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Product Release Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu1_Alkyne Azide Azide (R2-N3) Azide->Metallacycle

Figure 1: The dinuclear catalytic cycle of the CuAAC reaction.
Key Reagents and Components

Successful execution of the CuAAC reaction relies on the careful selection and handling of its core components.

  • Copper(I) Source: The active catalyst is the Cu(I) ion.[2] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[7] More commonly, the Cu(I) catalyst is generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent.[5][8]

  • Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to maintain it throughout the reaction by scavenging oxygen.[2][8][9] An excess of sodium ascorbate is typically used to protect the catalyst from oxidation.[2]

  • Accelerating Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state against disproportionation and oxidation, thereby increasing reaction efficiency and protecting sensitive substrates in biological applications from copper-mediated damage.[2][8][10]

    • TBTA (Tris(benzyltriazolylmethyl)amine): Effective in organic solvents.[2][7]

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for bioconjugation reactions in aqueous buffers.[2][7]

    • Betaine (B1666868): A simple zwitterionic additive that can dramatically accelerate the reaction in aqueous media, allowing for a significant reduction in copper concentration.[11]

  • Solvents: The CuAAC reaction is compatible with a wide range of solvents.[5] Common choices include mixtures of water and t-butanol, dimethyl sulfoxide (B87167) (DMSO), and various aqueous buffers like phosphate (B84403), HEPES, or MOPS.[1][8] It is advisable to avoid buffers like Tris that can chelate the copper catalyst and inhibit the reaction.[8][9]

Quantitative Parameters for CuAAC Reactions

The optimal conditions for a CuAAC reaction can vary depending on the specific application, such as small molecule synthesis versus bioconjugation. The following table summarizes common quantitative parameters to serve as a starting point for experimental design.

ParameterSmall Molecule SynthesisBioconjugationReference(s)
Copper Catalyst 0.25 - 5 mol %0.25 - 1 mM[2]
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1[2][8]
Reducing Agent 5 - 10 mol % (or excess)5 - 50 equivalents (to azide) or 5 mM[2][8]
Reactant Ratio (Azide:Alkyne) ~1:14-50x excess of one reagent (e.g., azide)[2][7]
Temperature Room Temp. to 110 °CRoom Temperature[2]
Reaction Time 10 min - 24 h15 - 60 minutes[2][7]
Typical Yields >90%Near-quantitative[2][5][10]

Experimental Protocols

General Experimental Workflow

The general workflow for a CuAAC reaction involves the sequential addition of reagents to ensure efficient catalyst formation and reaction initiation. Proper setup is crucial to avoid oxidation of the Cu(I) catalyst.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants 1. Dissolve Azide and Alkyne in appropriate solvent Add_Premix 4. Add Catalyst Premix to reactants Reactants->Add_Premix Premix 2. Prepare Catalyst Premix (CuSO4 + Ligand in buffer/water) Premix->Add_Premix Reducer 3. Prepare Reducing Agent Solution (Sodium Ascorbate in water) Add_Reducer 5. Add Reducing Agent to initiate reaction Reducer->Add_Reducer Add_Premix->Add_Reducer Incubate 6. Stir/Incubate at specified temperature (protect from light if needed) Add_Reducer->Incubate Monitor 7. Monitor reaction progress (TLC, LC-MS, etc.) Incubate->Monitor Isolate 8. Isolate Product (Filtration, Extraction, or Purification) Monitor->Isolate

Figure 2: General experimental workflow for a CuAAC reaction.
Protocol 1: CuAAC for Small Molecule Synthesis

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole from an azide and a terminal alkyne.

Materials:

  • Azide (e.g., Benzyl Azide)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., 1:1 mixture of water and t-butanol)

  • Round-bottom flask and stir bar

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.1 equivalents) in the chosen solvent system (e.g., 1:1 water/t-butanol).[1]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.[1]

  • Add the sodium ascorbate solution to the reaction mixture.

  • Add copper(II) sulfate pentahydrate (0.01-0.05 equivalents) to the mixture.[1]

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 12-24 hours.[1]

  • Upon completion, the product may precipitate from the solution and can be collected by filtration.[1] Alternatively, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Purify the product as necessary, typically by recrystallization or column chromatography.

Protocol 2: CuAAC for Protein Bioconjugation

This protocol provides a general method for labeling a protein containing an alkyne or azide modification. It is crucial to use a water-soluble ligand like THPTA to protect the protein from copper-mediated oxidative damage.[8][10]

Materials:

  • Azide- or Alkyne-modified protein in a suitable buffer (e.g., HEPES, phosphate buffer; avoid Tris).[8][9]

  • Alkyne- or Azide-containing label (e.g., fluorescent dye, biotin). Use a 4-50x excess.[7]

  • Catalyst Premix: A solution of CuSO₄ and THPTA ligand. Prepare by mixing CuSO₄ (e.g., 20 mM stock) and THPTA (e.g., 100 mM stock) in a 1:5 molar ratio.[7][8] This solution is stable for several weeks when frozen.[7]

  • Reducing Agent: A freshly prepared solution of Sodium Ascorbate (e.g., 100 mM in water).[8]

  • Optional: Aminoguanidine (B1677879) to intercept deleterious ascorbate by-products.[8][10]

Procedure:

  • To the solution of the modified protein, add the alkyne or azide label.

  • Add the CuSO₄/THPTA catalyst premix to the reaction mixture. The final concentration of copper is typically between 0.05 and 0.25 mM.[8]

  • If using, add aminoguanidine to a final concentration of 5 mM.[8]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]

  • Mix gently and allow the reaction to proceed at room temperature for 30-60 minutes.[7] If labeling live cells or using light-sensitive reagents, protect the reaction from light.[7]

  • Upon completion, the labeled protein can be purified from excess reagents using methods such as dialysis, spin filtration, or size-exclusion chromatography.

Troubleshooting Common CuAAC Reaction Issues
ProblemPotential Cause(s)Recommended Solution(s)Reference(s)
Low or No Yield Oxidation of Cu(I) catalyst: Presence of oxygen in the reaction.Degas solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Always use a fresh solution of sodium ascorbate.[9]
Inhibitory buffer components: Buffers like Tris can chelate and deactivate the copper catalyst.Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[8][9]
Insufficient ligand: The Cu(I) catalyst is unstable without a stabilizing ligand, especially in bioconjugation.Use an appropriate ligand (e.g., THPTA for aqueous reactions) at a sufficient concentration (typically 2-5 equivalents to copper).[8][9]
Formation of Byproducts Oxidative homocoupling of alkyne: This side reaction forms diacetylenes and is promoted by oxygen.Maintain an inert atmosphere and ensure a sufficient excess of the reducing agent (sodium ascorbate).[9]
Protein degradation (Bioconjugation): Reactive oxygen species (ROS) can be generated, damaging sensitive biomolecules.Use a stabilizing ligand like THPTA or BTTAA. The ligand can act as a sacrificial reductant. Consider adding aminoguanidine.[8][10][12]
Insoluble Precipitate Copper-phosphate complexes: Cu-phosphate may precipitate if the copper source is not premixed with a ligand.Always premix the CuSO₄ with the ligand (e.g., THPTA) before adding it to a phosphate-based buffer.[8]
Product insolubility: The triazole product may be insoluble in the reaction solvent.This can be advantageous for purification by filtration. If not desired, screen for alternative solvent systems.[13]

References

A Step-by-Step Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of "click chemistry," this bioorthogonal reaction enables the efficient and specific covalent ligation of molecules in complex biological environments.[][2] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for a toxic metal catalyst, making it ideal for applications in living systems.[3][4]

The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts spontaneously with an azide (B81097) to form a stable triazole linkage.[][2] This unique characteristic allows for rapid and selective conjugation at physiological temperatures and pH.[2][3] SPAAC has found widespread use in various applications, including:

  • Biomolecule Labeling: For precise tracking and visualization of proteins, nucleic acids, and glycans in live cells.[][5]

  • Drug Development: In the synthesis of targeted therapies and antibody-drug conjugates (ADCs).[][6]

  • Molecular Imaging: Facilitating the development of novel imaging probes for real-time tracking of molecules within living organisms.[6]

  • Macromolecule Derivatization: Modifying the properties of macromolecules to enhance stability, improve biocompatibility, or introduce new biological functions.[6]

These application notes provide a comprehensive guide to understanding and performing SPAAC reactions, complete with detailed protocols and quantitative data to aid in experimental design.

Principle of SPAAC

SPAAC is a type of [3+2] dipolar cycloaddition between a strained cyclooctyne (the dipolarophile) and an azide (the 1,3-dipole). The significant ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed readily without the need for a catalyst.[][2] The resulting product is a stable triazole ring. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[3]

SPAAC_Mechanism cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Diagram 1: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data for SPAAC Reactions

The efficiency of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, the electronic properties of the azide, reactant concentrations, temperature, pH, and the solvent system.[2][7][8]

Comparison of Common Cyclooctynes

The structure of the cyclooctyne significantly impacts the reaction rate. More strained cyclooctynes generally exhibit faster kinetics. The following table summarizes the second-order rate constants for some commonly used cyclooctynes with benzyl (B1604629) azide, a model azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Bicyclononyne (BCN)~0.07 - 0.63Good balance of reactivity and stability.[9]
Dibenzocyclooctynol (DIBO)~0.1 - 0.3Good reactivity and stability; synthetically accessible.[3][10]
Dibenzoazacyclooctyne (DBCO/ADIBO)Varies (highly reactive)High reactivity, widely used for rapid labeling.[6]
Biarylazacyclooctynone (BARAC)Extremely reactiveUsed in sensitive biological environments and in vivo imaging.[11][12]
Difluorooctyne (DIFO)BiocompatibleDeveloped for copper-free click chemistry in living systems.[11]
meta-linked [9+1]CPP9.6 × 10⁻³Increased local strain leading to enhanced reactivity compared to the para-linked version.

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Factors Influencing Reaction Kinetics
FactorEffect on Reaction RateNotes
pH Generally, higher pH values (7-8.5) tend to increase reaction rates.[8][13]This effect can be buffer-dependent.[8][13]
Temperature Increasing the temperature (e.g., from 25°C to 37°C) accelerates the reaction.[7][8]Consideration must be given to the thermal stability of the biomolecules involved.[8]
Solvent Reaction rates are often faster in aqueous solutions compared to organic solvents.[2]For bioconjugation, aqueous buffers like PBS and HEPES are common.[14]
PEG Linkers Incorporation of a PEG spacer can increase reaction rates by reducing steric hindrance.[8][13]An average rate enhancement of 31 ± 16% has been observed.[13]
Azide Electronics Electron-donating groups on the azide can increase the reaction rate.[13][15]For example, 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine.[13][15]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of SPAAC.

Protocol 1: General Bioconjugation of a Protein with a Small Molecule

This protocol describes the conjugation of an azide-modified protein with a cyclooctyne-functionalized small molecule.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized small molecule (e.g., BCN-PEG4-alkyne)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified protein is purified and its concentration is accurately determined.

    • Prepare a stock solution of the cyclooctyne-functionalized small molecule in anhydrous DMSO (e.g., 10 mM).[4]

  • SPAAC Reaction:

    • In a reaction vessel, add the azide-modified protein solution.

    • Add the cyclooctyne stock solution to the protein solution. A 2- to 10-fold molar excess of the cyclooctyne reagent over the protein is a good starting point.[4][16] The final DMSO concentration should be kept below 5-10% (v/v) to maintain protein stability.[4][16]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[4] Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and reactant concentrations.[16]

  • Purification:

    • Once the reaction is complete, purify the protein conjugate to remove unreacted small molecules using an appropriate method such as size-exclusion chromatography or dialysis.[16]

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm the mass shift or by other relevant analytical techniques (e.g., mass spectrometry).

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.[3]

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[3]

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[3]

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]

  • Washing and Staining:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[3]

    • If desired, incubate with a nuclear counterstain according to the manufacturer's instructions.

  • Imaging:

    • Replace the PBS with pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.[3]

Experimental_Workflow Experimental Workflow for Metabolic Labeling and Imaging cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_reaction SPAAC Reaction cluster_analysis Analysis A Seed Cells B Add Azide-Sugar (Ac4ManNAz) A->B C Incubate 48h B->C D Wash Cells (PBS) C->D E Add DBCO-Fluorophore D->E F Incubate 15-30 min E->F G Wash Cells (PBS) F->G H Counterstain Nucleus (Optional) G->H I Image with Fluorescence Microscope H->I

Diagram 2: Experimental workflow for metabolic labeling and imaging using SPAAC.
Protocol 3: Site-Specific Labeling of Cell Surface Proteins

This protocol describes the site-specific labeling of a protein of interest (POI) on the cell surface using genetic code expansion to incorporate a non-canonical amino acid (ncAA) containing an azide, followed by SPAAC with a cyclooctyne-dye.[17][18]

Materials:

  • Mammalian cells

  • Plasmids encoding the POI with an amber stop codon (TAG) at the desired labeling site and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Azide-functionalized ncAA (e.g., Azidophenylalanine - AzF)

  • Cyclooctyne-conjugated fluorophore (e.g., BCN-fluorophore)

  • Transfection reagent

  • Cell culture and analysis reagents (as in Protocol 2)

Procedure:

  • Transfection and ncAA Incorporation:

    • Co-transfect the cells with the plasmids for the POI and the orthogonal synthetase/tRNA pair.

    • After 24 hours, replace the medium with fresh culture medium containing the ncAA (e.g., 1 mM AzF).[3]

    • Incubate for another 24-48 hours to allow for expression and incorporation of the ncAA into the POI.[3]

  • SPAAC Labeling:

    • Wash the cells with PBS.

    • Incubate the cells with the cyclooctyne-dye (e.g., 10 µM BCN-fluorophore) in culture medium for 5-10 minutes at 37°C.[3]

  • Analysis:

    • Wash the cells three times with PBS.

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy.[3]

Application in Targeted Drug Delivery

SPAAC is a valuable tool for constructing targeted drug delivery systems. For example, a targeting ligand (e.g., an antibody) can be functionalized with a cyclooctyne, and a therapeutic agent can be linked to an azide. The two components can then be conjugated via SPAAC to create a targeted therapeutic.

Targeted_Drug_Delivery Logic of SPAAC-Mediated Targeted Drug Delivery cluster_components Components cluster_functionalization Functionalization cluster_conjugation SPAAC Conjugation cluster_delivery Delivery TargetingLigand Targeting Ligand (e.g., Antibody) CyclooctyneLigand Ligand-Cyclooctyne TargetingLigand->CyclooctyneLigand Add Cyclooctyne Drug Therapeutic Agent AzideDrug Azide-Drug Drug->AzideDrug Add Azide TargetedDrug Targeted Drug Conjugate CyclooctyneLigand->TargetedDrug AzideDrug->TargetedDrug SPAAC Reaction TargetCell Target Cell (e.g., Cancer Cell) TargetedDrug->TargetCell Binds to Target DrugAction Specific Drug Action TargetCell->DrugAction Internalization & Release

Diagram 3: Logic of SPAAC-mediated targeted drug delivery.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Suboptimal cyclooctyne choice.- Unfavorable reaction conditions (pH, temperature).- Steric hindrance.- Low reagent concentration.- Switch to a more reactive cyclooctyne (e.g., BCN or DBCO).[7]- Optimize pH (6.5-8.5) and temperature (e.g., 37°C).[7]- Redesign reagents to minimize steric bulk or use a linker.[7]- Increase the concentration of the limiting reagent.[7]
Side Product Formation - Instability of reactants.- Non-specific reactions of the cyclooctyne.- Ensure purity of starting materials and store them properly.[7]- Ensure the system is free of highly reactive nucleophiles.[7]
Difficulty in Purification - Similar properties of the product and starting materials.- Optimize the purification method (e.g., different chromatography column or gradient).[14]

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition is a robust and versatile bioorthogonal reaction with broad applications in research and drug development.[3] Its biocompatibility, high selectivity, and favorable kinetics make it an invaluable tool for studying and manipulating biological systems.[5][4] By understanding the principles of SPAAC and carefully selecting reagents and optimizing reaction conditions, researchers can successfully employ this powerful chemistry for a wide range of applications, from live-cell imaging to the creation of novel therapeutics.

References

Application of Azido-PEG3-S-PEG4-t-butyl ester in antibody-drug conjugate (ADC) development.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Azido-PEG3-S-PEG4-t-butyl ester is a heterobifunctional linker designed for the development of ADCs with enhanced properties. This linker incorporates several key features: an azide (B81097) group for bioorthogonal "click chemistry" conjugation, two polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) to enhance hydrophilicity, a stable thioether linkage, and a t-butyl ester protected carboxylic acid for versatile conjugation strategies.

The incorporation of PEG chains improves the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation time in the bloodstream.[1][2][3] The azide functionality allows for a highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction for attaching an alkyne-modified payload.[4][5] This "click chemistry" approach offers excellent control over the conjugation process.[4] The thioether bond provides a stable, non-cleavable linkage within the linker structure.[6] The t-butyl ester acts as a protecting group for a carboxylic acid, which upon deprotection, can be used for subsequent conjugation reactions, for instance, forming an amide bond with a payload or another linker component.[7][8]

These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using the this compound linker, as well as methods for evaluating their in vitro cytotoxicity.

ADC Synthesis and Characterization Workflow

The overall workflow for creating an ADC using this compound involves a multi-step process, beginning with the modification of either the antibody or the payload with the linker, followed by the click chemistry conjugation, and concluding with purification and characterization of the final ADC.

ADC_Workflow cluster_modification Linker Activation & Payload Modification cluster_conjugation ADC Conjugation cluster_analysis Purification & Characterization Linker_Prep Azido-PEG3-S-PEG4-t-butyl ester Preparation Deprotection t-Butyl Ester Deprotection (TFA) Linker_Prep->Deprotection Activation Carboxylic Acid Activation (EDC/NHS) Deprotection->Activation Payload_Mod Payload Modification Activation->Payload_Mod Click_Chem Click Chemistry (CuAAC or SPAAC) Payload_Mod->Click_Chem Ab_Mod Antibody Modification (with Alkyne group) Ab_Mod->Click_Chem Purification Purification (SEC/HIC) DAR_Analysis DAR Analysis (HIC, LC-MS, UV/Vis) Cytotoxicity In Vitro Cytotoxicity Assay

Figure 1: General workflow for ADC synthesis and characterization.

Quantitative Data Summary

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation Data

Linker TypeConjugation MethodAverage DAR% MonomerReference
PEGylated ThioetherCysteine-maleimide3.8>98%[9]
Branched PEGLysine-NHS ester7.6>95%[10]
Dipeptide with mPEG₂₄Cysteine-maleimide7.9>97%[5][11]

Table 2: Representative In Vitro Cytotoxicity Data

ADC TargetCell LineLinker TypeIC₅₀ (nM)Reference
HER2SK-BR-3 (HER2+)PEGylated glucuronide0.1 - 0.5[12]
CD79bJeko-1 (CD79b+)Tandem-cleavage PEG~1[7]
Trop-2NCI-N87 (Trop-2+)PEGylated dipeptide0.5 - 2[5][11]

Table 3: Representative Pharmacokinetic Data

ADCLinker TypeHalf-life (t½) in rats (days)Clearance (mL/day/kg)Reference
Non-binding IgG-ADCPEG₈-glucuronide~6~10[12]
RS7-ADCmPEG₂₄-dipeptide~5~15[5][11]

Experimental Protocols

Protocol 1: Preparation of Payload-Linker Conjugate

This protocol describes the deprotection of the t-butyl ester, activation of the resulting carboxylic acid, and conjugation to a payload containing a suitable nucleophile (e.g., an amine).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system

Procedure:

  • Deprotection of t-butyl ester:

    • Dissolve this compound in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and TFA under reduced pressure to obtain the free carboxylic acid linker.

  • Activation of Carboxylic Acid:

    • Dissolve the deprotected linker in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload in anhydrous DMF.

    • Add the activated linker solution to the payload solution.

    • Add DIPEA (2-3 equivalents) to catalyze the reaction.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Purify the payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: ADC Conjugation via Click Chemistry

This protocol details the conjugation of the azide-functionalized payload-linker to an alkyne-modified antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS)

  • Azide-functionalized payload-linker (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Size Exclusion Chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized payload-linker in DMSO.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of THPTA in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction tube, add the alkyne-modified antibody.

    • Add the azide-functionalized payload-linker (typically 5-10 molar excess).

    • Add CuSO₄ and THPTA (final concentration of ~1 mM and ~5 mM, respectively).

    • Initiate the reaction by adding sodium ascorbate (final concentration of ~5 mM).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the ADC by SEC to remove unreacted payload-linker and copper catalyst.

    • Exchange the buffer to a formulation buffer (e.g., PBS).

    • Concentrate the final ADC product.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Antibody_Alkyne Antibody-Alkyne ADC Antibody-Drug Conjugate (Stable Triazole Linkage) Antibody_Alkyne->ADC Payload_Azide Payload-Linker-Azide Payload_Azide->ADC CuSO4 Cu(II)SO4 NaAscorbate Sodium Ascorbate (Reducing Agent) CuSO4->ADC Cu(I) catalyst NaAscorbate->CuSO4

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[7] It can be determined by several methods.

A. Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on hydrophobicity. Each conjugated drug molecule increases the hydrophobicity of the antibody.

  • Procedure:

    • Equilibrate a HIC column with a high salt mobile phase.

    • Inject the ADC sample.

    • Elute with a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • The different peaks correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).

    • Calculate the average DAR by the weighted average of the peak areas.[13]

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: LC-MS provides the precise mass of the intact ADC and its subunits (light and heavy chains), allowing for accurate DAR calculation.

  • Procedure:

    • Reduce the ADC sample with a reducing agent like DTT to separate the light and heavy chains.

    • Analyze the sample by LC-MS using a reversed-phase column.

    • Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.

    • Calculate the average DAR from the relative abundance of each species.[13]

C. UV/Vis Spectroscopy

  • Principle: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug.

  • Procedure:

    • Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of the drug.

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and solving simultaneous equations based on the Beer-Lambert law.[14]

    • The DAR is the molar ratio of the drug to the antibody.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[1][4][15]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Treat the cells with the different concentrations and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Plot the dose-response curves and determine the IC₅₀ values (the concentration of ADC that inhibits cell growth by 50%).

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target_Interaction Payload Interacts with Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction Apoptosis Apoptosis (Cell Death) Target_Interaction->Apoptosis

Figure 3: General mechanism of action for an ADC.

Conclusion

The this compound linker offers a sophisticated and versatile tool for the development of next-generation ADCs. Its heterobifunctional nature, combined with the beneficial properties of PEGylation, allows for the creation of more homogeneous and potentially more effective and safer targeted cancer therapies. The provided protocols offer a framework for the synthesis and evaluation of ADCs using this advanced linker technology. While specific performance data for this exact linker is yet to be widely published, the principles outlined and the data from similar linkers strongly support its potential in advancing the field of antibody-drug conjugates.

References

Application Notes and Protocols for Conjugating Peptides with Azido-PEG3-S-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability against enzymatic degradation. The heterobifunctional linker, Azido-PEG3-S-PEG4-t-butyl ester, offers a versatile platform for peptide modification. It incorporates an azide (B81097) group for highly specific "click chemistry" conjugation and a t-butyl ester-protected carboxylic acid, which can be deprotected post-conjugation for further functionalization.

This document provides a detailed standard operating procedure for the conjugation of peptides with this compound, subsequent purification, and the optional deprotection of the t-butyl ester.

Principle of the Method

The conjugation process involves a two-step approach. The first step is the covalent attachment of the this compound to an alkyne-modified peptide via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage under mild conditions. Following the successful conjugation and purification of the PEGylated peptide, the t-butyl ester protecting group can be removed under acidic conditions to reveal a terminal carboxylic acid, which can then be used for subsequent modifications.

Data Presentation

The following table summarizes typical quantitative data obtained during the conjugation and purification process. These values should be considered as a general guideline, and optimal conditions may vary depending on the specific peptide sequence and properties.

ParameterTypical ValueMethod of Analysis
PEGylation Reaction
Peptide:Linker Molar Ratio1:1.5 to 1:5-
Reaction Time2 - 12 hoursRP-HPLC, LC-MS
Reaction TemperatureRoom Temperature (20-25°C)-
Conversion Rate> 90%RP-HPLC, LC-MS
Purification
Purity of Conjugate> 95%RP-HPLC
Yield of Purified Conjugate60 - 85%UV-Vis Spectroscopy, RP-HPLC
Deprotection
Deprotection Time1 - 4 hoursRP-HPLC, LC-MS
Deprotection Efficiency> 98%RP-HPLC, LC-MS

Experimental Protocols

Protocol 1: Conjugation of Alkyne-Modified Peptide with this compound via CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing peptide with the azide-functionalized PEG linker.

Materials and Reagents:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer (MS) for characterization

Procedure:

  • Peptide and Linker Preparation:

    • Dissolve the alkyne-modified peptide in a minimal amount of degassed buffer to a final concentration of 1-5 mg/mL. An organic co-solvent like DMSO can be used if solubility is an issue.

    • Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-50 mM.

  • Catalyst and Reducing Agent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 200 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. A molar excess of the PEG linker (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.

    • Add THPTA to the reaction mixture to a final concentration of 1-2 mM.

    • Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Gently mix the reaction and allow it to proceed at room temperature for 2-12 hours. The reaction can be monitored by RP-HPLC or LC-MS to determine completion.

  • Purification of the PEGylated Peptide:

    • Once the reaction is complete, purify the crude reaction mixture using RP-HPLC.

    • Use a suitable C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to separate the PEGylated peptide from unreacted starting materials and catalysts.

    • Collect the fractions containing the desired product and confirm the identity and purity by LC-MS.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Deprotection of the t-butyl ester

This protocol describes the removal of the t-butyl ester protecting group from the purified PEGylated peptide to yield a free carboxylic acid.

Materials and Reagents:

  • Purified Peptide-PEG-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Nitrogen or argon gas

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Peptide-PEG-t-butyl ester conjugate in DCM.

    • Prepare a deprotection solution of 50-95% TFA in DCM.

    • Add the TFA/DCM solution to the dissolved conjugate. The final concentration of the peptide conjugate should be in the range of 1-10 mg/mL.

  • Deprotection Reaction:

    • Incubate the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the deprotection by RP-HPLC or LC-MS.

  • Product Precipitation and Washing:

    • Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide.

    • Centrifuge the mixture to pellet the product and carefully decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove any remaining TFA.

  • Final Product Isolation:

    • After the final wash, dry the pellet under vacuum to remove residual ether.

    • The final deprotected Peptide-PEG-COOH can be stored as a lyophilized powder at -20°C or below.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_purification Purification cluster_deprotection Protocol 2: Deprotection (Optional) cluster_final_product Final Product peptide Alkyne-Modified Peptide reaction CuAAC Reaction (2-12h, RT) peptide->reaction linker Azido-PEG-t-butyl ester linker->reaction reagents CuSO4, Na-Ascorbate, THPTA reagents->reaction hplc RP-HPLC Purification reaction->hplc analysis1 LC-MS Analysis hplc->analysis1 lyophilization1 Lyophilization analysis1->lyophilization1 conjugate Purified Peptide-PEG- t-butyl ester lyophilization1->conjugate deprotection_reaction Deprotection (1-4h, RT) conjugate->deprotection_reaction tfa TFA/DCM tfa->deprotection_reaction precipitation Precipitation (Cold Ether) deprotection_reaction->precipitation final_product Final Peptide-PEG-COOH (>95% Purity) precipitation->final_product

Caption: Experimental workflow for peptide conjugation and deprotection.

logical_relationship cluster_step1 Step 1: Click Chemistry Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Optional Deprotection start Start: Alkyne-Peptide conjugation Formation of stable triazole linkage (Peptide-PEG-t-butyl ester) start->conjugation linker This compound linker->conjugation purification Isolation of pure conjugate (RP-HPLC) conjugation->purification deprotection Removal of t-butyl group with TFA purification->deprotection end_product End Product: Peptide-PEG-COOH (Ready for further functionalization) deprotection->end_product

Caption: Logical steps for peptide modification using the linker.

Application Notes and Protocols for the Purification of Bioconjugates Synthesized with Azido-PEG3-S-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of bioconjugates synthesized using the heterobifunctional linker, Azido-PEG3-S-PEG4-t-butyl ester. The purification strategies outlined are designed to separate the desired bioconjugate from unreacted starting materials, including the parent biomolecule, the PEG linker, and other reaction byproducts. Methodologies for the removal of the t-butyl protecting group are also detailed, a critical step for subsequent applications of the bioconjugate.

Introduction to Purification Strategies

The purification of bioconjugates synthesized with the this compound linker presents a multi-faceted challenge due to the potential for a heterogeneous mixture of products. This mixture can include the desired mono-conjugated species, multi-conjugated species, unreacted biomolecule, and excess linker. The purification strategy, therefore, often involves a multi-step approach leveraging the physicochemical differences between these components. The primary techniques employed are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). The choice and sequence of these techniques will depend on the specific properties of the biomolecule (e.g., protein, antibody, oligonucleotide) being conjugated.

A critical consideration in the purification workflow is the deprotection of the t-butyl ester group. This is typically achieved under acidic conditions, and the timing of this step (before or after initial purification) can impact the overall strategy.

General Experimental Workflow

The overall process from conjugation to the purified, deprotected bioconjugate generally follows the steps outlined below. The specific order of the deprotection and final purification steps may be adjusted based on the stability of the bioconjugate and the efficiency of the separation.

Workflow cluster_synthesis Bioconjugation cluster_purification Purification & Deprotection Biomolecule Biomolecule (e.g., Protein with reactive group) Conjugation Conjugation Reaction Biomolecule->Conjugation Linker This compound Linker->Conjugation Crude Crude Reaction Mixture Conjugation->Crude InitialPurification Initial Purification (e.g., SEC or IEX) Crude->InitialPurification Deprotection t-Butyl Ester Deprotection (TFA Treatment) InitialPurification->Deprotection FinalPurification Final Purification / Polishing (e.g., IEX or HIC) Deprotection->FinalPurification Characterization Characterization (HPLC, MS, SDS-PAGE) FinalPurification->Characterization PureConjugate Purified Deprotected Bioconjugate Characterization->PureConjugate

Caption: General workflow for the synthesis and purification of bioconjugates.

Data Presentation: Purification Efficiency

The following tables summarize expected quantitative data for the purification of a model bioconjugate (e.g., a monoclonal antibody, ~150 kDa) using the described protocols. These values are illustrative and will vary depending on the specific bioconjugate and optimization of the purification conditions.

Table 1: Multi-Step Purification of an IgG-PEG-Azide Bioconjugate

Purification StepPurity (%)Yield (%)Key Impurities Removed
Crude Reaction Mixture 40-60100-
Size Exclusion Chromatography (SEC) >8580-90Unreacted PEG linker, small molecule reagents
Ion-Exchange Chromatography (IEX) >9570-85Unconjugated IgG, multi-PEGylated species
Hydrophobic Interaction Chromatography (HIC) >9860-80Positional isomers, remaining aggregates

Table 2: Comparison of Chromatographic Techniques for PEGylated Bioconjugate Purification

TechniquePrinciple of SeparationTypical Buffer ConditionsAdvantagesLimitations
Size Exclusion Chromatography (SEC) Hydrodynamic radiusIsocratic elution with physiological buffer (e.g., PBS)Efficient removal of small molecules and aggregates.[]Limited resolution between species of similar size (e.g., mono- vs. di-PEGylated).[2][3]
Ion-Exchange Chromatography (IEX) Net surface chargeGradient elution with increasing salt concentration (e.g., 0-1 M NaCl)Can separate based on the number of attached PEG chains due to charge shielding.[][2][3]Binding can be weakened by PEGylation; may not resolve positional isomers.[2][3]
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicityGradient elution with decreasing salt concentration (e.g., 2-0 M (NH₄)₂SO₄)Can separate positional isomers and different PEGylated species.[]Lower loading capacity compared to IEX; requires high salt concentrations.[]

Experimental Protocols

Protocol 1: Deprotection of t-Butyl Ester with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the t-butyl ester protecting group to yield a terminal carboxylic acid on the PEG linker. This step is essential for subsequent applications that may require this functional group.

Materials:

  • Purified t-butyl ester protected bioconjugate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., triethylsilane or water, optional)

  • Dialysis or diafiltration system

  • Appropriate buffer for final formulation (e.g., PBS, pH 7.4)

Procedure:

  • Lyophilize or buffer exchange the purified bioconjugate into a volatile buffer and then lyophilize to dryness.

  • Prepare a deprotection solution of 50-95% TFA in DCM. A common formulation is 95% TFA, 2.5% water, and 2.5% triethylsilane (as a scavenger to prevent side reactions). For many proteins, a 50% TFA in DCM solution is sufficient and can be less harsh.[4]

  • Dissolve the lyophilized bioconjugate in the TFA/DCM solution. The concentration will depend on the solubility of the conjugate.

  • Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS if possible.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Immediately redissolve the deprotected bioconjugate in a suitable buffer.

  • To remove residual TFA and other small molecules, perform buffer exchange using dialysis or tangential flow filtration (TFF). Dialyze against the final formulation buffer with at least three buffer changes.

Logical Relationship of Deprotection:

Deprotection Start Protected Bioconjugate (t-Butyl Ester) Reaction Deprotection Reaction Start->Reaction TFA_DCM TFA/DCM Solution TFA_DCM->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Buffer_Exchange Buffer Exchange (Dialysis/TFF) Evaporation->Buffer_Exchange Final Deprotected Bioconjugate (Carboxylic Acid) Buffer_Exchange->Final

Caption: Key steps in the t-butyl ester deprotection process.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is an effective first step to remove unreacted, low molecular weight PEG linker and other small molecule impurities from the crude reaction mixture.[]

Materials:

  • Crude bioconjugation reaction mixture

  • SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent)

  • SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • UV detector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Centrifuge the crude reaction mixture to remove any precipitated material.

  • Load the clarified supernatant onto the equilibrated SEC column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the sample with the SEC running buffer at a flow rate appropriate for the column.

  • Monitor the elution profile at 280 nm. The bioconjugate will typically elute in the initial high molecular weight peak, while the unreacted PEG linker will elute later.

  • Collect fractions corresponding to the bioconjugate peak.

  • Analyze the collected fractions by SDS-PAGE and/or HPLC to confirm the presence and purity of the bioconjugate.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[5][6] PEGylation shields the surface charge of a biomolecule, leading to a change in its elution profile compared to the unconjugated form.[2][3] This allows for the separation of the desired mono-PEGylated species from the unreacted biomolecule and multi-PEGylated species.

Materials:

  • Partially purified bioconjugate from SEC

  • Anion or cation exchange column (chosen based on the pI of the biomolecule and the working pH)

  • IEX Buffer A (low salt, e.g., 20 mM Tris, pH 8.0)

  • IEX Buffer B (high salt, e.g., 20 mM Tris, 1 M NaCl, pH 8.0)

  • Chromatography system with gradient capability

  • UV detector

Procedure:

  • Equilibrate the IEX column with IEX Buffer A.

  • Dilute the bioconjugate sample in IEX Buffer A to reduce the salt concentration and ensure binding to the column.

  • Load the diluted sample onto the column.

  • Wash the column with IEX Buffer A until the UV absorbance returns to baseline to remove any unbound material.

  • Elute the bound species using a linear gradient of IEX Buffer B (e.g., 0-100% Buffer B over 20 column volumes).

  • Collect fractions across the elution gradient. The unreacted biomolecule, mono-PEGylated, and multi-PEGylated species are expected to elute at different salt concentrations.

  • Analyze the fractions by SDS-PAGE, HPLC, and/or mass spectrometry to identify the fractions containing the desired bioconjugate at high purity.

Protocol 4: Polishing by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity and can be a powerful tool for separating positional isomers of PEGylated bioconjugates.[]

Materials:

  • Purified bioconjugate from IEX

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HIC Buffer A (high salt, e.g., 20 mM sodium phosphate, 2 M (NH₄)₂SO₄, pH 7.0)

  • HIC Buffer B (low salt, e.g., 20 mM sodium phosphate, pH 7.0)

  • Chromatography system with gradient capability

  • UV detector

Procedure:

  • Equilibrate the HIC column with HIC Buffer A.

  • Add ammonium (B1175870) sulfate (B86663) to the bioconjugate sample to match the salt concentration of HIC Buffer A.

  • Load the sample onto the equilibrated column.

  • Wash the column with HIC Buffer A to remove any non-binding species.

  • Elute the bound bioconjugates using a reverse linear gradient of HIC Buffer B (e.g., 0-100% Buffer B over 20 column volumes).

  • Collect fractions across the gradient. Different positional isomers may elute at slightly different salt concentrations.

  • Analyze the fractions by analytical HIC, RP-HPLC, and/or mass spectrometry to identify the fractions containing the desired isomer with high purity.

Characterization of the Final Product

After purification, it is essential to thoroughly characterize the bioconjugate to confirm its identity, purity, and integrity.

Recommended Analytical Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight upon conjugation and to assess purity.

  • Size Exclusion HPLC (SE-HPLC): To determine the extent of aggregation and fragmentation.

  • Reversed-Phase HPLC (RP-HPLC): To assess purity and potentially separate different conjugated species.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

  • UV-Vis Spectroscopy: To determine the concentration of the bioconjugate.

Conclusion

The purification of bioconjugates synthesized with this compound requires a systematic and often multi-step approach. The combination of SEC for initial cleanup, followed by IEX and/or HIC for finer separation, provides a robust strategy to achieve high purity. The timely deprotection of the t-butyl ester is a critical consideration that should be integrated into the overall workflow. The protocols and data presented herein provide a comprehensive guide for researchers to develop and optimize the purification of their specific bioconjugates.

References

Application Notes and Protocols for the Analytical Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition.[1][2][3] However, the inherent heterogeneity of PEG polymers and the potential for multiple attachment sites on a protein introduce significant analytical challenges.[1][4] Comprehensive characterization of PEGylated proteins is crucial for ensuring product quality, consistency, and efficacy.[5]

These application notes provide an overview of the key analytical methods employed for the characterization of PEGylated proteins, complete with detailed protocols and quantitative data summaries to aid researchers in their drug development efforts.

Key Analytical Challenges

The characterization of PEGylated proteins is complicated by several factors:

  • Polydispersity of PEG: Most PEG reagents are a heterogeneous mixture of polymer chains with varying lengths, leading to a distribution of molecular weights in the final conjugate.[6]

  • Degree of PEGylation: The number of PEG molecules attached to each protein can vary, resulting in a mixture of mono-, di-, and multi-PEGylated species.[1]

  • Positional Isomers: PEGylation can occur at different amino acid residues (e.g., lysine, N-terminus), creating isomers with distinct physicochemical and biological properties.[1][2][7]

  • Analytical Interference: The large, flexible PEG chains can mask the protein's properties, affecting its behavior in various analytical systems.[8]

A multi-faceted analytical approach is therefore essential for a thorough characterization of these complex biomolecules.

Logical Workflow for Characterization

A systematic workflow is crucial for the comprehensive analysis of PEGylated proteins. The following diagram illustrates a typical analytical cascade, starting from initial confirmation of PEGylation to detailed structural and quantitative assessment.

PEGylation_Characterization_Workflow cluster_0 Initial Confirmation & Purity cluster_1 Molecular Weight & Degree of PEGylation cluster_2 Identification of PEGylation Sites cluster_3 Quantification & Heterogeneity cluster_4 Higher Order Structure & Aggregation A SDS-PAGE / CE-SDS C Mass Spectrometry (MALDI-TOF, ESI-MS) A->C B Size Exclusion Chromatography (SEC) D SEC-MALS B->D E Peptide Mapping (LC-MS/MS) C->E F Ion Exchange Chromatography (IEX) D->F G Reversed-Phase HPLC (RP-HPLC) E->G H Capillary Electrophoresis (CZE, iCIEF) F->H I Dynamic Light Scattering (DLS) G->I J NMR Spectroscopy H->J

Caption: Logical workflow for the analytical characterization of PEGylated proteins.

I. Chromatographic Methods

Chromatographic techniques are fundamental for separating and quantifying the different species in a PEGylation reaction mixture.

Size Exclusion Chromatography (SEC)

Application: SEC separates molecules based on their hydrodynamic radius. It is a primary method for separating PEGylated proteins from the native protein and free PEG, as well as for detecting aggregates.[][10]

Quantitative Data Summary:

ParameterTypical Value/RangeReference
Resolution (Free PEG vs. Conjugate)1.7 - 2.0[11]
Linearity Range (Free PEG)10 - 250 µg/mL[11]
Limit of Detection (Free PEG)<10 ng on column[12]
Precision (Retention Time RSD)≤ 0.09%[11]
Precision (Peak Area RSD)≤ 2.9%[11]

Experimental Protocol: SEC-HPLC for Purity Assessment

  • System: HPLC or UPLC system with UV and/or Refractive Index (RI) detection.

  • Column: Select a column with a pore size appropriate for the molecular weight range of the native and PEGylated protein (e.g., TSKgel G3000SWXL, Zenix SEC-150).[10]

  • Mobile Phase: A phosphate-based buffer is commonly used (e.g., 150 mM sodium phosphate, pH 7.0). For MS compatibility, a volatile mobile phase such as 200 mM ammonium (B1175870) formate (B1220265) can be employed.[13]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[14]

  • Detection:

    • UV at 280 nm for protein-containing species.

    • RI detection is necessary for quantifying unconjugated PEG, which lacks a UV chromophore.[11]

    • Evaporative Light Scattering Detector (ELSD) can also be used for PEG detection.[13]

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).[11][14]

  • Injection Volume: 10 - 20 µL.[14]

  • Data Analysis: Integrate the peak areas for the native protein, PEGylated species, and free PEG to determine the relative purity and the extent of reaction.

Ion Exchange Chromatography (IEX)

Application: IEX separates molecules based on differences in their surface charge. PEGylation shields the protein's surface charges, altering its interaction with the IEX stationary phase. This allows for the separation of species with different degrees of PEGylation and even positional isomers.[7][]

Experimental Protocol: Cation Exchange HPLC for Isomer Separation

  • System: HPLC or UPLC system with UV detection.

  • Column: A strong or weak cation exchange column (e.g., PolyCAT A, TSKgel SP-5PW).[7][10]

  • Mobile Phase A: Low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 6.0).

  • Mobile Phase B: High ionic strength buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0).

  • Gradient: A linear gradient from 0-100% Mobile Phase B over a defined time (e.g., 30 minutes) is used to elute the bound species.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Buffer exchange the sample into Mobile Phase A.

  • Data Analysis: The elution order is typically determined by the PEG-to-protein mass ratio, with higher degrees of PEGylation eluting earlier due to charge shielding.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application: RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophobicity of a protein, leading to longer retention times. This technique can be used to separate different PEGylated forms and is often coupled with mass spectrometry for peptide mapping.[13][15]

II. Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight, degree of PEGylation, and identifying the sites of PEG attachment.[1][16]

MALDI-TOF MS

Application: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS is well-suited for determining the average molecular weight of the PEGylated protein and the degree of PEGylation.[1] It provides a rapid assessment of the heterogeneity of the sample.

Electrospray Ionization (ESI) MS

Application: ESI-MS, often coupled with liquid chromatography (LC/MS), is used for more detailed characterization, including accurate mass determination of different PEGylated species and identification of PEGylation sites through peptide mapping.[1][17][18]

Quantitative Data Summary (LC/MS):

ParameterTypical Value/RangeReference
Mass AccuracyHigh resolution provides high confidence in identification[6]
Limit of Quantitation (in serum)low ng/mL[17]
Linearity (spiked in serum)Up to 1000 ng/mL[17]

Experimental Protocol: Peptide Mapping by LC-MS/MS to Identify PEGylation Sites

  • Sample Preparation: a. Separate the PEGylated protein of interest using SEC or IEX. b. Denature the protein (e.g., with urea (B33335) or guanidine (B92328) HCl) and reduce disulfide bonds (e.g., with DTT). c. Alkylate cysteine residues (e.g., with iodoacetamide). d. Digest the protein into smaller peptides using a specific protease (e.g., trypsin, Lys-C). Note that PEGylation can sterically hinder cleavage at adjacent sites.[7]

  • LC Separation: a. System: UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[5] b. Column: A C18 reversed-phase column suitable for peptide separations. c. Mobile Phases: Typically 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). d. Gradient: A shallow gradient is used to separate the peptides.

  • MS/MS Analysis: a. The mass spectrometer is operated in data-dependent acquisition mode, where precursor ions (peptides) are selected for fragmentation (MS/MS). b. The fragmentation spectra provide sequence information for the peptides.

  • Data Analysis: a. Use specialized software to search the MS/MS data against the known protein sequence. b. Include the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine). c. The identification of a peptide with the added mass of PEG confirms the site of PEGylation.

Experimental Workflow for PEGylation Site Identification

Peptide_Mapping_Workflow A Purified PEGylated Protein B Denaturation, Reduction & Alkylation A->B Step 1 C Proteolytic Digestion (e.g., Trypsin) B->C Step 2 D LC Separation of Peptides (RP-HPLC) C->D Step 3 E High-Resolution MS Analysis (MS1) D->E Step 4 F Peptide Fragmentation (MS/MS) E->F Step 5 G Database Search & Spectral Matching F->G Step 6 H Identification of PEGylated Peptides G->H Step 7

Caption: Workflow for identifying PEGylation sites via peptide mapping.

III. Capillary Electrophoresis (CE)

CE offers high-resolution separation of PEGylated species based on their size-to-charge ratio.

Capillary Zone Electrophoresis (CZE)

Application: CZE can separate PEGylated proteins with different numbers of attached PEG chains. The addition of PEG increases hydrodynamic drag and can alter the net charge, both of which affect electrophoretic mobility.[19]

SDS-Capillary Gel Electrophoresis (SDS-CGE)

Application: SDS-CGE separates proteins based on their molecular size. It is a high-resolution technique for assessing the purity of PEGylated proteins and differentiating conjugates with small differences in the molecular weight of the attached PEG.[20]

Imaged Capillary Isoelectric Focusing (iCIEF)

Application: iCIEF separates proteins based on their isoelectric point (pI). It is used to quantify charge variants. The analysis of PEGylated proteins by iCIEF can be challenging due to peak broadening, but novel matrix formulas (e.g., with glycine (B1666218) and taurine) have been developed to improve resolution.[8]

Experimental Protocol: SDS-CGE for Purity Analysis

  • System: A commercial capillary electrophoresis instrument with UV detection.

  • Capillary: Fused-silica capillary.

  • Gel Buffer: A replaceable gel matrix containing SDS.

  • Sample Preparation: Denature the sample in SDS sample buffer, typically with heating and a reducing agent.

  • Injection: Electrokinetic injection.

  • Separation: Apply a high voltage across the capillary.

  • Detection: UV detection at 214 or 280 nm.

  • Data Analysis: The migration time is correlated with the molecular size of the species. The method can differentiate PEGylated proteins with different numbers of PEG chains and check for purity.[20][21]

IV. Spectroscopic and Light Scattering Methods

These methods provide information on the structural integrity and aggregation state of PEGylated proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR can be used to quantify the degree of PEGylation and assess the higher-order structure of the protein conjugate.[4][22] 1H NMR is particularly useful for quantifying PEGylated species in biological fluids due to the strong, distinct signal from the PEG backbone protons.[23] Solid-state NMR can provide atomic-level structural information.[4][24]

Quantitative Data Summary (1H NMR):

ParameterTypical Value/RangeReference
Detection Limit in Blood~10 µg/mL[23]
Dynamic Light Scattering (DLS)

Application: DLS measures the hydrodynamic size of particles in solution. It is a sensitive technique for detecting the formation of aggregates in PEGylated protein formulations and can be used to evaluate the molecular radii of the conjugates.[4][25]

Static Light Scattering (SLS)

Application: When coupled with SEC (SEC-MALS), SLS provides an absolute measurement of the molar mass of the eluting species. This is a powerful method for accurately determining the molecular weight of the native and PEGylated protein, as well as any aggregates, without relying on column calibration standards.[26][27]

Conclusion

The analytical characterization of PEGylated proteins is a complex but essential task in the development of biotherapeutics. A combination of orthogonal analytical techniques is required to fully understand the product's heterogeneity, purity, and structural integrity. The methods and protocols outlined in these application notes provide a comprehensive framework for researchers to establish robust analytical control strategies for their PEGylated protein products, ensuring their quality and safety.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG3-S-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG3-S-PEG4-t-butyl ester for the surface modification of nanoparticles. This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a versatile tool for researchers developing advanced drug delivery systems, targeted therapeutics, and diagnostic agents. The protocols outlined below offer detailed methodologies for nanoparticle functionalization, characterization, and subsequent bioconjugation via "click chemistry."

Introduction

This compound is a chemical linker designed for the surface functionalization of nanoparticles. It features a terminal azide (B81097) (N3) group and a t-butyl ester protected carboxylic acid. The PEG component enhances the biocompatibility and stability of nanoparticles by creating a hydrophilic shield, a process known as PEGylation. This modification can reduce non-specific protein adsorption, minimize aggregation, and prolong circulation times in vivo. The azide group serves as a reactive handle for covalent attachment of various molecules through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The t-butyl ester protects a carboxylic acid which, after deprotection, can be used for further conjugation.

Key Features and Applications:

  • Enhanced Biocompatibility: The PEG spacer reduces immunogenicity and improves the pharmacokinetic profile of nanoparticles.[1]

  • "Click Chemistry" Ready: The terminal azide group allows for the straightforward and highly efficient conjugation of alkyne-modified molecules, such as targeting ligands, imaging agents, or therapeutic drugs.[2][3]

  • Controlled Surface Functionalization: Enables precise control over the density of ligands attached to the nanoparticle surface.

  • Versatile Applications: Suitable for a wide range of nanoparticle types, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, for applications in drug delivery, diagnostics, and bioimaging.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C23H45N3O9S
Molecular Weight 555.68 g/mol
Appearance Please refer to supplier's documentation.
Solubility Soluble in aqueous media.[4][5][6]
Functional Groups Azide (-N3), t-butyl ester (-COOC(CH3)3)
Reactive Towards Alkynes (via Click Chemistry)

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the linker to nanoparticles possessing primary amine groups on their surface, such as aminosilane-coated silica (B1680970) nanoparticles or amine-functionalized polymeric nanoparticles. The carboxylic acid of the linker (after deprotection of the t-butyl ester) is activated to react with the surface amines.

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • Trifluoroacetic acid (TFA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or centrifugal filtration)

Procedure:

  • Deprotection of the t-butyl ester:

    • Dissolve this compound in a minimal amount of dichloromethane (B109758) (DCM).

    • Add an excess of Trifluoroacetic acid (TFA) (e.g., 50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the deprotected linker (Azido-PEG3-S-PEG4-acid).

  • Activation of the Deprotected Linker:

    • In a separate tube, dissolve the deprotected linker, EDC, and NHS in the Activation Buffer at a molar ratio of 1:2:2.

    • Note: Prepare EDC and NHS solutions fresh.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Disperse the Amine-NPs in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add the activated linker solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

    • Purify the resulting Azide-PEG-NPs to remove excess linker and byproducts using SEC or centrifugal filtration.

G cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification Linker This compound TFA TFA Treatment Linker->TFA Deprotected_Linker Azido-PEG3-S-PEG4-acid TFA->Deprotected_Linker EDC_NHS EDC / NHS Deprotected_Linker->EDC_NHS Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Reaction Reaction @ RT, 2-4h Activated_Linker->Reaction Amine_NP Amine-Functionalized Nanoparticle Amine_NP->Reaction Azide_NP Azide-PEG-Nanoparticle Reaction->Azide_NP Quenching Quenching Azide_NP->Quenching Purify SEC / Centrifugal Filtration Quenching->Purify Final_Product Purified Azide-PEG-NP Purify->Final_Product

Caption: "Click Chemistry" workflow.

Characterization and Data Presentation

Thorough characterization of the modified nanoparticles is crucial to confirm successful functionalization and to understand the impact on their physicochemical properties.

Recommended Characterization Techniques:
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution. An increase in size is expected after PEGylation.

  • Zeta Potential Measurement: To assess the surface charge. A change in zeta potential indicates successful surface modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) and other functional groups from the linker and conjugated molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the degree of PEGylation on the nanoparticle surface. [7]* UV-Vis Spectroscopy: To quantify the number of surface azide groups by tracking the disappearance of the characteristic absorbance of a DBCO-functionalized reagent upon click reaction. [8][9]

Representative Quantitative Data

The following table provides an example of the expected changes in nanoparticle properties after surface modification. Actual results will vary depending on the specific nanoparticle system and reaction conditions.

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Surface Azide Density (groups/nm²)
Unmodified Nanoparticles 100 ± 50.15+25 ± 2N/A
Azide-PEG-Nanoparticles 120 ± 70.18+10 ± 3~0.5 - 2.0
Ligand-Conjugated NPs 125 ± 80.20+8 ± 3N/A

Note: This data is illustrative and should be determined experimentally for each specific system.

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation efficiency Incomplete activation of the carboxylic acid.Ensure fresh EDC/NHS solutions. Optimize the molar ratio of EDC/NHS to the linker.
Insufficient reaction time or temperature.Increase reaction time or perform the reaction at a slightly elevated temperature (e.g., 37°C).
Nanoparticle aggregation during reaction Change in surface charge leading to instability.Adjust the pH and ionic strength of the reaction buffer. Work with more dilute nanoparticle suspensions.
Low "click" reaction yield Inactive copper catalyst.Use freshly prepared sodium ascorbate (B8700270) and CuSO4 solutions. Consider using a copper-stabilizing ligand like THPTA for aqueous reactions. [10]
Steric hindrance on the nanoparticle surface.Optimize the linker length or the concentration of the alkyne-functionalized molecule.

Conclusion

The use of this compound offers a robust and versatile strategy for the surface modification of nanoparticles. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully functionalize their nanoparticle systems for a wide array of applications in drug delivery and nanomedicine. Careful execution of these protocols and thorough characterization will ensure the development of well-defined and effective nanoparticle-based therapeutics and diagnostics.

References

Application Notes and Protocols for Azido-PEG3-S-PEG4-t-butyl ester in Hydrogel-Based Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG3-S-PEG4-t-butyl ester for the creation of advanced hydrogel systems for tissue engineering applications. This bifunctional linker, featuring a terminal azide (B81097) group for click chemistry and a t-butyl ester protected carboxylic acid, offers a versatile platform for fabricating biocompatible and biodegradable scaffolds that can mimic the native extracellular matrix (ECM).

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are widely used in tissue engineering due to their high water content, biocompatibility, and tunable physical properties.[] The incorporation of bio-orthogonal reactive groups, such as azides, allows for the formation of covalently crosslinked hydrogels under mild, cell-friendly conditions through "click chemistry".[2][3] this compound is a novel crosslinking agent designed to form hydrogels via azide-alkyne cycloaddition reactions. The thioether linkage within the PEG chain can impart additional properties to the resulting hydrogel, while the t-butyl ester provides a protected carboxylic acid that can be deprotected post-gelation for further functionalization, such as the attachment of bioactive molecules.

This document outlines the synthesis of the linker, protocols for hydrogel formation using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, and methods for characterizing the resulting hydrogels and assessing their cytocompatibility.

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process starting from commercially available PEG building blocks. A general strategy involves the synthesis of the two PEG chains with the desired functionalities, followed by their coupling via a thioether bond.

Diagram of Proposed Synthesis Workflow

G cluster_synthesis Synthesis Workflow A 1. Synthesis of Azido-PEG3-Thiol C 3. Thiol-Ene Click Reaction A->C Nucleophilic substitution B 2. Synthesis of Tosyl-PEG4-t-butyl ester B->C Coupling D 4. Purification and Characterization C->D Final Product

Caption: Proposed synthetic workflow for this compound.

Hydrogel Formation Protocols

Hydrogels can be formed using this compound by reacting it with a multi-alkyne functionalized polymer, such as a multi-arm PEG-alkyne. The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry will depend on the specific application and the sensitivity of encapsulated cells to copper ions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Hydrogel Formation

This protocol describes the formation of a hydrogel using a copper(I) catalyst. This method is highly efficient but requires careful optimization to minimize copper cytotoxicity if used for cell encapsulation.[4][5]

Materials:

  • This compound

  • Multi-arm PEG-alkyne (e.g., 4-arm PEG-alkyne, MW 10 kDa)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand to reduce cytotoxicity)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound and multi-arm PEG-alkyne in PBS to the desired concentrations (e.g., 10% w/v).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).

    • If using, prepare a 100 mM stock solution of THPTA in water.

  • Hydrogel Formation (Acellular):

    • In a microcentrifuge tube, mix the this compound solution and the multi-arm PEG-alkyne solution in a 1:1 molar ratio of azide to alkyne groups.

    • If using THPTA, add it to the mixture at a 5:1 molar ratio to CuSO₄.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Vortex briefly and allow the gel to form at room temperature or 37°C. Gelation should occur within minutes.

  • Hydrogel Formation with Encapsulated Cells:

    • Resuspend cells in the multi-arm PEG-alkyne solution at the desired cell density.

    • Separately, mix the this compound solution with the CuSO₄ and THPTA (if used).

    • Quickly mix the cell-containing solution with the azide-linker solution and immediately add the sodium ascorbate solution.

    • Gently pipette the mixture into the desired culture vessel or mold.

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

Diagram of CuAAC Hydrogel Formation Workflow

G cluster_workflow CuAAC Hydrogel Formation A Prepare Precursor Solutions: - Azido-PEG-Linker - Multi-arm PEG-Alkyne B Add Catalyst Components: - CuSO4 - THPTA (optional) A->B E Cell Encapsulation (Optional): - Mix cells with PEG-Alkyne A->E C Initiate Crosslinking: - Add Sodium Ascorbate B->C D Gelation C->D E->B

Caption: Workflow for CuAAC-mediated hydrogel formation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Hydrogel Formation

SPAAC is a copper-free click chemistry reaction that is highly biocompatible, making it ideal for 3D cell culture.[7][8] This protocol utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized polymer.

Materials:

  • This compound

  • Multi-arm PEG-DBCO (e.g., 4-arm PEG-DBCO, MW 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound and multi-arm PEG-DBCO in PBS to the desired concentrations (e.g., 10% w/v).

  • Hydrogel Formation (Acellular):

    • In a microcentrifuge tube, mix the this compound solution and the multi-arm PEG-DBCO solution in a 1:1 molar ratio of azide to DBCO groups.

    • Vortex briefly and allow the gel to form at room temperature or 37°C. Gelation time will depend on the concentration and reactivity of the precursors.[7]

  • Hydrogel Formation with Encapsulated Cells:

    • Resuspend cells in the multi-arm PEG-DBCO solution at the desired cell density.

    • Quickly mix the cell-containing solution with the this compound solution.

    • Gently pipette the mixture into the desired culture vessel or mold.

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

Diagram of SPAAC Hydrogel Formation Workflow

G cluster_workflow SPAAC Hydrogel Formation A Prepare Precursor Solutions: - Azido-PEG-Linker - Multi-arm PEG-DBCO B Mix Precursor Solutions A->B D Cell Encapsulation (Optional): - Mix cells with PEG-DBCO A->D C Gelation (Copper-Free) B->C D->B

Caption: Workflow for SPAAC-mediated hydrogel formation.

Hydrogel Characterization Protocols

Protocol 3: Rheological Characterization

Rheology is used to determine the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').[9][10]

Materials and Equipment:

  • Formed hydrogel sample

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Place the hydrogel sample on the bottom plate of the rheometer.

  • Lower the upper plate to a defined gap (e.g., 1 mm).

  • Perform a time sweep at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) to monitor the gelation process.

  • Once the gel is formed, perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency to determine the linear viscoelastic region (LVER).

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to determine the storage (G') and loss (G'') moduli.

ParameterTypical Value Range for Soft Tissue EngineeringReference
Storage Modulus (G')0.1 - 10 kPa[11]
Loss Modulus (G'')< G' for a stable gel[9]
Gelation Time1 - 30 minutes[10]
Protocol 4: Swelling Studies

Swelling studies determine the water uptake capacity of the hydrogel, which influences nutrient diffusion and waste removal.[12][13]

Materials:

  • Lyophilized hydrogel of known weight (W_d)

  • PBS, pH 7.4

Procedure:

  • Immerse the lyophilized hydrogel in PBS at 37°C.

  • At various time points, remove the hydrogel, gently blot to remove excess surface water, and weigh it (W_s).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio: Swelling Ratio = (W_s - W_d) / W_d.

Hydrogel CompositionEquilibrium Swelling Ratio (w/w)Reference
5% PEG20 - 30[14]
10% PEG10 - 15[14]
Protocol 5: Biodegradation Studies

The degradation profile of the hydrogel is crucial for tissue regeneration, as the scaffold should degrade as new tissue forms.[15]

Materials:

  • Pre-weighed, swollen hydrogel (W_i)

  • PBS, pH 7.4 (with or without enzymes like collagenase, depending on the degradation mechanism to be studied)

Procedure:

  • Incubate the hydrogel in PBS at 37°C.

  • At specific time points, remove the hydrogel, lyophilize it, and weigh the remaining dry mass (W_t).

  • Calculate the mass loss: Mass Loss (%) = [(W_i - W_t) / W_i] * 100.

Degradation ConditionTime for 50% Mass LossReference
Hydrolytic Degradation (PBS)Weeks to Months
Enzymatic Degradation (e.g., Collagenase)Days to Weeks[16]

Cell Viability and Function Protocols

Protocol 6: Cell Viability Assessment (Live/Dead Staining)

This protocol uses a two-color fluorescence assay to distinguish live and dead cells within the 3D hydrogel matrix.[17][18]

Materials:

  • Cell-laden hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • PBS, pH 7.4

  • Fluorescence microscope

Procedure:

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions, typically a mixture of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in PBS.

  • Remove the culture medium from the hydrogels and wash with PBS.

  • Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C, protected from light.

  • Wash the hydrogels with PBS to remove excess dye.

  • Image the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence.

Cell TypeExpected Viability after 24h EncapsulationReference
Mesenchymal Stem Cells (MSCs)> 90%
Fibroblasts> 95%[11]
Chondrocytes> 85%[19]

Signaling Pathways in Tissue Engineering

The hydrogel scaffold provides physical support and can be functionalized with bioactive molecules to influence cell behavior through specific signaling pathways. For instance, incorporating RGD peptides can promote cell adhesion through integrin binding, which can activate downstream signaling cascades like the FAK/ERK pathway, promoting cell survival and proliferation.

Diagram of Cell-Matrix Interaction Signaling

G cluster_pathway Cell-Matrix Interaction Pathway ECM Hydrogel Scaffold (with RGD peptides) Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ERK ERK Pathway FAK->ERK Activation CellResponse Cell Survival, Proliferation, and Differentiation ERK->CellResponse Regulation

Caption: A simplified signaling pathway for cell-matrix interaction.

References

Troubleshooting & Optimization

How to improve low reaction yields in bioconjugation with Azido-PEG3-S-PEG4-t-butyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications involving Azido-PEG3-S-PEG4-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] It is a click chemistry reagent featuring three key components:

  • An azide (B81097) group (N₃) for undergoing cycloaddition reactions with alkynes.

  • A flexible PEG spacer which enhances solubility and provides spatial separation between the conjugated molecules.[2][3]

  • A t-butyl ester which protects a carboxylic acid functionality. This group can be deprotected in a later step if a free carboxyl group is required for further modification.

Its primary application is to link two different molecules, such as a ligand for an E3 ubiquitin ligase and a ligand for a target protein in a PROTAC, via a stable triazole ring.[1]

Q2: What bioconjugation reactions can be performed with this linker?

This linker is designed for "click chemistry" reactions, which are known for their high efficiency and specificity. The azide group allows for two main types of cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the linker's azide group and a terminal alkyne in the presence of a copper(I) catalyst.[1][4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained cyclooctyne (B158145), such as DBCO or BCN.[1] The reaction is driven by the release of ring strain, eliminating the need for a potentially cytotoxic copper catalyst, which is ideal for biological systems.[6]

Q3: What is the significance of the "S" in the linker's name?

The "S" in the chemical name indicates the presence of a sulfur atom within the PEG chain, likely as a thioether (sulfide) linkage. A thioether bond is generally stable under most bioconjugation conditions, including the reducing environments sometimes used for CuAAC. However, if it were a disulfide bond, it would be susceptible to cleavage by reducing agents like DTT or TCEP, which are often used to reduce native disulfide bonds in proteins for conjugation.[7][8] It is crucial to confirm the nature of this linkage from the supplier's technical datasheet, as disulfide lability could lead to low yields if reducing agents are present.

Q4: Can the t-butyl ester group be accidentally cleaved during the reaction?

The t-butyl ester is a protecting group for a carboxylic acid and is generally stable under the neutral or slightly basic conditions (pH 7-8.5) typical for most bioconjugation reactions.[2] However, it is sensitive to acidic conditions.[9] Exposure to strong acids or even prolonged incubation in moderately acidic buffers could lead to its hydrolysis, exposing a negatively charged carboxylate group.[9][10] This could potentially interfere with the reaction or complicate purification, so maintaining control over the reaction pH is essential.

Troubleshooting Guide: Low Yields in CuAAC Reactions

Copper(I)-catalyzed azide-alkyne cycloaddition is a powerful reaction, but its efficiency can be compromised by several factors. This guide addresses common issues leading to low product yields.

CuAAC Troubleshooting Workflow

CuAAC_Troubleshooting start Low or No CuAAC Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents pure and intact? check_catalyst->check_reagents Yes solution_catalyst Degas solutions. Use fresh reducing agent (e.g., Sodium Ascorbate). Use a Cu(I)-stabilizing ligand (e.g., THPTA). check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity of azide and alkyne via LC-MS or NMR. Use high-purity, anhydrous solvents. check_reagents->solution_reagents No check_sterics Is steric hindrance an issue? check_conditions->check_sterics Yes solution_conditions Optimize pH (typically 7-8.5). Adjust reagent concentrations. Screen different temperatures (RT to 37°C). check_conditions->solution_conditions No solution_sterics Increase reaction time or temperature. If possible, redesign linker on substrate to be longer. check_sterics->solution_sterics Yes success Yield Improved check_sterics->success No solution_catalyst->success solution_reagents->success solution_conditions->success solution_sterics->success

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Q1: What are the most common reasons for low or no yield in a CuAAC reaction?

Low yields in CuAAC reactions typically stem from one of four main issues:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[11] This is the most common failure point.

  • Poor Reagent Quality: Degradation or impurity of the azide or alkyne starting materials will prevent the reaction from proceeding efficiently.[11]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, solvent, or reactant concentrations can drastically reduce reaction rates and overall yield.[11]

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne can impede the reaction.[11] Additionally, other functional groups on the substrate (e.g., thiols) can chelate the copper catalyst, rendering it inactive.[12]

Q2: How can I ensure my copper catalyst remains active?

To maintain a catalytically active pool of Cu(I), the following steps are crucial:

  • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to continuously reduce any Cu(II) back to Cu(I). A fresh stock solution should be prepared for each experiment.[4]

  • Degas Solutions: Remove dissolved oxygen from all buffers and reaction mixtures by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.[11]

  • Use a Stabilizing Ligand: Ligands such as THPTA or BTTAA chelate and stabilize the Cu(I) ion, protecting it from oxidation and increasing reaction efficiency.[12] It is recommended to pre-mix the copper salt and ligand before adding them to the reaction.[12][13]

Q3: What are the optimal reaction conditions and reactant concentrations for CuAAC?

While optimization is often required for specific substrates, the following conditions provide a good starting point.

ParameterRecommended Range/ValueRationale & Notes
pH 7.0 - 8.5Optimal for balancing amine reactivity (if targeting lysines) and reaction rate. Lower pH can protonate the triazole intermediate, slowing the reaction.
Temperature Room Temperature (20-25°C) to 37°CMost CuAAC reactions proceed well at room temperature.[12] For slow reactions due to steric hindrance, increasing the temperature can improve the rate.[12]
Solvent Aqueous Buffers (e.g., PBS) with co-solvents (e.g., DMSO, DMF)The PEG linker enhances water solubility. However, if the alkyne-modified molecule is hydrophobic, a co-solvent like DMSO may be needed to ensure solubility.
CuSO₄ Concentration 50 µM - 1 mMHigher concentrations can increase reaction rate but also risk protein precipitation or oxidative damage.[14]
Ligand:Copper Ratio 1:1 to 5:1A 5-fold excess of ligand (e.g., THPTA) to copper is commonly used to ensure the catalyst is stabilized.[12]
Reducing Agent 5-10 fold excess over CopperA sufficient excess of sodium ascorbate is needed to maintain the copper in the Cu(I) state.
Reactant Stoichiometry 1:1 or slight excess (1.1 to 2-fold) of one reagentUsing a slight excess of the less valuable or more soluble reactant can help drive the reaction to completion.[12]
Experimental Protocol: General CuAAC Bioconjugation

This protocol provides a general workflow for conjugating an alkyne-modified biomolecule to this compound.

  • Prepare Stock Solutions:

    • Azide Linker: Prepare a 10 mM stock of this compound in anhydrous DMSO.

    • Alkyne-Biomolecule: Prepare your alkyne-modified protein or molecule in a suitable, degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[12]

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[12]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [12]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-biomolecule to the desired final concentration.

    • Add the Azide Linker stock solution to achieve the desired molar excess (e.g., 5-10 fold over the biomolecule).

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.5 mM, you would use a 5-fold excess of ligand (2.5 mM final concentration).[12] Let this mixture sit for 1-2 minutes.

    • Add the copper/ligand mixture to the reaction tube containing the biomolecule and linker.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[11] For challenging conjugations, this can be extended or performed at 37°C.

  • Purification:

    • Remove unreacted small molecules, copper catalyst, and ligand using size-exclusion chromatography (e.g., a desalting column), dialysis against a suitable buffer containing EDTA to chelate residual copper, or tangential flow filtration (TFF).[11]

Troubleshooting Guide: Low Yields in SPAAC Reactions

Strain-promoted azide-alkyne cycloaddition is a copper-free alternative to CuAAC, but its kinetics are highly dependent on the choice of reactants and reaction conditions.

SPAAC Troubleshooting Workflow

SPAAC_Troubleshooting start Slow or Incomplete SPAAC Reaction check_cyclooctyne Is the cyclooctyne reactive enough? start->check_cyclooctyne check_conditions Are reaction conditions favorable? check_cyclooctyne->check_conditions Yes solution_cyclooctyne Switch to a more reactive cyclooctyne. (e.g., BCN or DIBAC > DBCO) check_cyclooctyne->solution_cyclooctyne No check_concentration Are reactant concentrations sufficient? check_conditions->check_concentration Yes solution_conditions Screen a range of pH values (6.5-8.5). Try a different buffer system (HEPES often faster than PBS). Increase temperature (e.g., 25°C to 37°C). check_conditions->solution_conditions No check_sterics Is steric hindrance an issue? check_concentration->check_sterics Yes solution_concentration Increase concentration of the limiting reagent. Use a higher molar excess of the smaller molecule. check_concentration->solution_concentration No solution_sterics Increase reaction time. The PEG spacer on the azide linker helps; ensure the cyclooctyne is also on a spacer if attached to a large biomolecule. check_sterics->solution_sterics Yes success Yield Improved check_sterics->success No solution_cyclooctyne->success solution_conditions->success solution_concentration->success solution_sterics->success

Caption: Troubleshooting workflow for slow or incomplete SPAAC reactions.

Q1: My SPAAC reaction is slow or the yield is low. What are the most common causes?

The primary factors influencing SPAAC kinetics and yield are:

  • Cyclooctyne Reactivity: The structure of the cyclooctyne partner has the largest impact on the reaction rate. More strained cyclooctynes react faster.[15]

  • Reaction Conditions: pH, buffer composition, and temperature can significantly affect the reaction rate.[15][16][17]

  • Steric Hindrance: Bulky groups near the azide or cyclooctyne can sterically hinder their approach, slowing the reaction.[15][18]

  • Low Reagent Concentration: The reaction rate is dependent on the concentration of both reactants.[15][18]

Q2: Which cyclooctyne should I choose for a faster reaction?

For faster reaction rates, more strained cyclooctynes are recommended. The choice of cyclooctyne can lead to significant differences in reaction times.

CyclooctyneCommon Acronym(s)Relative ReactivityNotes
DibenzoazacyclooctyneDBCO, ADIBOGoodCommonly used, good balance of reactivity and stability.[18]
BicyclononyneBCNBetterOften more reactive than DBCO derivatives.[15]
DIBAC / ADIBODIBACVery GoodHighly strained, offers very fast kinetics.
Cyclododecyne-SlowerLess strained, offering a good balance of reactivity and stability for applications where slower, more controlled conjugation is desired.[6]

Q3: How can I optimize my SPAAC reaction conditions?

  • Buffer and pH: Reaction rates can be buffer-dependent. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS.[17] Higher pH values also generally increase reaction rates, though the stability of your biomolecule must be considered.[16][17]

  • Temperature: Increasing the reaction temperature (e.g., from 25°C to 37°C) can accelerate the reaction, provided your biomolecules are stable at higher temperatures.[15][18]

  • Concentration: Increasing the concentration of the reactants will increase the reaction rate. If solubility is a limiting factor, consider using a small amount of an organic co-solvent like DMSO.[18]

Experimental Protocol: General SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a cyclooctyne-modified biomolecule to this compound.

  • Prepare Stock Solutions:

    • Azide Linker: Prepare a 10 mM stock of this compound in DMSO.

    • Cyclooctyne-Biomolecule: Prepare your cyclooctyne-modified protein or molecule in the desired reaction buffer (e.g., HEPES or PBS, pH 7.5).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-biomolecule and the Azide Linker. A 3- to 10-fold molar excess of the smaller reagent (in this case, likely the azide linker) is recommended to drive the reaction.

    • Ensure the final concentration of any organic co-solvent (like DMSO) is compatible with your biomolecule (typically <10% v/v).

  • Incubation:

    • Incubate the reaction at the desired temperature (e.g., 25°C or 37°C). Reaction times can vary widely from under an hour to overnight, depending on the cyclooctyne's reactivity and reactant concentrations.

    • The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, purify the conjugate from excess linker and other small molecules using size-exclusion chromatography, dialysis, or a similar method appropriate for your biomolecule.

References

Troubleshooting incomplete removal of the t-butyl ester protecting group.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete removal of the t-butyl ester protecting group.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?

A1: Incomplete deprotection using TFA is a frequent issue. Several factors can contribute to this:

  • Insufficient Acid: The amount of TFA may be insufficient to drive the reaction to completion, especially if your substrate has other acid-sensitive functional groups that consume the acid. The reaction is, in principle, catalytic in TFA, but using an excess of TFA is common to ensure the reaction goes to completion.[1][2]

  • Reaction Time and Temperature: The deprotection may require longer reaction times or gentle heating. Most deprotections are run at room temperature, but for stubborn substrates, extending the reaction time from a few hours to overnight can be beneficial.[3]

  • Solvent Choice: Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[4] However, for some substrates, the choice of solvent can influence the reaction's efficiency.

  • Steric Hindrance: A sterically hindered t-butyl ester may require more forcing conditions (higher temperature or longer reaction time) for complete removal.

  • Presence of Scavengers: While scavengers are often used to prevent side reactions, they can compete with the substrate for the acid, potentially slowing down the deprotection.[5]

Q2: I am observing side reactions during the deprotection. What are they and how can I minimize them?

A2: The primary side reaction is the alkylation of nucleophilic residues (like tryptophan or methionine in peptides) by the released t-butyl cation.[5] The t-butyl cation can also be trapped by TFA to form t-butyl trifluoroacetate, which is also an alkylating agent.[5]

To minimize these side reactions, it is highly recommended to use "scavengers." Common scavengers include:

  • Triisopropylsilane (B1312306) (TIS): A very effective scavenger that readily captures the t-butyl cation.

  • Water: Can act as a scavenger.

  • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[6]

A typical scavenger "cocktail" might be a mixture of TFA, TIS, and water.[6]

Q3: Can I selectively deprotect a t-butyl ester in the presence of other acid-labile protecting groups?

A3: Achieving selectivity can be challenging as t-butyl esters are themselves considered acid-labile. However, some methods offer a degree of selectivity:

  • Aqueous Phosphoric Acid: This reagent can deprotect t-butyl esters while leaving other acid-sensitive groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers intact.[7][8][9]

  • Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can chemoselectively hydrolyze t-butyl esters in the presence of certain other acid-labile groups.[10][11] However, N-Boc and N-trityl groups have been reported to be labile under these conditions.[10][11]

  • Silica Gel in Refluxing Toluene (B28343): This method has been reported for the selective cleavage of t-butyl esters over t-butyl ethers.[12]

Troubleshooting Guide

Problem: Incomplete Deprotection

If you are experiencing incomplete removal of your t-butyl ester, consider the following troubleshooting steps, starting with the mildest adjustments.

G start Incomplete Deprotection Observed step1 Increase Reaction Time start->step1 Mildest Approach step2 Increase TFA Concentration step1->step2 Still Incomplete outcome1 Complete Deprotection step1->outcome1 Problem Solved step3 Increase Reaction Temperature step2->step3 Still Incomplete step2->outcome1 Problem Solved step4 Switch to Alternative Acidic Conditions step3->step4 Still Incomplete step3->outcome1 Problem Solved outcome2 Substrate Degradation step3->outcome2 If Observed step5 Consider Non-Acidic or Lewis Acid Methods step4->step5 Still Incomplete or Side Reactions step4->outcome1 Problem Solved step5->outcome1 Problem Solved

Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.

  • Increase Reaction Time: Extend the reaction from a few hours to overnight at room temperature and monitor by TLC or LC-MS.[3]

  • Increase Acid Concentration: If extending the time is not effective, increase the concentration of TFA. A common starting point is 50% TFA in DCM.[4] This can be increased to 95% TFA if necessary.[4]

  • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can facilitate the cleavage of more stubborn t-butyl esters. However, be cautious as this can also promote side reactions.

  • Switch to an Alternative Deprotection Method: If standard TFA protocols fail or lead to degradation, consider alternative methods.

Alternative Deprotection Protocols

Acidic Conditions
ReagentTypical ConditionsAdvantagesDisadvantages
TFA 25-95% in DCM, room temperature, 1-16 h[3][4]Volatile byproducts, well-established.Harsh, can cleave other acid-labile groups.
Aqueous Phosphoric Acid (85%) 5 equivalents, room temperature or mild heat[7]Mild, selective over some other acid-labile groups.[7][8][9]Slower than TFA.[7]
p-Toluenesulfonic Acid (p-TsOH) Microwave irradiation, 3-4 min[13]Rapid deprotection.[13]Requires microwave reactor.
HCl in Organic Solvent Anhydrous HCl in EtOAc or ether.Can be selective for N-Boc over t-butyl ester in some cases.Gaseous reagent, requires careful handling.
Lewis Acid and Other Conditions
ReagentTypical ConditionsAdvantagesDisadvantages
Zinc Bromide (ZnBr₂)[10][11] 5 equivalents in DCM, room temperature[10]Chemoselective in some cases.[10][11]Can cleave N-Boc and N-trityl groups.[10][11]
Silica Gel Refluxing toluene[12]Mild, selective over t-butyl ethers.[12]Heterogeneous reaction, may require vigorous stirring.
Thermolysis 120-240 °C in a continuous flow reactor[14]Reagent-free.[14]Requires specialized equipment.
Magic Blue (MB•+) and Triethylsilane Catalytic MB•+, 2 equivalents HSiEt₃, CH₂Cl₂[15]Very mild, catalytic.[8][15]Reagents may be less common.

Experimental Protocols

Protocol 1: Standard TFA Deprotection
  • Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution).[4]

  • If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[6]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene or ether to remove residual TFA.

  • Purify the product as required.

G cluster_0 Standard TFA Deprotection Workflow A Dissolve Substrate in DCM B Add TFA and Scavengers A->B C Stir at Room Temperature B->C D Monitor Reaction (TLC/LC-MS) C->D E Work-up and Purification D->E

Caption: Workflow for a standard TFA-mediated t-butyl ester deprotection.

Protocol 2: Deprotection with Aqueous Phosphoric Acid
  • To the t-butyl ester, add 5 equivalents of 85 wt % aqueous phosphoric acid.[7]

  • Stir the mixture at room temperature. If the reaction is slow, it can be gently heated.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify as necessary.

Signaling Pathways and Logical Relationships

The deprotection of a t-butyl ester under acidic conditions proceeds via a specific mechanism. Understanding this pathway is crucial for troubleshooting.

G A t-Butyl Ester B Protonated Ester A->B + H+ C Carboxylic Acid B->C Elimination D t-Butyl Cation B->D Elimination E Isobutylene (B52900) D->E - H+ F Alkylated Side Product D->F + Nucleophile H Trapped Cation D->H + Scavenger G Scavenger (e.g., TIS) G->H

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection and side reactions.

This diagram illustrates that the key intermediate is the t-butyl cation, which is formed upon cleavage of the ester.[16] This cation can either be deprotonated to form the harmless isobutylene gas[1][2] or it can alkylate other nucleophilic species present in the reaction mixture, leading to unwanted side products. The role of the scavenger is to intercept this reactive cation.

References

Technical Support Center: Optimizing Click Chemistry Reactions with Azido-PEG3-S-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry using Azido-PEG3-S-PEG4-t-butyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the click chemistry reaction with this compound in a question-and-answer format.

Q1: My reaction shows low or no yield of the desired triazole product. What are the possible causes and how can I improve the yield?

A1: Low or no product yield is a common issue in CuAAC reactions. Several factors can contribute to this problem. Here's a step-by-step troubleshooting approach:

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: Ensure you are using a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270). It is also highly recommended to degas your reaction solvent and purge the reaction vessel with an inert gas like argon or nitrogen to create an anaerobic environment.

  • Insufficient Ligand: Copper-chelating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.

    • Solution: Incorporate a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) in your reaction mixture. A ligand-to-copper ratio of 2:1 to 5:1 is generally recommended.[1]

  • Poor Reagent Quality: The purity and stability of your this compound and the alkyne substrate are critical.

    • Solution: Use high-purity reagents. If possible, verify the integrity of your starting materials using techniques like NMR or mass spectrometry.

  • Inappropriate Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact the reaction efficiency.

    • Solution: this compound is generally soluble in a mixture of aqueous buffers and organic co-solvents like DMSO or t-BuOH. Optimize the solvent system to ensure all reactants are fully dissolved. While many click reactions proceed at room temperature, gentle heating (e.g., 37-45°C) can sometimes improve the yield, especially with sterically hindered substrates.[2] The optimal pH range for CuAAC is typically between 4 and 12.[3]

Q2: I am observing significant side product formation, particularly a byproduct with a mass corresponding to the homocoupling of my alkyne. How can I minimize this?

A2: The formation of a diyne byproduct is due to the oxidative homocoupling of the terminal alkyne, a common side reaction known as Glaser coupling. This is primarily caused by the presence of Cu(II) and oxygen.

  • Minimize Oxygen: As with improving the overall yield, rigorously excluding oxygen is the most effective way to prevent alkyne homocoupling.

    • Solution: Degas all solutions and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Sufficient Reducing Agent: An adequate concentration of a reducing agent is necessary to maintain the copper catalyst in its active Cu(I) state and suppress the Cu(II)-mediated homocoupling.

    • Solution: Ensure you are using a sufficient excess of freshly prepared sodium ascorbate. A 10- to 50-fold molar excess relative to the copper catalyst is a common starting point.[4]

  • Order of Reagent Addition: The order in which you add the reagents can influence the prevalence of side reactions.

    • Solution: It is often recommended to pre-mix the copper sulfate (B86663) and the ligand before adding them to the solution containing the azide (B81097) and alkyne. The reaction should then be initiated by the addition of the sodium ascorbate solution.[5]

Q3: My purified product shows impurities that are difficult to separate from the desired PEGylated triazole. What are these impurities and what purification strategies can I use?

A3: Purifying PEGylated compounds can be challenging due to their hydrophilicity and potential for a broad molecular weight distribution. Common impurities include unreacted starting materials, copper catalyst, and byproducts from side reactions.

  • Copper Removal: Residual copper can interfere with downstream applications and analytics.

    • Solution: After the reaction, you can remove copper by washing the organic extract with an aqueous solution of a chelating agent like EDTA.[6] Passing the reaction mixture through a short column of silica (B1680970) gel or a specialized copper scavenging resin can also be effective.

  • Purification of PEGylated Product: The hydrophilic nature of the PEG linker can make standard purification techniques challenging.

    • Solution:

      • Size-Exclusion Chromatography (SEC): This technique is effective for separating the larger PEGylated product from smaller unreacted molecules.[7]

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A C4 or C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used for the purification of PEGylated molecules.[8]

      • Precipitation: In some cases, the PEGylated product can be precipitated from the reaction mixture by adding a solvent in which it is insoluble, such as cold diethyl ether.[2]

Q4: I am concerned about the stability of the t-butyl ester group during the reaction and workup. Can it be cleaved?

A4: The t-butyl ester is generally stable under the neutral to slightly basic conditions of a standard CuAAC reaction. However, it is sensitive to acidic conditions.

  • Workup Conditions: Avoid acidic conditions during the workup if you wish to keep the t-butyl ester intact.

    • Solution: Use neutral or slightly basic aqueous solutions for extraction and washing steps. If using RP-HPLC for purification, the use of trifluoroacetic acid (TFA) in the mobile phase can lead to the cleavage of the t-butyl ester. If the carboxylic acid form is desired, this can be a convenient deprotection step. If the ester is to be preserved, an alternative purification method or a different HPLC mobile phase modifier should be considered. The cleavage of the t-butyl group by TFA generates a tert-butyl cation, which can be scavenged to prevent side reactions with electron-rich residues.[9]

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for a click reaction with this compound?

A: Due to the hydrophilic nature of the PEG linker, a mixture of an aqueous buffer (e.g., phosphate-buffered saline, PBS) and a water-miscible organic solvent is often optimal. Common choices for the organic co-solvent include dimethyl sulfoxide (B87167) (DMSO), tert-butanol (B103910) (t-BuOH), or N,N-dimethylformamide (DMF). The ideal ratio will depend on the solubility of your specific alkyne partner. A typical starting point is a 1:1 to 4:1 mixture of the organic solvent to the aqueous buffer.[4]

Q: Which copper source is best for this reaction?

A: Copper(II) sulfate (CuSO₄) is the most commonly used and convenient copper source. It is readily available, soluble in water, and is reduced in situ to the active Cu(I) catalyst by sodium ascorbate. Other sources like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can also be used, but they are less stable and may require more stringent anaerobic conditions.[10]

Q: What is the optimal concentration of sodium ascorbate?

A: A molar excess of sodium ascorbate relative to the copper catalyst is crucial to maintain a reducing environment and prevent catalyst oxidation. A common starting range is 10 to 50 mol% relative to the limiting reactant, or a 5- to 10-fold excess over the copper catalyst.[11] However, very high concentrations of ascorbate can sometimes lead to side reactions with sensitive substrates. Therefore, it is advisable to start with a moderate excess and optimize if necessary.

Q: How can I monitor the progress of my reaction?

A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, you can spot the reaction mixture alongside your starting materials to observe the disappearance of the reactants and the appearance of a new spot corresponding to the product. LC-MS is a more definitive method to confirm the formation of the desired product by observing its mass-to-charge ratio.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield and efficiency of CuAAC reactions, providing a basis for optimization.

ParameterCondition AYield/Efficiency ACondition BYield/Efficiency BReference(s)
Ligand No LigandLow/No Productwith THPTA (5 equiv.)High Yield[1]
Copper Source Cu(II)SO₄ + Na-AscorbateGood YieldCu(I)BrGood Yield (requires stricter anaerobic conditions)[10]
Sodium Ascorbate 10 equivalentsHigh Yield, minimal side product40 equivalentsHigh Yield, potential for side product formation
Solvent System t-BuOH/H₂O (1:1)Good for many substratesDMSO/H₂O (3:1)Improves solubility for hydrophobic substrates[4]
Temperature Room TemperatureGenerally sufficient45 °CCan increase rate for hindered substrates[2]

Experimental Protocol: CuAAC Reaction with this compound

This protocol provides a general method for the copper-catalyzed click reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Solvent: Degassed mixture of t-BuOH and water (e.g., 3:1 v/v)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in the chosen solvent).

    • Prepare a stock solution of the terminal alkyne (e.g., 10 mM in the chosen solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of sodium L-ascorbate (e.g., 100 mM in deionized water) immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the this compound (1.0 equivalent).

    • Add the terminal alkyne (1.1 equivalents).

    • Add the solvent to achieve the desired final concentration (e.g., 5 mM).

    • Purge the solution and the headspace of the vial with an inert gas for 10-15 minutes.

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution (0.1 equivalents) and the THPTA stock solution (0.5 equivalents). Vortex briefly to mix.

    • Add the catalyst premix to the reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with a 5% aqueous solution of EDTA to remove the copper catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by preparative RP-HPLC.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Reaction Monitoring cluster_purification 4. Workup & Purification A Prepare Stock Solutions: - Azido-PEG-Ester - Alkyne - CuSO₄ - THPTA - Na-Ascorbate (fresh) B Combine Azide and Alkyne in degassed solvent A->B D Add Catalyst Premix to reaction B->D C Prepare Catalyst Premix: CuSO₄ + THPTA C->D E Initiate with Na-Ascorbate D->E F Stir at Room Temperature E->F G Monitor by TLC/LC-MS F->G H Quench Reaction & Dilute G->H I Aqueous Wash with EDTA to remove Copper H->I J Dry and Concentrate I->J K Purify by Chromatography (Silica or RP-HPLC) J->K

Caption: Experimental workflow for CuAAC with this compound.

Troubleshooting_Workflow Start Low or No Product Yield? Q1 Is the Sodium Ascorbate solution fresh? Start->Q1 Sol1 Prepare fresh Sodium Ascorbate solution. Q1->Sol1 No Q2 Was the reaction performed under inert atmosphere? Q1->Q2 Yes Sol1->Q2 Sol2 Degas solvents and use an inert gas (Ar or N₂). Q2->Sol2 No Q3 Was a Cu(I)-stabilizing ligand used? Q2->Q3 Yes Sol2->Q3 Sol3 Add a ligand such as THPTA or TBTA. Q3->Sol3 No Q4 Are all reactants soluble in the chosen solvent system? Q3->Q4 Yes Sol3->Q4 Sol4 Optimize the solvent mixture (e.g., add DMSO or t-BuOH). Q4->Sol4 No End Re-run reaction with optimized conditions. Q4->End Yes Sol4->End

Caption: Troubleshooting decision tree for low reaction yield.

Side_Reactions cluster_side Potential Side Reactions cluster_causes Primary Causes CuAAC Desired CuAAC Reaction (Azide + Alkyne -> Triazole) Glaser Alkyne Homocoupling (Glaser Coupling) Oxidation Cu(I) Oxidation to Cu(II) Thiol Thiol-Alkyne Addition EsterCleavage t-Butyl Ester Cleavage Oxygen Presence of Oxygen Oxygen->Glaser Oxygen->Oxidation NoLigand Absence/Insufficient Ligand NoLigand->Oxidation LowAscorbate Insufficient Reducing Agent LowAscorbate->Glaser LowAscorbate->Oxidation ThiolsPresent Presence of Free Thiols ThiolsPresent->Thiol AcidicConditions Acidic pH AcidicConditions->EsterCleavage

Caption: Relationship between main reaction and common side reactions.

References

Technical Support Center: Optimizing Reaction Buffer pH for Efficient Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction buffer pH in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to answer frequently asked questions related to achieving efficient and specific conjugation reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during conjugation experiments, with a focus on the critical role of reaction buffer pH.

Problem 1: Low or No Conjugation Yield

Q: I am observing a very low or no yield of my desired conjugate. What are the likely causes related to the reaction buffer pH?

A: Low conjugation yield is a frequent issue and the reaction buffer pH is a primary suspect. Here’s a step-by-step guide to troubleshoot this problem:

  • Verify the Buffer pH: The optimal pH range is critical and highly dependent on the conjugation chemistry you are using. For the common amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, the optimal pH is typically between 7.2 and 8.5.[1][2] Within this range, the primary amine groups on your protein (e.g., the ε-amino group of lysine) are sufficiently deprotonated to act as strong nucleophiles.[2][3] For thiol-reactive maleimide (B117702) chemistry, the recommended pH range is 6.5 to 7.5 to ensure high selectivity for sulfhydryl groups and to minimize side reactions with amines.[4][5][6][7]

  • Check for Incompatible Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with your target molecule, leading to reduced conjugation efficiency.[1][2][8] If your protein is in such a buffer, a buffer exchange step via dialysis or gel filtration is necessary before starting the conjugation.[2][8] For maleimide-thiol conjugations, ensure your buffer does not contain competing thiol-containing compounds like DTT or 2-mercaptoethanol.[5][9]

  • Consider Reagent Hydrolysis: NHS esters are susceptible to hydrolysis, a process that is accelerated at higher pH values.[3][10][11] This competing reaction inactivates the NHS ester, reducing the amount available to react with your target amine.[3] Similarly, the maleimide group can also undergo hydrolysis, especially at pH values above 7.5.[6][7][12] If you suspect hydrolysis, consider performing the reaction at the lower end of the recommended pH range and ensure you are using freshly prepared reagents.[7]

  • Assess Protein Solubility and Stability: Extreme pH values can lead to protein denaturation or aggregation, which can mask the target functional groups. Ensure your protein is soluble and stable in the chosen reaction buffer. If you observe precipitation, you may need to screen different buffer conditions or include solubility-enhancing excipients.[7]

Below is a workflow to guide your troubleshooting process for low conjugation yield.

G start Low Conjugation Yield check_ph Is the buffer pH within the optimal range? start->check_ph check_buffer_comp Are there incompatible components in the buffer? check_ph->check_buffer_comp Yes adjust_ph Adjust pH to the optimal range (e.g., 7.2-8.5 for NHS esters, 6.5-7.5 for maleimides). check_ph->adjust_ph No check_hydrolysis Could reagent hydrolysis be an issue? check_buffer_comp->check_hydrolysis No buffer_exchange Perform buffer exchange to remove interfering substances (e.g., Tris, glycine, thiols). check_buffer_comp->buffer_exchange Yes check_protein_sol Is the protein soluble and stable? check_hydrolysis->check_protein_sol No optimize_reaction Use fresh reagents, consider lower pH within the optimal range, or shorten reaction time. check_hydrolysis->optimize_reaction Yes screen_buffers Screen alternative buffer systems or add excipients to improve solubility. check_protein_sol->screen_buffers No success Successful Conjugation check_protein_sol->success Yes adjust_ph->check_buffer_comp buffer_exchange->check_hydrolysis optimize_reaction->check_protein_sol screen_buffers->success

A decision tree for troubleshooting low bioconjugation yield.

Problem 2: Poor Specificity and Side Reactions

Q: My conjugation reaction is not specific, and I am observing unexpected side products. How can pH be optimized to improve specificity?

A: Lack of specificity often arises from the reaction of your conjugating reagent with non-target functional groups. The pH of the reaction buffer plays a crucial role in controlling these side reactions.

  • For Maleimide-Thiol Conjugation: The reaction of maleimides with thiols is highly selective within a pH range of 6.5-7.5.[4][5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] However, as the pH increases above 7.5, the reactivity of maleimides with primary amines (such as the lysine (B10760008) side chains) becomes a significant competing reaction, leading to a loss of specificity.[6][7] Therefore, maintaining the pH below 7.5 is critical for ensuring that the conjugation occurs specifically at the desired thiol sites.[7]

  • For NHS-Ester Amine Conjugation: While the primary target for NHS esters are primary amines, side reactions with other nucleophilic residues like tyrosine and histidine can occur, although this is less common. The primary competing reaction is hydrolysis of the NHS ester, which is more pronounced at a higher pH.[1][13] By working within the recommended pH range of 7.2-8.5, you can achieve a good balance between efficient amine acylation and minimal hydrolysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

A1: The optimal pH for reacting NHS esters with primary amines is generally between 7.2 and 8.5.[2] In this range, the targeted primary amines are sufficiently deprotonated to be nucleophilic, allowing them to efficiently react with the NHS ester. At a lower pH, the amine groups are protonated (-NH3+) and thus unreactive.[11][14] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction and can lead to lower yields.[2][10][11][13]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

A2:

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES buffers, and borate (B1201080) buffers are all suitable for NHS ester reactions.[1][2]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][2][8] If your protein is in an incompatible buffer, a buffer exchange step is necessary before proceeding with the conjugation.[2][8]

Q3: What is the optimal pH for maleimide-thiol conjugation?

A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[4][5][6] This pH range provides a high degree of selectivity for the reaction between the maleimide and the thiol group of a cysteine residue. At a pH above 7.5, the maleimide group can start to react with primary amines, leading to non-specific labeling.[6][7]

Q4: How does pH affect the stability of NHS esters and maleimides in aqueous solutions?

A4: Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis is pH-dependent.

  • NHS Esters: The stability of NHS esters decreases as the pH increases. The half-life of an NHS ester can be several hours at pH 7.0, but this can drop to just minutes at a pH of 8.6.[1][13] This is a critical consideration when planning your experiment, as the reagent can become inactivated before it has a chance to react with your target molecule.

  • Maleimides: Maleimides also undergo hydrolysis, which involves the opening of the maleimide ring.[6] This hydrolysis is more rapid at alkaline pH values (pH > 7.5).[6][12] The resulting maleic acid amide is no longer reactive towards thiols.[12] Therefore, for applications requiring the maleimide to remain reactive, storage in aqueous buffers, especially at neutral to alkaline pH, should be minimized.[5][6]

Data Presentation

Table 1: pH-Dependent Stability of NHS Esters

This table illustrates the impact of pH on the stability of NHS esters in aqueous solutions, highlighting the inverse relationship between pH and the half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.041 hour[13]
8.6410 minutes[1][13]

Table 2: Recommended pH Ranges for Common Conjugation Chemistries

This table provides a quick reference for the optimal pH ranges for two of the most common bioconjugation reactions.

Conjugation ChemistryTarget Functional GroupReactive GroupOptimal pH RangeKey Considerations
Amine-reactivePrimary amines (-NH₂)NHS ester7.2 - 8.5[1][2]Balance between amine reactivity and NHS ester hydrolysis. Avoid primary amine buffers.[1][2]
Thiol-reactiveSulfhydryls (-SH)Maleimide6.5 - 7.5[4][5][6]High selectivity for thiols. Above pH 7.5, reactivity with amines increases.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol outlines the fundamental steps for conjugating an NHS ester to a protein.

  • Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.[2] The recommended protein concentration is typically 1-10 mg/mL.[2]

  • Prepare the NHS Ester: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.[2][10][11]

  • Perform the Conjugation: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.[2][10] The optimal molar ratio of NHS ester to protein should be determined empirically.[14]

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[7]

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[1][2]

  • Purify the Conjugate: Remove unreacted NHS ester and other small molecules by using a desalting column, gel filtration, or dialysis.[2][10]

Protocol 2: Two-Step EDC/NHS Carboxyl-to-Amine Crosslinking

This protocol is used to conjugate a carboxyl-containing molecule to an amine-containing molecule.

  • Activate the Carboxyl Group:

    • Dissolve the carboxyl-containing molecule in an amine- and carboxyl-free buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), at a pH of 4.7-6.0.[13][15]

    • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or the water-soluble Sulfo-NHS) to the solution.[13][15][16]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[13][15]

  • Conjugate to the Amine Group:

    • Immediately raise the pH of the reaction mixture to 7.2-8.0 by adding a non-amine buffer like phosphate-buffered saline (PBS).[13][15][17] This deprotonates the primary amines on the second molecule, making them reactive.

    • Add the amine-containing molecule to the solution of the activated molecule.

    • Incubate for 2 hours at room temperature.[13][15][16]

  • Purify the Conjugate: Purify the final conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove excess reagents and byproducts.[16]

Visualizations

The following diagrams illustrate key concepts and workflows related to optimizing reaction buffer pH for efficient conjugation.

G cluster_0 Low pH cluster_1 Optimal pH (7.2-8.5) cluster_2 High pH Protonated Amine\n(Unreactive) Protonated Amine (Unreactive) Stable NHS Ester Stable NHS Ester Deprotonated Amine\n(Reactive) Deprotonated Amine (Reactive) Efficient Conjugation Efficient Conjugation Deprotonated Amine\n(Reactive)->Efficient Conjugation Moderate NHS Ester Hydrolysis Moderate NHS Ester Hydrolysis Moderate NHS Ester Hydrolysis->Efficient Conjugation Rapid NHS Ester Hydrolysis Rapid NHS Ester Hydrolysis

The effect of pH on NHS ester conjugation efficiency.

G cluster_0 Optimal pH (6.5-7.5) cluster_1 High pH (>7.5) Maleimide Maleimide Selective Thiol Reaction Selective Thiol Reaction Maleimide->Selective Thiol Reaction Minimal Amine Reaction Minimal Amine Reaction Maleimide->Minimal Amine Reaction Thiol Thiol Thiol->Selective Thiol Reaction Amine Amine Amine->Minimal Amine Reaction Maleimide_high Maleimide Thiol Reaction Thiol Reaction Maleimide_high->Thiol Reaction Increased Amine Side Reaction Increased Amine Side Reaction Maleimide_high->Increased Amine Side Reaction Thiol_high Thiol Thiol_high->Thiol Reaction Amine_high Amine Amine_high->Increased Amine Side Reaction

Impact of pH on the selectivity of maleimide reactions.

References

Technical Support Center: Prevention of Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability, leading to unfolding, exposure of hydrophobic regions, and subsequent aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that promote aggregation. The size and structure of the PEG molecule can influence these interactions.[2]

  • Poor Reagent Quality: The presence of impurities or bifunctional species in a monofunctional PEG reagent can result in unintended cross-linking.

  • Local Unfolding at the Conjugation Site: The chemical reaction of PEGylation itself can sometimes induce local unfolding of the protein structure, creating aggregation-prone regions.

Q2: How does the choice of PEGylation chemistry affect protein aggregation?

The site of PEG attachment to the protein can significantly impact its stability and propensity for aggregation.

  • N-terminal vs. Lysine (B10760008) PEGylation: N-terminal PEGylation is often preferred for site-specificity, as there is only one α-amino group per polypeptide chain. This can be achieved by controlling the reaction pH. The pKa of the N-terminal α-amino group is typically lower (around 7.6-8.0) than the ε-amino group of lysine residues (around 10.0-10.2).[3] Performing the reaction at a lower pH (e.g., pH 7 or below) can favor selective PEGylation at the N-terminus, reducing the heterogeneity of the product and potentially minimizing aggregation.[4][5][6][7] Random PEGylation of multiple lysine residues can sometimes lead to a higher degree of surface modification, which may either protect against or, in some cases, induce aggregation depending on the protein.[8]

  • Thiol-Specific PEGylation: Targeting cysteine residues for PEGylation can offer high site-specificity, especially if a single reactive cysteine is available on the protein surface.[9] However, care must be taken to avoid disruption of essential disulfide bonds, which could lead to protein unfolding and aggregation.[10]

Q3: What role do excipients play in preventing aggregation during PEGylation?

Excipients are crucial additives that can stabilize proteins and prevent aggregation during the PEGylation reaction.[11][12][13] Common classes of stabilizing excipients include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) act as protein stabilizers by promoting a more compact protein conformation.[1]

  • Amino Acids: Arginine and glycine (B1666218) are known to suppress protein-protein interactions and reduce aggregation.[1]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and aggregation at interfaces.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving protein aggregation issues during PEGylation.

Diagram: Troubleshooting Workflow for PEGylation-Induced Aggregation

TroubleshootingWorkflow Start Aggregation Observed During PEGylation CheckProtein Step 1: Assess Initial Protein Quality Start->CheckProtein MonomericProtein Is the starting protein monomeric? CheckProtein->MonomericProtein OptimizeConditions Step 2: Optimize Reaction Conditions AggregationReduced Is aggregation reduced? OptimizeConditions->AggregationReduced AddExcipients Step 3: Introduce Stabilizing Excipients AggregationStillPresent1 Is aggregation still present? AddExcipients->AggregationStillPresent1 ModifyStrategy Step 4: Modify PEGylation Strategy AggregationStillPresent2 Is aggregation still present? ModifyStrategy->AggregationStillPresent2 MonomericProtein->OptimizeConditions Yes PurifyProtein Purify protein to remove aggregates MonomericProtein->PurifyProtein No AggregationReduced->AddExcipients No Successful Successful PEGylation (Minimal Aggregation) AggregationReduced->Successful Yes AggregationStillPresent1->ModifyStrategy Yes AggregationStillPresent1->Successful No ProceedPEGylation Proceed with PEGylation AggregationStillPresent2->ProceedPEGylation Yes AggregationStillPresent2->Successful No PurifyProtein->CheckProtein ProceedPEGylation->Successful

Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.

Step 1: Assess Initial Protein Quality

Issue: Pre-existing aggregates in the protein stock can act as seeds for further aggregation.

Solution:

  • Confirm Monomeric State: Before starting PEGylation, analyze the protein stock for the presence of aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

  • Purification: If aggregates are present, purify the protein using SEC or other appropriate chromatographic methods to isolate the monomeric fraction.

Step 2: Optimize Reaction Conditions

Issue: Suboptimal reaction parameters can destabilize the protein.

Solution: Systematically screen a range of reaction conditions to identify the optimal parameters for your specific protein.

Table 1: Recommended Ranges for PEGylation Reaction Optimization
ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations can reduce the likelihood of intermolecular interactions.[1]
PEG:Protein Molar Ratio 1:1 to 20:1A lower molar excess of PEG can minimize multi-PEGylation and potential aggregation.[1]
pH 6.0 - 8.0Screen a range around the protein's isoelectric point (pI) and its known pH of optimal stability. For N-terminal specific PEGylation, a pH of 7.0 or lower is often effective.[1][5]
Temperature 4°C to Room TemperatureLower temperatures (e.g., 4°C) slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.[1]
Reaction Time 2 - 24 hoursShorter reaction times may be sufficient and can minimize exposure to potentially destabilizing conditions.

Diagram: Experimental Workflow for Optimizing PEGylation Conditions

OptimizationWorkflow Start Start: Small-Scale Screening PrepStocks Prepare Stock Solutions (Protein & Activated PEG) Start->PrepStocks SetupMatrix Set up Reaction Matrix (Varying pH, Temp, Molar Ratio) PrepStocks->SetupMatrix Incubate Incubate Reactions (with gentle mixing) SetupMatrix->Incubate Analyze Analyze Aggregation (e.g., SEC, DLS, SDS-PAGE) Incubate->Analyze SelectOptimal Select Optimal Conditions (Minimal Aggregation) Analyze->SelectOptimal ScaleUp Scale-up Reaction SelectOptimal->ScaleUp PreventionLogic Cause Cause of Aggregation Crosslinking Intermolecular Cross-linking Cause->Crosslinking Instability Protein Instability (Unfolding) Cause->Instability Interactions Adverse PEG-Protein Interactions Cause->Interactions MonoPEG Use Monofunctional PEG Crosslinking->MonoPEG Optimize Optimize Reaction Conditions (pH, Temp) Instability->Optimize Excipients Add Stabilizing Excipients Instability->Excipients SiteSelection Change PEGylation Site/Strategy Interactions->SiteSelection PEGSize Vary PEG Size Interactions->PEGSize Prevention Prevention Strategy Prevention->MonoPEG Prevention->Optimize Prevention->Excipients Prevention->SiteSelection Prevention->PEGSize

References

Technical Support Center: Post-Reaction Purification of Azido-PEG3-S-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively remove unreacted Azido-PEG3-S-PEG4-t-butyl ester from their reaction mixtures. This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features an azide (B81097) group for "click chemistry" reactions and a t-butyl protected carboxylic acid.[2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[2][3]

Complete removal of the unreacted linker is critical for the purity of the final product. Excess linker can interfere with downstream applications and analytics, leading to inaccurate characterization and reduced efficacy of the final conjugate.

Q2: What are the key properties of this compound to consider for purification?

Understanding the physicochemical properties of this linker is essential for selecting an appropriate purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Weight (MW) 571.7 g/mol [2]This relatively low molecular weight allows for separation from larger biomolecules using size-based methods.
Functional Groups Azide (-N3), t-butyl ester (-C(CH3)3)The azide group is used for conjugation. The t-butyl ester protects the carboxylic acid from participating in unwanted side reactions.[3]
Solubility Soluble in organic solvents like DMSO, DCM, and DMF.[4] The PEG chain also imparts water solubility.The dual solubility can be exploited in extraction and chromatography methods.
Polarity The PEG chain makes the molecule polar.This property is central to its separation by reverse-phase and normal-phase chromatography.

Q3: What are the most common methods for removing unreacted this compound?

The choice of purification method depends on the properties of your target molecule (the conjugate) and the scale of your reaction. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Ideal for separating the small linker from a much larger conjugated protein or biomolecule.[][6][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[][8][9]

  • Dialysis/Ultrafiltration: A straightforward method for removing small molecules from solutions containing larger ones by using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[][10][11]

  • Liquid-Liquid Extraction (LLE): Exploits differences in solubility between two immiscible liquid phases to separate the linker from the product.[12]

  • Solid-Phase Extraction (SPE): A rapid purification method that uses a solid sorbent to selectively retain either the desired product or the impurities.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery of the conjugated product. Non-specific binding: The product may be binding to the chromatography column, membrane, or SPE sorbent.- For Chromatography: Adjust the mobile phase composition (e.g., increase ionic strength or change pH). Consider a different stationary phase.[12] - For Dialysis/Ultrafiltration: Use a membrane with a higher MWCO if your product is significantly larger than the unreacted linker. Ensure the membrane material is low-binding.[11] - For SPE: Ensure the elution solvent is strong enough to desorb your product.[12]
Precipitation: The product may be precipitating during the purification process.- Check the solubility of your conjugate in the buffers used. Adjust pH or add solubilizing agents if necessary.
Unreacted linker remains in the final product. Inefficient separation: The chosen method may not have sufficient resolution to separate the linker from the product.- For SEC: Ensure the column has the appropriate pore size for the molecular weight range of your components. The sample volume should not exceed 30% of the column bed volume for optimal resolution.[11] - For RP-HPLC: Optimize the gradient elution profile to improve separation. Try a different column stationary phase (e.g., C8 instead of C18).[12] - For Dialysis: Increase the dialysis time and the frequency of buffer changes. Use a significantly larger volume of dialysis buffer (at least 100 times the sample volume).[11]
Co-elution: The linker and product may have similar retention times in chromatography.- Adjust the mobile phase conditions (e.g., pH, ionic strength, organic solvent percentage) to alter the retention of one or both components.
Peak tailing or broadening in HPLC. Secondary interactions: The molecule may be interacting with the stationary phase in undesirable ways (e.g., silanol (B1196071) interactions on silica-based columns).- Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for reverse-phase). - Use an end-capped column to minimize silanol interactions.
Column overload: Injecting too much sample can lead to poor peak shape.- Reduce the amount of sample injected onto the column.

Experimental Protocols

Protocol 1: Purification using Size-Exclusion Chromatography (SEC)

This protocol is suitable for when the conjugated product is significantly larger than the unreacted linker (e.g., a protein conjugate).

Materials:

  • SEC column with an appropriate molecular weight fractionation range.

  • Isocratic HPLC system.

  • Elution buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction mixture containing the conjugated product and unreacted linker.

Methodology:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer at a constant flow rate.

  • Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column. The injection volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the elution buffer at a constant flow rate. The larger conjugated product will elute first, followed by the smaller unreacted linker. Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified product.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.

Workflow for SEC Purification

SEC_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Equilibrate Equilibrate SEC Column Prepare_Sample Prepare & Filter Sample Inject Inject Sample Prepare_Sample->Inject Load Elute Isocratic Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Concentrate Concentrate Product Pool->Concentrate RPHPLC_Workflow Start Start Equilibrate Equilibrate RP-HPLC Column Start->Equilibrate Prepare_Sample Prepare & Filter Sample Equilibrate->Prepare_Sample Inject Inject Sample Prepare_Sample->Inject Gradient Run Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Obtain Pure Product Pool->Lyophilize End End Lyophilize->End Method_Selection Start Start: Reaction Mixture Size_Diff Significant Size Difference? Start->Size_Diff Hydro_Diff Significant Hydrophobicity Difference? Size_Diff->Hydro_Diff No SEC Use Size-Exclusion Chromatography (SEC) Size_Diff->SEC Yes Dialysis Use Dialysis/ Ultrafiltration Size_Diff->Dialysis Yes, and dilution is acceptable RPHPLC Use Reverse-Phase HPLC (RP-HPLC) Hydro_Diff->RPHPLC Yes Other Consider other methods (e.g., IEX, HIC, LLE) Hydro_Diff->Other No

References

PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of Proteolysis Targeting Chimera (PROTAC) synthesis, the incorporation of Polyethylene Glycol (PEG) linkers presents both opportunities and challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues that may arise during the synthesis and evaluation of PEGylated PROTACs.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Question 1: I am observing a low yield during the coupling reaction between my PEG linker and the E3 ligase ligand/target protein ligand. What are the potential causes and solutions?

Answer: Low coupling efficiency is a common hurdle in PROTAC synthesis. Several factors could be at play:

  • Inefficient Coupling Reagents: The choice of coupling reagents is critical. For amide bond formation, consider using more efficient reagents like HATU or HOBt.

  • Steric Hindrance: The reactive functional groups on your ligand or linker might be sterically hindered. If possible, consider altering the attachment point on the ligand or using a longer PEG linker to increase flexibility and reduce steric clash.[1][]

  • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated esters and reduce yield. Optimize the reaction temperature and time.

  • Purity of Reactants: Impurities in your starting materials (ligand, linker) can interfere with the reaction. Ensure all reactants are of high purity, which can be verified by techniques like NMR and LC-MS.[]

Question 2: My final PROTAC molecule is difficult to purify, showing multiple peaks on HPLC. How can I improve the purification process?

Answer: The flexible nature and potential polydispersity of PEG linkers can complicate purification. Here are some strategies to improve purity:

  • Optimize Chromatography:

    • Column Choice: Use a high-resolution column for preparative HPLC.

    • Gradient Optimization: A shallower gradient during elution can improve the separation of closely related impurities.

  • Alternative Purification Techniques: For challenging separations, consider alternative methods like flash column chromatography.[4]

  • Solid-Phase Synthesis: Performing the synthesis on a solid support can simplify purification by allowing for easy removal of excess reagents and byproducts through washing.[4]

  • Click Chemistry for Final Ligation: The high efficiency and specificity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can lead to a cleaner reaction mixture and simplify the final purification step.[4][5]

Characterization & Performance

Question 3: My synthesized PROTAC with a PEG linker shows poor solubility in aqueous buffers. Isn't a PEG linker supposed to improve solubility?

Answer: While PEG linkers generally enhance hydrophilicity and aqueous solubility, the overall solubility of the PROTAC is determined by the combined properties of the two ligands and the linker.[6][7][8]

  • Highly Lipophilic Ligands: If one or both of your ligands are highly lipophilic, the PEG linker may not be sufficient to overcome their poor solubility.

  • Aggregation: The overall molecule might be prone to aggregation. Consider using shorter PEG chains, as longer chains can sometimes lead to unforeseen conformational effects.[]

  • Alternative Linkers: If solubility remains a major issue, exploring linkers with different compositions, such as those incorporating piperazine (B1678402) or piperidine (B6355638) moieties, may be beneficial as they can also improve solubility.[9][10]

Question 4: My PROTAC shows low or no degradation of the target protein in cellular assays. What are the likely reasons and troubleshooting steps?

Answer: A lack of degradation activity is a critical issue that points to problems in the PROTAC's ability to form a stable and productive ternary complex.

  • Suboptimal Linker Length: The length of the PEG linker is crucial for enabling the proper orientation of the target protein and the E3 ligase.[1][11] If the linker is too short, steric hindrance may prevent ternary complex formation.[1] Conversely, a linker that is too long can lead to an unstable or non-productive complex.[11] Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length.[][5]

  • Poor Cell Permeability: While PEG linkers can improve permeability in some cases by shielding polar surfaces, excessive hydrophilicity can also hinder passive diffusion across the cell membrane.[12][13] Consider synthesizing PROTACs with more hydrophobic linkers, like alkyl chains, or hybrid linkers to enhance cell uptake.[12]

  • Incorrect E3 Ligase Choice: Ensure that the E3 ligase you are targeting (e.g., VHL, CRBN) is expressed in the cell line used for your experiments.[14]

Question 5: I am observing a pronounced "hook effect" at higher concentrations of my PROTAC. How can I mitigate this?

Answer: The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is caused by the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that predominate over the productive ternary complex.[12]

  • Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and use concentrations within this range for subsequent experiments.[14]

  • Enhance Ternary Complex Cooperativity: The design of the linker can influence the stability of the ternary complex. A well-designed linker that promotes positive cooperativity (where the binding of one protein increases the affinity for the other) can help mitigate the hook effect.[12] This often requires iterative rounds of linker optimization.

Quantitative Data Summary

The following table provides illustrative data on how PEG linker length can impact the degradation efficiency and permeability of a hypothetical PROTAC.

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
PROTAC-1Alkyl Chain (10 atoms)>1000<101.5
PROTAC-2PEG2500601.2
PROTAC-3PEG4150850.9
PROTAC-4PEG6250750.7
PROTAC-5PEG8600500.5

This data is representative and compiled from general trends observed in the literature. Actual results will vary depending on the specific target protein, E3 ligase, and ligands used.

Experimental Protocols

Protocol 1: General Amide Bond Formation for PROTAC Synthesis

This protocol describes a standard procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.

  • Reactant Preparation: Dissolve the component containing the carboxylic acid (1.0 eq) and the amine-containing component (1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and an organic base like DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[4]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines the final ligation step for an alkyne-functionalized component and an azide-functionalized component.[4]

  • Reactant Preparation: Dissolve the alkyne-containing component (1.0 eq) and the azide-containing component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.2 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final PROTAC using flash column chromatography or preparative HPLC.[4]

Visual Guides

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Ligand_POI Ligand for Protein of Interest (POI) Coupling1 Coupling Reaction 1 (e.g., Amide Bond Formation) Ligand_POI->Coupling1 PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling1 Ligand_E3 Ligand for E3 Ligase Coupling2 Coupling Reaction 2 (e.g., Click Chemistry) Ligand_E3->Coupling2 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (HPLC / Flash Chromatography) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Characterization (NMR, LC-MS, HPLC) Pure_PROTAC->Analysis Final_Product Final Characterized PROTAC Analysis->Final_Product

Caption: A typical workflow for the synthesis and purification of a PROTAC using a PEG linker.

Troubleshooting_Logic Start Low/No Target Degradation Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Ternary_Complex Evaluate Ternary Complex Formation Start->Check_Ternary_Complex Check_E3_Expression Confirm E3 Ligase Expression in Cell Line Start->Check_E3_Expression Optimize_Linker Synthesize Linker Variants (Vary PEG length) Check_Permeability->Optimize_Linker Poor Permeability Check_Ternary_Complex->Optimize_Linker Inefficient Formation Redesign_PROTAC Redesign PROTAC with Alternative Linker/Ligand Optimize_Linker->Redesign_PROTAC No Improvement Successful_Degradation Successful Degradation Optimize_Linker->Successful_Degradation Improved Activity Check_E3_Expression->Redesign_PROTAC No/Low Expression

Caption: A logical workflow for troubleshooting low degradation activity of a PEGylated PROTAC.

References

Technical Support Center: Optimizing Linker Length for Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the linker length of targeted protein degraders (TPDs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A proteolysis-targeting chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] The linker's primary function is to bridge the POI and the E3 ligase, bringing them into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5]

The length of the linker is a critical parameter.[1][5][6]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.[4][5][6]

  • If the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[4][5][6]

Therefore, fine-tuning the linker length is a crucial step in developing a potent PROTAC.[5][6]

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[6][] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[6] Other linker types include more rigid structures that incorporate moieties like piperazine, piperidine, or triazole rings to modulate the conformational flexibility and physicochemical properties of the PROTAC.[1][6][8] "Click chemistry" is also a popular method for synthesizing PROTACs with diverse linkers.[1][8]

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[6][9] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability and metabolic stability.[6][8][10] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency.[6]

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:POI or PROTAC:E3 ligase) rather than the desired ternary complex.[5] This abundance of binary complexes effectively sequesters the components needed for degradation, leading to reduced efficacy. It is therefore advisable to test a wide range of PROTAC concentrations to identify the optimal window for degradation.[5]

Troubleshooting Guide

Problem: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge in PROTAC development.[6] The following troubleshooting steps can help identify the issue:

Step 1: Verify Ternary Complex Formation

Even with good binary affinities, the linker may not be the correct length or conformation to facilitate a stable and productive ternary complex.

  • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[6] This can provide insights into the cooperativity of your system. A lack of positive cooperativity, where the binding of one protein partner increases the affinity for the other, can lead to inefficient degradation.[6]

Step 2: Synthesize a Library of Linker Lengths

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4][11]

  • Solution: Synthesize a library of PROTACs with varying linker lengths.[6] Even small changes can have a significant impact on degradation efficacy.[6]

Step 3: Assess Cell Permeability and Efflux

The PROTAC may not be reaching its intracellular target at sufficient concentrations due to poor cell permeability or active transport out of the cells by efflux pumps.[6][12]

  • Solution: Utilize cellular uptake and efflux assays to determine the intracellular concentration of your PROTAC.[6] Modifying the linker's physicochemical properties, such as hydrophilicity, can improve cell permeability.[10]

Step 4: Confirm Ubiquitination

Ensure that the degradation is proceeding through the ubiquitin-proteasome pathway.

  • Solution: Perform an in-cell ubiquitination assay.[8] This involves immunoprecipitating the target protein and then performing a Western blot to detect polyubiquitin (B1169507) chains.

Step 5: Check for Proteasome Inhibition

At high concentrations, some compounds can inhibit the proteasome, which would prevent the degradation of the ubiquitinated target protein.

  • Solution: Perform a proteasome activity assay in the presence of your PROTAC to rule out any inhibitory effects.

Quantitative Data on Linker Length Optimization

The optimal linker length is specific to each PROTAC system. The following tables summarize data from various studies, illustrating the impact of linker length on degradation efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC VariantLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
ERD3-L1850065
ERD3-L21215085
ERD3-L3 16 50 95
ERD3-L42020070
ERD3-L52480050
Data is hypothetical and for illustrative purposes, based on findings that a 16-atom linker is optimal for ERα degradation.[4][5][13]

Table 2: Impact of Linker Length on SOS1 Degradation

PROTAC VariantLinker (Methylene Units)DC₅₀ (nM)Dₘₐₓ (%)
8a3<208b
4~25~80
8c (ZZ151) 5 15.7 100
8d6~30~90
8e7>50<40
8f8>50<20
8g9>50<10
Data from a study on SOS1 degraders, showing that a linker with five methylene (B1212753) units was the most potent.[6]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[11]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[5][11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5][12]

  • SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This biophysical technique measures the formation and stability of the ternary complex in real-time.[6]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[11]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).[11]

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[6][11]

  • Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[6] This data can be used to determine the cooperativity of the complex.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow decision decision outcome outcome step step start Start: PROTAC synthesized step1 Perform Western Blot for POI levels start->step1 decision1 Degradation Observed? step1->decision1 outcome1 Optimization Successful decision1->outcome1 Yes step2 Assess Ternary Complex Formation (SPR/ITC) decision1->step2 No decision2 Ternary Complex Forms? step2->decision2 step3 Synthesize Linker Library decision2->step3 No step4 Assess Cell Permeability / Efflux decision2->step4 Yes step3->start Re-evaluate decision3 Sufficient Intracellular Concentration? step4->decision3 step5 Modify Linker Composition decision3->step5 No step6 Perform In-Cell Ubiquitination Assay decision3->step6 Yes step5->start Re-evaluate outcome2 Further investigation needed (e.g., Proteasome activity) step6->outcome2

Caption: A systematic workflow for troubleshooting PROTAC efficacy.

References

Validation & Comparative

A Comparative Guide to Azido-PEG3-S-PEG4-t-butyl Ester and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility, reduce immunogenicity, and optimize spatial orientation. This guide provides a detailed comparison of the Azido-PEG3-S-PEG4-t-butyl ester linker with other commonly used PEG linkers, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a heterobifunctional PEG linker that features an azide (B81097) (N₃) group at one terminus and a t-butyl ester protected carboxylic acid at the other, connected by a PEG chain incorporating a thioether linkage. This specific architecture offers several advantages:

  • Bioorthogonal Conjugation: The azide group facilitates highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[1][2]

  • Controlled Deprotection: The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group for subsequent conjugation, for instance, via amide bond formation.

  • Enhanced Solubility: The hydrophilic PEG chain improves the water solubility of the linker and the resulting bioconjugate, which is particularly beneficial for hydrophobic drug payloads.[3][4]

  • Defined Spacer Length: The discrete PEG length (a total of seven ethylene (B1197577) glycol units) provides a defined spatial separation between the conjugated molecules, which can be crucial for optimal biological activity.[5]

Quantitative Comparison of Linker Efficiency

The efficiency of a linker can be evaluated based on several parameters, including reaction kinetics, conjugation yield, and the stability of the resulting linkage. While direct head-to-head quantitative data for this compound is not extensively available in peer-reviewed literature, we can infer its performance by comparing the chemistries it employs with other common linker types.

Table 1: Comparison of Reaction Parameters for Different Linker Chemistries

ParameterAzide-Alkyne Cycloaddition (Click Chemistry)NHS Ester-Amine CouplingMaleimide-Thiol Coupling
Target Functional Group AlkynePrimary Amine (e.g., Lysine)Thiol (e.g., Cysteine)
Resulting Linkage 1,2,3-TriazoleAmideThioether
Typical Reaction pH 4.0 - 9.07.0 - 8.56.5 - 7.5
Typical Reaction Time 0.5 - 4 hours0.5 - 2 hours1 - 4 hours
Typical Yield > 90%> 85%> 90%
Linkage Stability Highly stable to hydrolysis and enzymatic cleavage[1]Highly stable to hydrolysisStable, but can undergo retro-Michael reaction

Table 2: Impact of PEG Linker Length on ADC Performance (Illustrative Data)

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC₅₀, nM)In Vivo Tumor Growth Inhibition (%)Plasma Half-life (t₁/₂, hours)
Short-chain PEG (e.g., PEG4)~45.265120
Long-chain PEG (e.g., PEG12)~48.985180
Branched PEG~86.190200

Note: The data presented are illustrative and compiled from various studies on different ADC systems. Direct comparisons require experiments under identical conditions. Longer PEG chains can sometimes lead to reduced in vitro potency but are often compensated by improved pharmacokinetics and in vivo efficacy.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments involving Azido-PEG linkers and a comparison with NHS ester-based conjugation.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a payload (containing a primary amine) and an antibody (containing an alkyne group).

Step 1: Activation and Payload Conjugation

  • Deprotection of t-butyl ester: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v). Stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS. Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker.

  • Activation of Carboxylic Acid: Dissolve the deprotected linker in an anhydrous organic solvent (e.g., DMF or DMSO). Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (1.2 equivalents each) to the solution. Stir at room temperature for 2-4 hours to form the NHS ester-activated linker.

  • Conjugation to Payload: Add the amine-containing payload (1.0 equivalent) to the activated linker solution. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Stir at room temperature overnight.

  • Purification: Purify the Azido-PEG-payload conjugate by reverse-phase HPLC.

Step 2: Antibody Conjugation via CuAAC (Click Chemistry)

  • Preparation: Prepare the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a concentration of 5-10 mg/mL. Prepare a stock solution of the Azido-PEG-payload in DMSO.

  • Catalyst Preparation: Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) and a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

  • Conjugation Reaction: Add the Azido-PEG-payload solution to the antibody solution at a 5-10 molar excess. Add the CuSO₄/ligand solution to the reaction mixture. Add a reducing agent such as sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload-linker and catalyst components.

Protocol 2: One-Step Conjugation using an NHS-PEG Linker

This protocol describes the conjugation of a payload (containing a primary amine) to an antibody via lysine (B10760008) residues.

  • Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.5-8.0) at a concentration of 5-10 mg/mL.

  • Linker-Payload Synthesis: Synthesize the NHS-PEG-payload conjugate by reacting an amine-containing payload with an excess of a bifunctional NHS-PEG-NHS linker. Purify the product by HPLC.

  • Conjugation Reaction: Dissolve the NHS-PEG-payload in DMSO. Add the NHS-PEG-payload solution to the antibody solution at a 5-20 fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Purify the ADC using SEC to remove unreacted linker-payload and quenching reagents.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_MOA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Targeting Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Degradation CellDeath Apoptosis PayloadRelease->CellDeath Induction

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Conjugation_Workflow cluster_azido_peg Azido-PEG Linker Workflow cluster_nhs_peg NHS-PEG Linker Workflow A1 Deprotection of Azido-PEG-Ester A2 Activation of Carboxylic Acid A1->A2 A3 Conjugation to Payload A2->A3 A4 Purification of Linker-Payload A3->A4 A5 Click Chemistry to Alkyne-Antibody A4->A5 A6 Final ADC Purification (SEC) A5->A6 N1 Synthesis of NHS-PEG-Payload N2 Purification of Linker-Payload N1->N2 N3 Conjugation to Antibody Lysines N2->N3 N4 Quenching Reaction N3->N4 N5 Final ADC Purification (SEC) N4->N5

References

A Comparative Guide to PROTAC Linkers: Azido-PEG3-S-PEG4-t-butyl Ester in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an objective comparison of Azido-PEG3-S-PEG4-t-butyl ester, a "clickable" polyethylene (B3416737) glycol (PEG) linker, with other commonly employed linkers in PROTAC development. The comparison is supported by a summary of experimental data and detailed methodologies for key evaluative experiments.

The Role of the Linker in PROTAC Function

The linker is not a passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]

Comparison of PROTAC Linker Types

PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and PEG chains), rigid, and "clickable" linkers. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.

This compound: A Clickable PEG Linker

This compound is a PEG-based linker featuring a terminal azide (B81097) group, making it suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This allows for the efficient and modular assembly of PROTACs.[1][] The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[6][7] The t-butyl ester provides a protecting group for a carboxylic acid functionality, which can be deprotected for further conjugation.[8][9]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[6]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which often improves the solubility of the PROTAC molecule.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[2]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[6]

Quantitative Performance Comparison of Linker Types

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Comparison of Degradation Efficacy for Different Linker Compositions

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG13< 500> 80[1]
BRD4CRBNPEG16> 5000< 20[1]
TBK1VHLAlkyl/Ether21396[1]
TBK1VHLAlkyl/Ether2929276[1]
CRBNVHLAlkyl9Concentration-dependent decreaseNot specified[1]
CRBNVHLPEG9Weak degradationNot specified[1]

Table 2: Impact of Linker Type on PROTAC Physicochemical Properties

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Azido-PEG-S-PEG (Clickable PEG) Hydrophilic, flexible, enables click chemistryImproved solubility, modular and efficient synthesisPotential for reduced metabolic stability compared to alkyl chains
Alkyl Hydrophobic, flexibleSynthetically accessible, high conformational flexibilityPoor aqueous solubility, may lead to aggregation
PEG Hydrophilic, flexibleEnhanced solubility, improved cell permeability in some casesCan decrease metabolic stability
Rigid (e.g., piperazine, phenyl) Conformationally constrainedPre-organizes PROTAC for binding, can improve potency and metabolic stabilityMore complex synthesis, may not be optimal for all target/E3 pairs

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[2]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

  • Isothermal Titration Calorimetry (ITC):

    • Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[14]

    • Protocol:

      • Binary Binding (PROTAC to E3 Ligase): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and analyze the data using a one-site binding model to determine KD1.[14]

      • Binary Binding (PROTAC to Target Protein): Titrate the PROTAC solution into the target protein solution to determine KD2.[14]

      • Ternary Binding: Titrate the PROTAC into a pre-formed complex of the E3 ligase and target protein to determine the apparent KD for ternary complex formation.[14]

      • Cooperativity Calculation: α = KD_binary / KD_ternary.[14]

  • Surface Plasmon Resonance (SPR):

    • Objective: To measure the kinetics (association rate ka, dissociation rate kd) and affinity (KD) of binary and ternary complex formation.

    • Protocol:

      • Immobilize the E3 ligase on the sensor chip.

      • Binary Interaction: Flow the target protein over the surface to measure its binding to the E3 ligase. Then, flow the PROTAC over the surface to measure its binary interaction.

      • Ternary Interaction: Flow a pre-mixed solution of the target protein and PROTAC over the immobilized E3 ligase to measure the kinetics of ternary complex formation.[14]

Cellular Permeability Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: Measures the passive diffusion of a compound across an artificial lipid-infused membrane from a donor to an acceptor compartment.[15]

    • Protocol: Add the PROTAC solution to the donor wells of the PAMPA plate. After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS to calculate the apparent permeability coefficient (Papp).[16]

  • Caco-2 Permeability Assay:

    • Principle: Uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[15]

    • Protocol: Seed Caco-2 cells on a semipermeable membrane in a trans-well plate. Once a confluent monolayer is formed, add the PROTAC to the apical (top) side. After incubation, measure the PROTAC concentration on the basolateral (bottom) side to determine the Papp value. The assay can also be performed in the reverse direction (basolateral to apical) to assess efflux.[3]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ub Ubiquitin Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (DC50 & Dmax) G->H

Western Blot Experimental Workflow

Linker_Properties_Logic Linker Linker Properties (Length, Composition, Flexibility) Ternary Ternary Complex Formation & Stability Linker->Ternary PK Physicochemical Properties (Solubility, Permeability) Linker->PK Efficacy PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy PK->Efficacy

Logical Relationship of Linker Properties

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more advanced linkers to improve potency, selectivity, and drug-like properties. "Clickable" PEG linkers, such as this compound, provide a powerful tool for the rapid and modular synthesis of PROTAC libraries, facilitating the optimization of linker length and composition. The hydrophilic nature of the PEG backbone can also confer favorable physicochemical properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

The Influence of PEG Spacer Length on the Biological Activity of Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of polyethylene (B3416737) glycol (PEG) spacers is a critical design element in the development of bioconjugates, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptide-drug conjugates (PDCs). The length of the PEG spacer is not merely a physical linker but a key modulator of a conjugate's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of how varying PEG spacer lengths impact the biological activity of these conjugates, supported by experimental data and detailed methodologies.

Core Principles: Why PEG Spacer Length Matters

The length of a PEG spacer can significantly influence several key parameters of a bioconjugate:

  • Solubility and Aggregation: Hydrophobic payloads can lead to aggregation, reducing efficacy and increasing immunogenicity. Hydrophilic PEG linkers can mitigate these issues by increasing the overall water solubility of the conjugate.[1][2]

  • Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong circulation half-life, leading to increased overall drug exposure (AUC).[3][4][5]

  • Steric Hindrance: The PEG spacer provides spatial separation between the targeting moiety (e.g., antibody, peptide) and the payload.[1] An optimal length is crucial to prevent the payload from interfering with target binding while ensuring it is accessible to its target upon internalization.[1]

  • Immunogenicity: The "shielding" effect of the PEG spacer can mask immunogenic epitopes on the payload or the linker, reducing the risk of an immune response.[1]

  • Ternary Complex Formation (for PROTACs): The linker length is a critical determinant for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[6][7]

Impact on Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG spacer is integral to balancing the hydrophobicity of the cytotoxic payload, thereby influencing the drug-to-antibody ratio (DAR), stability, and in vivo performance.

Comparative Efficacy and Pharmacokinetics of ADCs

The following table summarizes the impact of PEG spacer length on key performance metrics of ADCs. Longer PEG linkers generally improve pharmacokinetic properties, which can translate to enhanced in vivo efficacy, though sometimes at the cost of slightly reduced in vitro potency due to steric hindrance.[3][8]

PEG Spacer LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetics (Plasma Half-life)Reference
Short (e.g., PEG4) Generally potent, but can be limited by aggregation with high DARs.ModerateShorter[2][8]
Medium (e.g., PEG8, PEG12) Often represents a balance between potency and improved PK.HighIntermediate to Long[2][3]
Long (e.g., PEG24) May show slightly reduced in vitro potency.Often highest due to improved PK.Longest[2][8]

Note: The optimal PEG length is specific to the antibody, payload, and target, requiring empirical evaluation.

Impact on PROTACs

For PROTACs, the linker is not just a spacer but a crucial element for inducing the proximity between the target protein and the E3 ligase.

Comparative Efficacy of PROTACs

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Target ProteinLinker Type & LengthDC50DmaxReference
ERα PEG (16 atoms)More potent than shorter or longer linkersHigh[7]
TBK1 Alkyl/Ether (< 12 atoms)No degradation-[9]
TBK1 Alkyl/Ether (12-29 atoms)Submicromolar (3 nM for 21 atoms)96% for 21 atoms[9]
CDK9 PEGDependent on linker length for optimal degradation-[7]

Impact on Peptide-Drug Conjugates (PDCs)

In PDCs, PEG linkers enhance solubility, stability, and pharmacokinetic properties, which is crucial for these smaller targeting moieties.

Comparative Efficacy of Peptide-Drug Conjugates

The length of the PEG spacer can influence the binding affinity and cytotoxic activity of PDCs.

Peptide ConjugatePEG Spacer LengthBinding Affinity (IC50)Biological ActivityReference
natGa-NOTA-PEGn-RM26 PEG23.1 ± 0.2 nMHigh tumor uptake[10]
natGa-NOTA-PEGn-RM26 PEG33.9 ± 0.3 nMLower liver uptake[10]
natGa-NOTA-PEGn-RM26 PEG45.4 ± 0.4 nMSimilar biodistribution to PEG2/3/6[10]
natGa-NOTA-PEGn-RM26 PEG65.8 ± 0.3 nMSimilar biodistribution to PEG2/3/4[10]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of conjugates with different PEG spacer lengths.

In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This protocol is used to determine the potency (IC50) of an ADC on antigen-positive versus antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the diluted conjugates to the cells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a suitable software.[3]

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from the dose-response curves.[7]

In Vivo Pharmacokinetic (PK) Study for ADCs

This protocol is used to determine the pharmacokinetic profile of ADCs with varying PEG spacer lengths.

Materials:

  • Healthy rodents (e.g., mice or rats)

  • ADCs with different PEG spacer lengths

  • ELISA kit for detecting the antibody portion of the ADC

Procedure:

  • Administration: Administer the ADCs intravenously to the animals at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL).[6]

Visualizing Key Processes

Graphviz diagrams are used to illustrate the signaling pathway of PROTAC action and a typical experimental workflow for comparing ADCs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_workflow Experimental Workflow for ADC Comparison cluster_invitro In Vitro cluster_invivo In Vivo ADC_Synthesis Synthesize ADCs with Varying PEG Spacers (e.g., PEG4, PEG8, PEG12) InVitro In Vitro Evaluation ADC_Synthesis->InVitro InVivo In Vivo Evaluation ADC_Synthesis->InVivo Data_Analysis Data Analysis and Comparison InVitro->Data_Analysis InVivo->Data_Analysis Cytotoxicity Cytotoxicity Assay (IC50) Binding Binding Assay (Kd) PK_Study Pharmacokinetic Study (t1/2, AUC, CL) Efficacy_Study Efficacy Study (Tumor Growth Inhibition)

Caption: Workflow for comparing ADCs with different PEG linkers.

References

A comparative analysis of CuAAC and SPAAC for bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating precisely modified biomolecules, the choice of conjugation chemistry is paramount. Among the most powerful tools in the bioconjugation toolbox are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Both pathways yield a stable triazole linkage, yet their distinct mechanisms carry significant implications for experimental design and application. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal strategy for your research.

At their core, both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole.[1] The seminal advancement of this reaction was the introduction of a copper(I) catalyst, which dramatically accelerates the process and controls the regioselectivity, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[2][3] This catalyzed version, CuAAC, is often referred to as the quintessential "click reaction".[1][4]

However, the cytotoxicity associated with the copper catalyst limited the application of CuAAC in living systems.[4][5] This challenge spurred the development of SPAAC, a copper-free alternative.[4][] SPAAC utilizes a strained cyclooctyne (B158145), where the ring strain provides the necessary activation energy for the cycloaddition to proceed efficiently without a catalyst.[][7] This key difference in activation underpins the distinct advantages and disadvantages of each method.

Quantitative Performance Comparison

The selection between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters to facilitate a direct comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[8]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[8]
Typical Reaction Time 30 minutes to a few hours[8]1 to 12 hours (can be longer for less reactive alkynes)[8]
Typical Reactant Conc. >10 µM[8]Can be higher to achieve reasonable reaction times[8]
Yields Near-quantitative[8]Generally high, but can be lower than CuAAC[8]
Regioselectivity Exclusively 1,4-disubstituted triazole[8][9]Mixture of 1,4 and 1,5-regioisomers[8][10]
Biocompatibility Limited by copper toxicity[8][11]Excellent, widely used for in vivo applications[8][12]

Reaction Mechanisms and Experimental Workflows

To visualize the distinct pathways of CuAAC and SPAAC, the following diagrams illustrate their reaction mechanisms and a general experimental workflow for bioconjugation.

CuAAC_Mechanism cluster_intermediate Intermediate cluster_product Product Alkyne Terminal Alkyne Cu_Acetylide Copper-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I) Azide Azide Cu_I Cu(I) Triazole 1,4-disubstituted Triazole Cu_Acetylide->Triazole + Azide SPAAC_Mechanism cluster_product Product Cyclooctyne Strained Cyclooctyne Triazoles Mixture of 1,4 and 1,5- disubstituted Triazoles Cyclooctyne->Triazoles + Azide (catalyst-free) Azide Azide Bioconjugation_Workflow cluster_CuAAC CuAAC Specifics cluster_SPAAC SPAAC Specifics Start Start: Biomolecule with Azide or Alkyne Reaction_Setup Reaction Setup Start->Reaction_Setup Reaction Incubation Reaction_Setup->Reaction Add complementary reactant (& catalyst for CuAAC) CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Catalyst Cu(I) source (e.g., CuSO₄) + Reducing agent (e.g., NaAsc) + Ligand (e.g., THPTA) SPAAC_Reactants Strained Cyclooctyne + Azide Purification Purification of Bioconjugate Reaction->Purification Analysis Analysis and Characterization Purification->Analysis

References

A Researcher's Guide to Alternative Protecting Groups for Carboxylic Acids in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of PEGylated molecules, the strategic protection and deprotection of carboxylic acid functionalities within polyethylene (B3416737) glycol (PEG) linkers is a critical consideration. The choice of a protecting group can significantly influence the overall efficiency, yield, and purity of the final conjugate. This guide provides an objective comparison of common and alternative protecting groups for carboxylic acids, with a focus on their application in PEG linker chemistry. The information presented is supported by experimental data drawn from the broader field of organic synthesis and peptide chemistry, which is largely applicable to PEGylation.

Orthogonal Protection Strategies in PEGylation

In the context of complex bioconjugation, where PEG linkers are often used to connect sensitive biomolecules, an orthogonal protection strategy is paramount. This approach allows for the selective removal of a specific protecting group without affecting other protecting groups or labile functionalities within the molecule. The ideal protecting group for a carboxylic acid on a PEG linker should be stable during the synthesis and purification of the PEG linker itself, as well as during any subsequent conjugation reactions. Furthermore, its removal should proceed under mild conditions with high efficiency, yielding the free carboxylic acid without compromising the integrity of the PEG chain or the conjugated molecule.

Quantitative Comparison of Carboxylic Acid Protecting Groups

The selection of a suitable protecting group is a balance of stability, ease of removal, and compatibility with other functional groups. The following tables summarize the performance of common protecting groups for carboxylic acids based on reported experimental data. While this data is not exclusively from PEG linker synthesis, it provides a strong basis for comparison.

Table 1: Comparison of Protection and Deprotection Yields

Protecting GroupProtection MethodTypical Protection Yield (%)Deprotection MethodTypical Deprotection Yield (%)
Methyl Ester Fischer esterification (MeOH, H⁺)84-100%[1]Saponification (NaOH or LiOH)73-100%[1]
Benzyl Ester Benzyl alcohol, acid catalystHigh (often quantitative)Hydrogenolysis (H₂, Pd/C)>95%[2]
tert-Butyl Ester Isobutylene, acid catalyst or Boc₂O80-90%Acidolysis (TFA)>90%[3]
Allyl Ester Allyl alcohol, DCC/DMAPGood to highPd(0) catalyzed reaction>98%
Silyl Ester (TBDMS) TBDMS-Cl, imidazoleHighFluoride (B91410) source (e.g., TBAF)32% (can be low due to basicity)[4]

Table 2: Stability of Common Carboxylic Acid Protecting Groups

Protecting GroupStability to Mild AcidStability to Strong AcidStability to Mild BaseStability to Strong BaseStability to Hydrogenolysis
Methyl Ester StableLabileLabileLabileStable
Benzyl Ester StableLabileStableLabileLabile
tert-Butyl Ester LabileLabileStableStableStable
Allyl Ester StableStableStableStableStable
Silyl Ester (TBDMS) LabileLabileLabileLabileStable

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols for the protection and deprotection of carboxylic acids, adapted for use with PEG linkers.

Protocol 1: Methyl Ester Protection of a PEG-Carboxylic Acid

Materials:

Procedure:

  • Dissolve the PEG-Carboxylic Acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the PEG-methyl ester.

Protocol 2: Hydrogenolysis of a PEG-Benzyl Ester

Materials:

  • PEG-Benzyl Ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the PEG-Benzyl Ester in methanol or ethyl acetate.[2]

  • Carefully add 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-carboxylic acid.[5]

Protocol 3: Trifluoroacetic Acid (TFA) Deprotection of a PEG-tert-Butyl Ester

Materials:

  • PEG-tert-Butyl Ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PEG-tert-Butyl Ester in anhydrous dichloromethane.[3]

  • Add an equal volume of trifluoroacetic acid to the solution and stir at room temperature.[3]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.[3]

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the PEG-carboxylic acid.[3]

Protocol 4: Palladium-Catalyzed Deprotection of a PEG-Allyl Ester

Materials:

  • PEG-Allyl Ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A scavenger such as morpholine, dimedone, or phenylsilane

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the PEG-Allyl Ester in an appropriate solvent like DCM or THF.

  • Add a catalytic amount of Pd(PPh₃)₄ and an excess of the scavenger.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be purified directly by precipitation of the PEG derivative or by column chromatography.

Protocol 5: Fluoride-Mediated Deprotection of a PEG-Silyl Ester

Materials:

  • PEG-Silyl Ester (e.g., TBDMS ester)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PEG-Silyl Ester in anhydrous THF.[6]

  • Add a solution of TBAF in THF (typically 1.1-1.5 equivalents) dropwise to the stirred solution at 0 °C.[6]

  • Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with dichloromethane and quench with water.[6]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the PEG-carboxylic acid.[6]

Visualizing the Workflow and Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the decision-making process for selecting a protecting group and the general chemical pathways for protection and deprotection.

Protecting_Group_Selection_Workflow start Start: Need to protect a PEG-Carboxylic Acid q1 Are there acid-labile groups in the molecule? start->q1 q2 Are there base-labile groups in the molecule? q1->q2 No pg_tBu Consider tert-Butyl Ester q1->pg_tBu Yes q3 Is hydrogenolysis compatible with other functional groups? q2->q3 No pg_Me Consider Methyl Ester q2->pg_Me Yes q4 Is a highly orthogonal protecting group required? q3->q4 Yes pg_Bn Consider Benzyl Ester q3->pg_Bn No pg_Allyl Consider Allyl Ester q4->pg_Allyl Yes pg_Silyl Consider Silyl Ester q4->pg_Silyl Consider for mild, neutral deprotection

Decision workflow for selecting a carboxylic acid protecting group.

Protection_Deprotection_Pathway cluster_protection Protection cluster_deprotection Deprotection PEG-COOH PEG-COOH PEG-COOR PEG-COOR PEG-COOH->PEG-COOR Protection Reaction Protecting Agent Protecting Agent Protecting Agent->PEG-COOR PEG-COOR_dep PEG-COOR PEG-COOH_dep PEG-COOH PEG-COOR_dep->PEG-COOH_dep Deprotection Reaction Deprotection Reagent Deprotection Reagent Deprotection Reagent->PEG-COOH_dep

General chemical pathway for protection and deprotection.

Conclusion

The selection of an appropriate protecting group for the carboxylic acid functionality in PEG linkers is a critical step that requires careful consideration of the overall synthetic strategy. While tert-butyl and benzyl esters are widely used due to their reliability and well-established deprotection protocols, alternative protecting groups like allyl and silyl esters offer unique advantages in terms of orthogonality and mild cleavage conditions. This guide provides a comparative framework to assist researchers in making informed decisions for their specific applications in drug development and bioconjugation. The provided data, primarily derived from the well-documented field of peptide synthesis, serves as a valuable starting point for optimizing protection and deprotection strategies in the context of PEG linker chemistry.

References

Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to ensuring their efficacy and safety. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy stand out as two of the most powerful analytical techniques for this purpose. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

At a Glance: Mass Spectrometry vs. NMR for Conjugate Characterization

Mass spectrometry excels in providing information on the molecular weight of the entire conjugate and its subunits, making it the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the conjugate population.[1][2] In contrast, NMR spectroscopy is unparalleled in its ability to probe the solution-state structure, dynamics, and interactions of bioconjugates at the atomic level, providing crucial insights into how conjugation affects the protein structure and its binding to target molecules.[3][4]

FeatureMass SpectrometryNMR Spectroscopy
Primary Information Molecular weight, drug-to-antibody ratio (DAR), drug load distribution, conjugation site identification (with MS/MS)3D structure, protein-ligand interactions, binding affinity (Kd), conformational dynamics, structural integrity
Sensitivity High (picomole to femtomole)[5][6]Low (micromole to millimole)[5][6]
Resolution High mass resolution, can resolve species with small mass differencesAtomic resolution, provides information on individual atoms
Sample Requirements Smaller sample amounts, less stringent purity for some applicationsLarger sample amounts, high purity and solubility required[7]
Sample State Gas phase (after ionization)Solution (near-native conditions)
Throughput Relatively highRelatively low
Quantitative Nature Semi-quantitative (relative abundance), can be made quantitative with standardsInherently quantitative[8]

In-Depth Comparison of Key Analytical Parameters

Drug-to-Antibody Ratio (DAR) and Heterogeneity

Mass Spectrometry: Native mass spectrometry is a powerful tool for determining the DAR and the distribution of different drug-loaded species.[9][10] By preserving the non-covalent interactions within the conjugate, native MS allows for the analysis of the intact ADC, providing a snapshot of the heterogeneity of the sample.[11] For instance, native size-exclusion chromatography-mass spectrometry (nSEC-MS) can accurately quantitate the DAR for various ADCs.[12]

Quantitative Data: DAR Determination of a Cysteine-Linked ADC by Native MS [13][14]

SpeciesRelative Abundance (%)
DAR 0 (unconjugated mAb)5
DAR 225
DAR 450
DAR 615
DAR 85
Average DAR 3.9

NMR Spectroscopy: While not the primary technique for DAR determination, NMR can provide insights into the overall conjugation level and its impact on the protein structure. Changes in the NMR spectrum upon conjugation can indicate the degree of modification.[15]

Conjugation Site and Structural Integrity

Mass Spectrometry: "Top-down" and "middle-down" MS approaches, where the intact or partially digested conjugate is fragmented in the gas phase, can help to localize the site of conjugation.[16] However, for precise localization at the amino acid level, a "bottom-up" approach involving proteolytic digestion followed by LC-MS/MS is typically required.[17]

NMR Spectroscopy: NMR is highly sensitive to the local chemical environment of each atom in the protein. Chemical shift perturbation (CSP) mapping, where the NMR spectra of the unconjugated and conjugated protein are compared, can identify the specific amino acid residues affected by conjugation. This provides valuable information on the structural integrity of the protein upon drug attachment.

Protein-Ligand Interactions and Binding Affinity

NMR Spectroscopy: NMR is the preeminent technique for studying non-covalent interactions in solution. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are powerful for screening and identifying binders, even for large proteins.[7] Protein-observed methods, like 2D 1H-15N HSQC titrations, can be used to map the binding site on the protein and to determine the dissociation constant (Kd), which quantifies binding affinity.[3][18]

Quantitative Data: Determination of Dissociation Constant (Kd) by NMR [19]

Ligand Concentration (µM)Chemical Shift Perturbation (ppm)
00
100.05
200.09
500.18
1000.25
2000.35
Calculated Kd 85 µM

Mass Spectrometry: Native MS can also be used to study protein-ligand interactions by observing the mass shift upon ligand binding. It can provide information on the stoichiometry of the complex but is less suited for determining binding affinities for weaker interactions compared to NMR.[20]

Experimental Workflows and Protocols

Mass Spectrometry Workflow for ADC Characterization

The following diagram illustrates a typical workflow for the characterization of an ADC using native mass spectrometry.

Mass_Spectrometry_Workflow Mass Spectrometry Workflow for ADC Characterization cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange (e.g., to Ammonium (B1175870) Acetate) ADC_Sample->Buffer_Exchange SEC Size Exclusion Chromatography (SEC) Buffer_Exchange->SEC Native_MS Native ESI-MS SEC->Native_MS Deconvolution Deconvolution of Mass Spectrum Native_MS->Deconvolution DAR_Calculation DAR Calculation & Heterogeneity Analysis Deconvolution->DAR_Calculation Results DAR, Drug Load Distribution DAR_Calculation->Results

Caption: Workflow for ADC characterization by native MS.

Detailed Protocol: Native SEC-MS of an Antibody-Drug Conjugate

  • Sample Preparation:

    • Start with a purified ADC sample at a concentration of approximately 1 mg/mL.

    • Perform a buffer exchange into a volatile, MS-friendly buffer such as 100-200 mM ammonium acetate (B1210297), pH 7.0.[21] This can be done using size exclusion chromatography spin columns or dialysis.[20]

    • The final concentration for analysis should be in the range of 1-10 µM.[21]

  • Instrumentation and Setup:

    • Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with a nano-electrospray ionization (nESI) source.

    • Couple the nESI source to a size exclusion chromatography system.

    • The SEC column should be equilibrated with the same ammonium acetate buffer used for sample preparation.[14]

  • Data Acquisition:

    • Inject the ADC sample onto the SEC column.

    • Acquire mass spectra in positive ion mode across a mass range appropriate for the intact ADC (e.g., m/z 2000-8000).

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and preservation of the non-covalent structure.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum of the intact ADC.

    • Deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, etc.).

    • Calculate the average DAR by taking the weighted average of the peak intensities of the different species.

NMR Workflow for Characterizing Protein-Ligand Interactions

The following diagram illustrates a typical workflow for characterizing the interaction between a protein and a ligand using NMR spectroscopy.

NMR_Workflow NMR Workflow for Protein-Ligand Interaction Analysis cluster_prep Sample Preparation cluster_analysis NMR Titration cluster_data Data Analysis cluster_output Output Protein 15N-labeled Protein (0.1-0.5 mM) Titration Titrate Ligand into Protein Sample Protein->Titration Ligand Unlabeled Ligand Stock Ligand->Titration HSQC Acquire 2D 1H-15N HSQC Spectra Titration->HSQC CSP Chemical Shift Perturbation (CSP) Analysis HSQC->CSP Kd_Fitting Fit CSP data to obtain Kd CSP->Kd_Fitting Results Binding Site, Dissociation Constant (Kd) Kd_Fitting->Results

Caption: Workflow for protein-ligand interaction analysis by NMR.

Detailed Protocol: 2D ¹H-¹⁵N HSQC Titration for Binding Affinity Determination

  • Sample Preparation:

    • Express and purify the protein with uniform ¹⁵N labeling. The protein should be >95% pure as determined by SDS-PAGE.

    • Prepare a stock solution of the ¹⁵N-labeled protein at a concentration of 0.1-0.5 mM in an appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, with 5-10% D₂O).[22]

    • Prepare a concentrated stock solution of the unlabeled ligand in the same buffer.

  • NMR Experiment Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Tune and shim the spectrometer on the protein sample.

    • Set up a standard 2D ¹H-¹⁵N HSQC experiment.

  • Data Acquisition (Titration):

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add small aliquots of the ligand stock solution to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point, ensuring the temperature is kept constant.

  • Data Analysis:

    • Process and overlay the series of HSQC spectra.

    • Identify the cross-peaks that show significant chemical shift changes upon ligand addition.

    • Calculate the weighted-average chemical shift perturbation (CSP) for each affected residue at each titration point.

    • Plot the CSP values as a function of the ligand concentration and fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[18]

Logical Comparison of MS and NMR Capabilities

The choice between mass spectrometry and NMR for conjugate characterization is often dictated by the specific questions being asked. The following diagram illustrates the logical relationship between the analytical questions and the most suitable technique.

Logical_Comparison Choosing the Right Technique for Conjugate Characterization cluster_question Analytical Question cluster_technique Primary Technique cluster_method Specific Method Q1 What is the DAR and drug load distribution? MS Mass Spectrometry Q1->MS Q2 Where is the drug conjugated? Q2->MS Q3 Does conjugation affect protein structure? NMR NMR Spectroscopy Q3->NMR Q4 What is the binding affinity to the target? Q4->NMR Native_MS Native MS MS->Native_MS Intact Mass MSMS LC-MS/MS MS->MSMS Peptide Mapping NMR_CSP NMR CSP Mapping NMR->NMR_CSP Structural Integrity NMR_Titr NMR Titration NMR->NMR_Titr Binding Affinity

Caption: Logical guide for selecting MS or NMR.

Conclusion

Mass spectrometry and NMR spectroscopy are highly complementary techniques that provide orthogonal information crucial for the comprehensive characterization of bioconjugates. While mass spectrometry is indispensable for determining key quality attributes such as DAR and heterogeneity, NMR offers unparalleled insights into the structural and dynamic consequences of conjugation and the conjugate's interaction with its biological target. A multi-faceted analytical approach that leverages the strengths of both techniques will ultimately provide the most complete understanding of these complex therapeutic molecules, facilitating their development and ensuring their quality.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG3-S-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Azido-PEG3-S-PEG4-t-butyl ester, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research setting.

This compound is a specialized chemical that requires careful handling due to its azide (B81097) group. Azide compounds are known for their high acute toxicity and the potential to form explosive metal azides, particularly when they come into contact with heavy metals like lead or copper, which can be present in plumbing systems. Therefore, improper disposal, such as pouring it down the drain, poses a significant safety risk.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to the following steps will ensure the safe collection and disposal of this chemical waste.

  • Waste Collection:

    • All waste containing this compound, including residual materials and rinsate from empty containers, must be collected for disposal as hazardous waste.[1]

    • Disposable materials contaminated with this substance must also be treated as hazardous waste.[1][2]

  • Container Selection:

    • Collect azide-containing waste in a clearly labeled, non-metallic container.[3] Polypropylene or polyethylene (B3416737) containers are suitable choices.

    • Avoid using containers with metal caps (B75204) or liners to prevent the formation of shock-sensitive metal azides.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

    • Store the waste container in a cool, dry, designated area away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[4]

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the sink or into any drainage system.[3][4] The azide functional group can react with metals in the plumbing to form highly explosive compounds.[3]

  • DO NOT dispose of this chemical in regular trash.

Key Experimental Data Summary

While specific quantitative limits for the disposal of this compound are not widely published and are typically determined by local regulations and the capabilities of the licensed waste disposal facility, the following table summarizes the general guidelines based on the properties of its functional groups.

ParameterGuideline
Primary Hazard High Acute Toxicity, Potential Explosion Hazard (Azide)
Recommended Disposal Route Licensed Hazardous Waste Disposal Service
Prohibited Disposal Route Drain, Regular Trash
Compatible Waste Containers Labeled, Non-Metallic (e.g., Polypropylene, Polyethylene)
Storage Conditions for Waste Cool, Dry, Designated Area, Away from Incompatible Materials

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Non-Metallic Container B->C D Is the container properly labeled with contents and hazards? C->D D->C No, relabel container E Store Waste in a Designated Cool, Dry, and Secure Area D->E Yes F Contact Institutional EHS or Licensed Waste Disposal Service E->F G Arrange for Waste Pickup and Disposal F->G H End: Waste Properly Disposed G->H I No J Yes

Caption: Disposal Workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and EHS guidelines for chemical disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.